molecular formula C22H24ClF2NO2 B1674727 Lenperone Hydrochloride CAS No. 24677-86-9

Lenperone Hydrochloride

Numéro de catalogue: B1674727
Numéro CAS: 24677-86-9
Poids moléculaire: 407.9 g/mol
Clé InChI: BUPKTBMYUMORNV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

See also: Lenperone (has active moiety).

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

Numéro CAS

24677-86-9

Formule moléculaire

C22H24ClF2NO2

Poids moléculaire

407.9 g/mol

Nom IUPAC

4-[4-(4-fluorobenzoyl)piperidin-1-yl]-1-(4-fluorophenyl)butan-1-one;hydrochloride

InChI

InChI=1S/C22H23F2NO2.ClH/c23-19-7-3-16(4-8-19)21(26)2-1-13-25-14-11-18(12-15-25)22(27)17-5-9-20(24)10-6-17;/h3-10,18H,1-2,11-15H2;1H

Clé InChI

BUPKTBMYUMORNV-UHFFFAOYSA-N

SMILES canonique

C1C[NH+](CCC1C(=O)C2=CC=C(C=C2)F)CCCC(=O)C3=CC=C(C=C3)F.[Cl-]

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Numéros CAS associés

24677-86-9 (hydrochloride)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

4'-fluoro-4-(4-(p-fluorobenozyl)piperidino)butyrophenone
AHR 2277
AHR-2277
lenperone
lenperone hydrochloride

Origine du produit

United States

Foundational & Exploratory

The Neuropharmacological Profile of Lenperone Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenperone (B1674726) Hydrochloride is a typical antipsychotic agent belonging to the butyrophenone (B1668137) class of compounds. Its mechanism of action, like other drugs in this class, is primarily attributed to its antagonist activity at central dopamine (B1211576) D2 receptors. This technical guide provides a detailed examination of the molecular pharmacology of Lenperone Hydrochloride, including its receptor binding profile, downstream signaling effects, and the experimental methodologies used to elucidate its mechanism of action. While specific quantitative binding data for lenperone is limited in publicly available literature, this document synthesizes known information about the butyrophenone class to present a comprehensive overview of its expected pharmacological activity.

Introduction

Lenperone (Elanone-V) is a butyrophenone derivative that has been investigated for its antipsychotic and anti-emetic properties.[1] Although not approved for human use in the United States, it has seen use in veterinary medicine.[1] The therapeutic effects of typical antipsychotics are largely mediated by their ability to modulate dopaminergic neurotransmission in the brain. This guide delves into the core mechanism of action of this compound, focusing on its interactions with key neurotransmitter receptors.

Receptor Binding Profile

The pharmacological effects of this compound are dictated by its binding affinity for various neurotransmitter receptors. As a member of the butyrophenone class, its primary target is the dopamine D2 receptor. However, like other butyrophenones, it is expected to interact with a range of other receptors, which contributes to its overall therapeutic and side-effect profile.

Data Presentation: Expected Receptor Binding Affinities of this compound

The following table summarizes the expected receptor binding affinities (Ki values) for this compound based on the known pharmacology of the butyrophenone class of antipsychotics. A lower Ki value indicates a higher binding affinity. Note: These are estimated affinities, and specific experimental values for lenperone may vary.

Receptor TargetExpected Affinity (Ki, nM)Primary EffectTherapeutic RelevancePotential Side Effects
Dopamine D2 High (Low nM) Antagonist Antipsychotic efficacy (reduction of positive symptoms) Extrapyramidal symptoms (EPS), hyperprolactinemia
Serotonin (B10506) 5-HT2A ModerateAntagonistAtypical antipsychotic features, potential mitigation of EPSWeight gain, metabolic effects
Alpha-1 Adrenergic (α1) Moderate to HighAntagonist-Orthostatic hypotension, dizziness
Sigma Receptors (σ1, σ2) Moderate to HighLigandModulation of dopaminergic and glutamatergic neurotransmissionComplex, may contribute to both therapeutic and adverse effects
Histamine H1 Low to ModerateAntagonist-Sedation, weight gain
Muscarinic M1 LowAntagonist-Anticholinergic effects (dry mouth, blurred vision, constipation)

Core Mechanism of Action: Dopamine D2 Receptor Antagonism

The hallmark of this compound's mechanism of action is its potent antagonism of the dopamine D2 receptor in the central nervous system. Overactivity of the mesolimbic dopamine pathway is strongly implicated in the positive symptoms of schizophrenia, such as hallucinations and delusions. By blocking D2 receptors in this pathway, Lenperone reduces dopaminergic neurotransmission, leading to the alleviation of these symptoms.

Signaling Pathway of Dopamine D2 Receptor Antagonism

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to the Gi/o family of G proteins. Activation of D2 receptors by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent downstream signaling changes. As an antagonist, this compound binds to the D2 receptor without activating it, thereby preventing dopamine from binding and initiating this signaling cascade.

D2_Antagonism cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds & Activates Lenperone Lenperone Lenperone->D2_Receptor Binds & Blocks Gi_Protein Gi Protein (Inactive) D2_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP Downstream_Effects Inhibition of Downstream Effects cAMP->Downstream_Effects Leads to

Dopamine D2 Receptor Antagonism by Lenperone.

Secondary Pharmacological Actions

Beyond its primary action on D2 receptors, this compound's interaction with other receptors contributes to its overall pharmacological profile.

Serotonin 5-HT2A Receptor Antagonism

Antagonism at 5-HT2A receptors is a key feature of atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal side effects and potential efficacy against negative symptoms of schizophrenia.[2] While Lenperone is classified as a typical antipsychotic, many butyrophenones exhibit some affinity for 5-HT2A receptors. This action can modulate the release of dopamine in certain brain regions, potentially counteracting the motor side effects caused by potent D2 blockade in the nigrostriatal pathway.

Signaling Pathway of Serotonin 5-HT2A Receptor Antagonism

The 5-HT2A receptor is a Gq/11-coupled GPCR. Its activation by serotonin leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Lenperone's antagonism at this receptor would block these downstream signaling events.

cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serotonin Serotonin 5HT2A_Receptor 5-HT2A Receptor Serotonin->5HT2A_Receptor Binds & Activates Lenperone Lenperone Lenperone->5HT2A_Receptor Binds & Blocks Gq_Protein Gq Protein 5HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation

Serotonin 5-HT2A Receptor Antagonism.
Alpha-1 Adrenergic Receptor Antagonism

Many butyrophenones, including likely Lenperone, exhibit antagonist activity at α1-adrenergic receptors.[3] This action is not thought to contribute significantly to the antipsychotic effects but is associated with side effects such as orthostatic hypotension, dizziness, and reflex tachycardia due to the blockade of norepinephrine's vasoconstrictive effects in the peripheral vasculature.[3][4]

Sigma Receptor Interaction

Sigma receptors are intracellular chaperone proteins, with two main subtypes, σ1 and σ2.[5][6] Many antipsychotic drugs, including butyrophenones, bind to sigma receptors.[5] The functional consequences of this binding are complex and not fully understood, but they are thought to modulate various neurotransmitter systems, including dopamine and glutamate, and may play a role in the psychotomimetic and motor side effects of some drugs.[7]

Experimental Protocols

The determination of a drug's receptor binding affinity is a critical step in understanding its mechanism of action. Radioligand binding assays are the standard in vitro method for this purpose.

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This experimental protocol provides a generalized workflow for determining the binding affinity of a test compound like this compound for the dopamine D2 receptor.

Prep Preparation of Membrane Homogenate (Source of D2 Receptors) Incubation Incubation of Membrane with Radioligand (e.g., [³H]spiperone) and varying concentrations of Lenperone Prep->Incubation Separation Separation of Bound and Free Radioligand (e.g., Filtration) Incubation->Separation Quantification Quantification of Bound Radioactivity (Scintillation Counting) Separation->Quantification Analysis Data Analysis: Competition Binding Curve (IC50 determination) Quantification->Analysis Calculation Calculation of Ki value using the Cheng-Prusoff equation Analysis->Calculation

Workflow for D2 Receptor Binding Assay.

Methodology:

  • Membrane Preparation: A tissue source rich in D2 receptors (e.g., rat striatum or cells transfected with the human D2 receptor) is homogenized and centrifuged to isolate a membrane fraction.

  • Incubation: The membrane preparation is incubated in a buffer solution containing a fixed concentration of a radiolabeled D2 receptor ligand (e.g., [³H]spiperone) and varying concentrations of the unlabeled test compound (this compound).

  • Separation: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. A competition curve is generated, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Conclusion

The mechanism of action of this compound is centered on its potent antagonism of dopamine D2 receptors, a characteristic shared by all typical antipsychotics of the butyrophenone class. Its interactions with other neurotransmitter systems, including serotonin 5-HT2A, alpha-1 adrenergic, and sigma receptors, likely contribute to its overall pharmacological profile, including its therapeutic effects and potential side effects. While specific quantitative binding data for Lenperone remains to be fully elucidated in publicly accessible literature, the established pharmacology of its chemical class provides a strong framework for understanding its neuropharmacological effects. Further research employing detailed in vitro and in vivo studies would be beneficial to fully characterize the unique properties of this compound.

References

Lenperone Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Core Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenperone hydrochloride is a typical antipsychotic belonging to the butyrophenone (B1668137) class of compounds. First described in the 1970s, it has seen use in both human and veterinary medicine for its neuroleptic and anti-emetic properties.[1] This technical guide provides an in-depth overview of the discovery, synthesis, and core pharmacological characteristics of this compound. The document details its mechanism of action, focusing on its antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, and outlines the associated intracellular signaling pathways. Standardized experimental protocols for the synthesis and in vitro evaluation of butyrophenones are presented, alongside comparative quantitative data for related compounds to contextualize the pharmacodynamic profile of Lenperone.

Discovery and Background

Lenperone (also known as Elanone-V) emerged from the extensive research into butyrophenone derivatives that followed the discovery of haloperidol.[2] It was first reported as an anti-emetic in 1974 and its application in the treatment of acute schizophrenia was documented in 1975.[1] While never receiving FDA approval for human use in the United States, this compound was utilized in veterinary medicine as a sedative prior to 1989.[1] As a typical antipsychotic, its primary therapeutic effects are attributed to its ability to block dopamine D2 receptors in the mesolimbic pathway of the brain.

Synthesis Pathway

The synthesis of Lenperone involves a two-step process, beginning with an alkylation reaction followed by a deprotection step.[1] The overall pathway is a common strategy for the synthesis of butyrophenone derivatives.

Step 1: Alkylation

The synthesis commences with the alkylation of 4-(4-fluorobenzoyl)piperidine (B1333394) with 2-(3-chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane (B144598).[1] This reaction forms the carbon backbone of the Lenperone molecule.

Step 2: Deprotection

The intermediate product from the alkylation step, 2-(p-fluorophenyl)-2-{3-[4-(p-fluorobenzoyl)piperidino]propyl}-1,3-dioxolane, undergoes deprotection of the ketal group to yield the final product, Lenperone.[1]

Synthesis_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Final Product reactant1 2-(3-chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane intermediate 2-(p-fluorophenyl)-2-{3-[4-(p-fluorobenzoyl)piperidino]propyl}-1,3-dioxolane reactant1->intermediate Alkylation reactant2 4-(4-fluorobenzoyl)piperidine reactant2->intermediate product Lenperone intermediate->product Deprotection (Ketal Hydrolysis)

A high-level overview of the Lenperone synthesis pathway.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of Lenperone, like other typical antipsychotics, is the antagonism of dopamine D2 receptors. Additionally, many butyrophenones exhibit affinity for other receptors, including serotonin 5-HT2A receptors, which is a key feature of atypical antipsychotics.

Dopamine D2 Receptor Antagonism

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gαi/o proteins. The binding of dopamine to D2 receptors typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. By blocking these receptors, Lenperone prevents the downstream effects of dopamine, which is thought to alleviate the positive symptoms of schizophrenia.

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gαi/o D2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Dopamine Dopamine Dopamine->D2R Activates Lenperone Lenperone Lenperone->D2R Blocks G_protein->AC Inhibits PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates targets leading to

Dopamine D2 receptor signaling and antagonism by Lenperone.
Serotonin 5-HT2A Receptor Antagonism

Serotonin 5-HT2A receptors are GPCRs that couple to Gαq/11 proteins. Activation of these receptors by serotonin stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, and DAG activates protein kinase C (PKC). Antagonism of 5-HT2A receptors by antipsychotics is believed to contribute to their efficacy against the negative symptoms of schizophrenia and may reduce the incidence of extrapyramidal side effects.

HT2A_Signaling_Pathway cluster_membrane Cell Membrane HT2AR 5-HT2A Receptor G_protein Gαq/11 HT2AR->G_protein Activates PLC Phospholipase C PIP2 PIP2 PLC->PIP2 Cleaves Serotonin Serotonin Serotonin->HT2AR Activates Lenperone Lenperone Lenperone->HT2AR Blocks G_protein->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Activates Response Cellular Response Ca_release->Response PKC->Response

Serotonin 5-HT2A receptor signaling and antagonism.

Quantitative Data

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Selected Antipsychotics

CompoundDopamine D2Serotonin 5-HT2A
Haloperidol~1.2~4.5
Droperidol~1.5~1.8
Pipamperone~150~2.0
Risperidone~3.1~0.16
Olanzapine~11~4
Clozapine~126~13

Note: Data compiled from various sources. Values are approximate and can vary depending on the experimental conditions.

Table 2: Pharmacokinetic Parameters of Oral Melperone (a related butyrophenone)

ParameterValue
Bioavailability50 - 70%
Time to Peak Plasma Concentration (Tmax)1.5 - 3.0 hours
Elimination Half-life (t½)3 - 4 hours
Protein Binding~50%
MetabolismPrimarily Hepatic
ExcretionMainly Renal (as metabolites)

Experimental Protocols

The following protocols are generalized representations of standard methods used to characterize butyrophenone antipsychotics.

General Synthesis of Lenperone

This protocol is a conceptual outline based on the known synthesis pathway.[1]

  • Alkylation: Equimolar amounts of 4-(4-fluorobenzoyl)piperidine and 2-(3-chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane are dissolved in a suitable organic solvent (e.g., toluene) in the presence of a base (e.g., potassium carbonate) and a phase transfer catalyst. The mixture is heated under reflux for several hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, washed with water, and the organic layer is dried and concentrated under reduced pressure to yield the crude intermediate.

  • Deprotection: The crude intermediate is dissolved in a mixture of an organic solvent (e.g., acetone) and aqueous acid (e.g., hydrochloric acid). The mixture is stirred at room temperature until the deprotection is complete (monitored by TLC). The reaction is then neutralized with a base, and the product is extracted with an organic solvent. The organic extracts are combined, dried, and the solvent is evaporated. The crude Lenperone is then purified by recrystallization or column chromatography.

  • Hydrochloride Salt Formation: The purified Lenperone base is dissolved in a suitable solvent (e.g., isopropanol) and treated with a solution of hydrogen chloride in the same or a miscible solvent. The resulting precipitate of this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.

Radioligand Receptor Binding Assay (Competition)

This protocol describes a typical competition binding assay to determine the affinity of a test compound (e.g., Lenperone) for a target receptor (e.g., Dopamine D2).

  • Objective: To determine the inhibition constant (Ki) of a test compound for a specific receptor.

  • Materials:

    • Cell membranes expressing the receptor of interest (e.g., human D2 or 5-HT2A receptors).

    • Radioligand with known high affinity for the receptor (e.g., [³H]-Spiperone for D2, [³H]-Ketanserin for 5-HT2A).

    • Test compound (this compound) at a range of concentrations.

    • Assay buffer (e.g., Tris-HCl with appropriate ions).

    • 96-well filter plates.

    • Scintillation counter.

  • Procedure:

    • Incubation: In a 96-well plate, incubate the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

    • Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

    • Filtration: Rapidly filter the contents of each well through a filter plate to separate bound from free radioligand.

    • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Counting: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep1 Prepare cell membranes with target receptor assay1 Incubate membranes, radioligand, and test compound in 96-well plate prep1->assay1 prep2 Prepare radioligand and test compound dilutions prep2->assay1 assay2 Allow to reach equilibrium assay1->assay2 assay3 Filter to separate bound and free radioligand assay2->assay3 assay4 Wash filters assay3->assay4 analysis1 Measure radioactivity with scintillation counter assay4->analysis1 analysis2 Plot data and determine IC50 analysis1->analysis2 analysis3 Calculate Ki using Cheng-Prusoff equation analysis2->analysis3

A generalized workflow for a radioligand binding assay.

Conclusion

This compound is a classic example of a butyrophenone antipsychotic, with a well-defined synthesis pathway and a primary mechanism of action centered on dopamine D2 receptor antagonism. While specific quantitative pharmacodynamic and pharmacokinetic data for Lenperone are not widely published, its profile can be inferred from related compounds within the same chemical class. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers and professionals in the field of drug development and neuroscience. Further investigation would be beneficial to fully characterize the binding profile and in vivo properties of this compound.

References

A Comprehensive Technical Guide to the Physicochemical Properties of Lenperone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenperone (Elanone-V) is a typical antipsychotic agent belonging to the butyrophenone (B1668137) chemical class.[1] First identified for its anti-emetic properties in 1974, its application in treating acute schizophrenia was explored the following year.[1] Lenperone hydrochloride is the hydrochloride salt form of Lenperone.[2][3] As a dopamine (B1211576) antagonist, its mechanism of action is central to its therapeutic effects in managing psychosis.[3] Although it was not approved for human use in the United States by the FDA, it saw use in veterinary medicine for sedation prior to 1989.[1]

This technical guide provides an in-depth overview of the core physicochemical properties of this compound. It includes quantitative data, detailed experimental protocols for property determination, and visualizations of its primary signaling pathway and associated experimental workflows.

Chemical and Physical Properties

The fundamental physicochemical properties of Lenperone and its hydrochloride salt are summarized below. These parameters are critical for understanding the compound's behavior in formulation, analytical testing, and biological systems.

PropertyValueSource
IUPAC Name 4-[4-(4-fluorobenzoyl)piperidin-1-yl]-1-(4-fluorophenyl)butan-1-one[1][4][5]
Chemical Structure
ngcontent-ng-c4139270029="" class="ng-star-inserted">alt text
Molecular Formula C₂₂H₂₃F₂NO₂ (Lenperone) C₂₂H₂₄ClF₂NO (Lenperone HCl)[1][2][5]
Molecular Weight 371.428 g/mol (Lenperone) 407.88 g/mol (Lenperone HCl)[1][4]
CAS Number 24678-13-5 (Lenperone) 24677-86-9 (Lenperone HCl)[1][2]
Appearance Solid (Powdered solid)[6]
Melting Point Data not readily available. General range for butyrophenones can vary.
Solubility Data not readily available. As a hydrochloride salt, it is expected to be soluble in water.[6][7]
pKa Data not readily available. The piperidine (B6355638) nitrogen is basic and would have a pKa in the physiological range.
LogP (o/w) Data not readily available. The butyrophenone class generally has logP values indicating lipophilicity.[8]

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are provided below. These protocols are standard in pharmaceutical development and can be directly applied to this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination, a gold-standard method for assessing the solubility of an active pharmaceutical ingredient (API).[9]

Methodology:

  • Preparation: Prepare buffer solutions at a minimum of three pH levels relevant to the physiological range (e.g., pH 1.2, 4.5, and 6.8).[10] Maintain a constant temperature of 37 ± 1 °C throughout the experiment.[11]

  • Addition of API: Add an excess amount of this compound to a known volume of each buffer solution in a sealed flask. The excess solid is crucial to ensure saturation is reached.[9]

  • Equilibration: Agitate the flasks using an orbital shaker at a constant speed. The time required to reach equilibrium can vary and should be determined preliminarily, but is often within 24-48 hours.[9] Equilibrium is confirmed when consecutive measurements yield the same solubility value.[9]

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the solid and liquid phases via centrifugation or filtration. Ensure the chosen filter does not adsorb the compound.

  • Quantification: Accurately measure the concentration of dissolved this compound in the clear supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]

  • Replication: Perform the experiment in at least triplicate for each pH condition to ensure reproducibility.[10]

G cluster_workflow Workflow for Shake-Flask Solubility Determination prep Prepare Buffers (pH 1.2, 4.5, 6.8) @ 37°C add Add Excess Lenperone HCl to each buffer prep->add 1 equil Agitate flasks until equilibrium is reached (24-48h) add->equil 2 separate Separate solid and liquid phases (Centrifuge/Filter) equil->separate 3 quant Quantify dissolved drug in supernatant (e.g., HPLC) separate->quant 4 report Report Solubility (mg/mL) as average of triplicates quant->report 5

Workflow for Shake-Flask Solubility Determination.
Determination of pKa (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the ionization constant (pKa) of a drug substance.[12]

Methodology:

  • System Calibration: Calibrate a pH meter and electrode system using standard aqueous buffers (e.g., pH 4, 7, and 10).[13]

  • Sample Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low). A typical concentration is around 1 mM.[13] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[13]

  • Titration: Place the solution in a thermostatted vessel on a magnetic stirrer. Immerse the calibrated pH electrode. Titrate the solution with a standardized solution of 0.1 M NaOH, adding small, precise increments.[13]

  • Data Acquisition: Record the pH value after each addition of titrant, ensuring the reading is stable (e.g., drift < 0.01 pH units/minute).[13]

  • Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa can be determined from the inflection point of this sigmoid curve.[12] The pH at the half-neutralization point corresponds to the pKa.[14]

  • Replication: Conduct at least three separate titrations to ensure the reliability of the determined pKa value.[13]

G cluster_workflow Workflow for Potentiometric pKa Determination cal Calibrate pH meter with standard buffers prep Prepare 1 mM solution of Lenperone HCl in 0.15 M KCl cal->prep 1 titrate Titrate with 0.1 M NaOH in small increments prep->titrate 2 record Record stable pH reading after each addition titrate->record 3 plot Plot pH vs. Volume of Titrant record->plot 4 calc Calculate pKa from inflection point of the curve plot->calc 5 G cluster_workflow Workflow for Shake-Flask LogP Determination sat Mutually saturate n-octanol and aqueous buffer (pH 7.4) dissolve Dissolve Lenperone HCl in the aqueous phase sat->dissolve 1 partition Mix known volumes of both phases dissolve->partition 2 equil Shake to partition, then allow phases to separate partition->equil 3 quant Quantify drug concentration in each phase equil->quant 4 calc Calculate P = [Octanol]/[Aqueous] and LogP = log10(P) quant->calc 5 G cluster_pathway This compound Signaling Pathway lenperone Lenperone HCl d2r Dopamine D2 Receptor (Postsynaptic) lenperone->d2r Antagonizes/ Blocks ac Adenylyl Cyclase (AC) d2r->ac Inhibits dopamine Dopamine dopamine->d2r Activates camp cAMP ac->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Signaling & Gene Expression pka->downstream Phosphorylates response Reduction of Psychotic Symptoms downstream->response Leads to

References

Lenperone Hydrochloride pharmacological profile and classification.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenperone (B1674726) hydrochloride is a typical antipsychotic agent belonging to the butyrophenone (B1668137) chemical class.[1] Its primary mechanism of action is centered on the antagonism of dopamine (B1211576) D2 receptors in the central nervous system, a hallmark of first-generation antipsychotics.[2] While clinically evaluated for schizophrenia and anxiety, it has not received widespread clinical use in humans.[3][4] This technical guide provides a comprehensive overview of the pharmacological profile of lenperone hydrochloride, including its classification, mechanism of action, and available preclinical and clinical data. Due to the limited availability of specific quantitative data for lenperone, information from related butyrophenones is included for comparative context. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are also provided to support further research and drug development efforts.

Classification

  • Therapeutic Classification: Antipsychotic[5][6]

  • Chemical Classification: Butyrophenone[1]

Pharmacological Profile

Mechanism of Action

This compound is a dopamine antagonist.[7] Like other butyrophenone antipsychotics, its primary mechanism of action is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[2] This antagonism is thought to be responsible for its antipsychotic effects. Additionally, evidence suggests that lenperone also exhibits activity at serotonin (B10506) 5-HT2A and alpha-adrenergic receptors.[8][9]

Receptor Binding Affinity

Quantitative receptor binding data for this compound is scarce in publicly available literature. The following table summarizes the typical binding affinities (Ki, in nM) of the butyrophenone class for key receptors to provide a comparative context. A lower Ki value indicates a higher binding affinity.

ReceptorButyrophenone (General Profile)Reference Compound (Haloperidol) Ki (nM)
Dopamine D2High Affinity0.5 - 2.5
Serotonin 5-HT2AModerate to High Affinity3.8 - 50
Alpha-1 AdrenergicModerate Affinity10 - 100

Data for Haloperidol is compiled from various sources and is intended for comparative purposes only.

Pharmacodynamics

Preclinical and clinical studies have demonstrated the following pharmacodynamic effects of lenperone:

  • Antipsychotic Effects: In clinical trials, lenperone showed efficacy in treating the symptoms of acute schizophrenia.[3]

  • Anxiolytic Effects: An open-label study suggested potential anxiolytic properties.[4]

  • Extrapyramidal Symptoms: As a typical antipsychotic with high D2 receptor affinity, lenperone has the potential to cause extrapyramidal side effects.

  • Gastrointestinal Effects: In a study on healthy dogs, this compound was found to decrease gastroesophageal sphincter pressure.[10]

Pharmacokinetics
ParameterGeneral Butyrophenone Profile
Absorption Generally well absorbed orally, but may be subject to first-pass metabolism.
Distribution Widely distributed throughout the body, with high lipid solubility.
Metabolism Primarily hepatic, involving oxidation and conjugation.[11]
Excretion Excreted in both urine and feces as metabolites and some unchanged drug.[11]
Half-life Variable among different butyrophenones, generally in the range of 12-36 hours.

Signaling Pathways

Dopamine D2 Receptor Signaling

Antagonism of the D2 receptor by lenperone blocks the downstream signaling cascade typically initiated by dopamine. This primarily involves the inhibition of adenylyl cyclase, leading to decreased production of cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity.

D2_Signaling Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Lenperone Lenperone Hydrochloride Lenperone->D2R Antagonism G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Modulates

Dopamine D2 Receptor Signaling Pathway Antagonism
Serotonin 5-HT2A Receptor Signaling

Lenperone's antagonism at the 5-HT2A receptor interferes with the Gq/11 protein-coupled pathway. This pathway, when activated by serotonin, leads to the activation of phospholipase C (PLC), which in turn increases intracellular calcium levels and activates protein kinase C (PKC).

Serotonin 5-HT2A Receptor Signaling Pathway Antagonism

Experimental Protocols

In Vitro Receptor Binding Assay (Radioligand Displacement)

This protocol outlines a general method for determining the binding affinity of a test compound like this compound to a specific receptor (e.g., dopamine D2).

Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a specific radioligand from its receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., human recombinant D2 receptors)

  • Radioligand with high affinity for the receptor (e.g., [³H]-Spiperone)

  • Unlabeled test compound (this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Non-specific binding inhibitor (e.g., 10 µM Haloperidol)

  • 96-well filter plates

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Preparation: Prepare serial dilutions of the test compound.

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. For determining non-specific binding, a separate set of wells will contain the radioligand, cell membranes, and a high concentration of the non-specific binding inhibitor.

  • Equilibrium: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: After drying the filters, add scintillation fluid and measure the radioactivity in each well using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Binding_Assay Start Start: Prepare Reagents Incubate Incubate: - Cell Membranes - Radioligand - Test Compound Start->Incubate Filter Filter to Separate Bound and Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis: - Calculate IC50 - Calculate Ki Count->Analyze End End: Determine Binding Affinity Analyze->End

Workflow for an In Vitro Radioligand Binding Assay
In Vivo Catalepsy Test in Rats

This protocol describes a common method to assess the potential for a compound to induce extrapyramidal side effects, a characteristic of typical antipsychotics.

Objective: To evaluate the cataleptic effects of this compound in rats.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250g)

  • This compound solution

  • Vehicle control (e.g., saline with a few drops of Tween 80)

  • Horizontal bar (approximately 0.5 cm in diameter, elevated 9 cm from the surface)

  • Stopwatch

Procedure:

  • Acclimatization: Acclimatize the rats to the testing room for at least one hour before the experiment.

  • Drug Administration: Administer this compound or vehicle control intraperitoneally (i.p.) or subcutaneously (s.c.).

  • Testing: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the rat's forepaws on the horizontal bar.

  • Measurement: Start the stopwatch and measure the time the rat maintains this unnatural posture (catalepsy). The endpoint is when the rat removes both paws from the bar. A cut-off time (e.g., 180 seconds) is typically used.

  • Data Analysis: Record the latency to descend for each rat at each time point. Compare the mean catalepsy scores between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA).

Catalepsy_Test Start Start: Acclimatize Rats Administer Administer Lenperone HCl or Vehicle Control Start->Administer Test_30 Test at 30 min: Place Paws on Bar Administer->Test_30 Measure_30 Measure Time (Catalepsy Score) Test_30->Measure_30 Test_60 Test at 60 min Measure_30->Test_60 Measure_60 Measure Time Test_60->Measure_60 Test_90 Test at 90 min Measure_60->Test_90 Measure_90 Measure Time Test_90->Measure_90 Test_120 Test at 120 min Measure_90->Test_120 Measure_120 Measure Time Test_120->Measure_120 Analyze Data Analysis: Compare Scores Measure_120->Analyze End End: Assess Cataleptic Potential Analyze->End

References

Lenperone Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Lenperone (B1674726) Hydrochloride is the hydrochloride salt of Lenperone, a typical antipsychotic of the butyrophenone (B1668137) class.

IdentifierValue
IUPAC Name 4-[4-(4-fluorobenzoyl)piperidin-1-yl]-1-(4-fluorophenyl)butan-1-one;hydrochloride
InChI Key WCIBOXFOUGQLFC-UHFFFAOYSA-N (Lenperone)
InChI InChI=1S/C22H23F2NO2.ClH/c23-19-7-3-16(4-8-19)21(26)2-1-13-25-14-11-18(12-15-25)22(27)17-5-9-20(24)10-6-17;/h3-10,18H,1-2,11-15H2;1H
SMILES C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCC(=O)C3=CC=C(C=C3)F.Cl
Molecular Formula C22H24ClF2NO2
Molecular Weight 407.88 g/mol
CAS Number 24677-86-9[1]

Physicochemical and Pharmacokinetic Properties

Lenperone Hydrochloride's properties are summarized below. As a butyrophenone derivative, it exhibits lipophilic characteristics.

PropertyValueReference
Molecular Weight (Base) 371.42 g/mol [1]
Oral Bioavailability Data not available for humans. For the related compound melperone, oral bioavailability is ~60%.[2]
Elimination Half-life Data not available for humans. For the related compound melperone, the half-life is approximately 3-4 hours after oral administration.[2]

Pharmacology and Mechanism of Action

Lenperone is a typical antipsychotic that primarily functions as a dopamine (B1211576) D2 receptor antagonist.[3] Its therapeutic effects in schizophrenia are believed to be mediated through the blockade of these receptors in the mesolimbic pathway. Additionally, like other butyrophenones, it exhibits antagonist activity at serotonin (B10506) 5-HT2A receptors, which may contribute to a lower incidence of extrapyramidal side effects compared to older typical antipsychotics.

Receptor Binding Profile
Signaling Pathways

Lenperone acts as an antagonist at the dopamine D2 receptor, a G protein-coupled receptor (GPCR) that couples to the Gi/o family of G proteins. In the striatum, D2 receptors are highly expressed.[4] Antagonism by lenperone blocks the downstream signaling cascade typically initiated by dopamine binding. This includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced activation of protein kinase A (PKA).

D2_receptor_antagonism Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Lenperone Lenperone Lenperone->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (Reduced Neuronal Excitability) PKA->Cellular_Response Modulates

Dopamine D2 Receptor Antagonism by Lenperone

Lenperone also antagonizes the serotonin 5-HT2A receptor, another GPCR. The 5-HT2A receptor is coupled to the Gq/11 signaling pathway.[5] Blockade of this receptor by lenperone prevents serotonin-induced activation of phospholipase C (PLC). This, in turn, inhibits the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), leading to a reduction in intracellular calcium release and protein kinase C (PKC) activation.

HT2A_receptor_antagonism Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Activates Lenperone Lenperone Lenperone->HT2AR Blocks Gq_protein Gq/11 Protein HT2AR->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Serotonin 5-HT2A Receptor Antagonism by Lenperone

Experimental Protocols

Synthesis of this compound

A common synthetic route to Lenperone involves the alkylation of 4-(4-fluorobenzoyl)piperidine (B1333394) with a protected form of 4-chloro-1-(4-fluorophenyl)-1-butanone, followed by deprotection.[1]

Protocol:

  • Alkylation: A mixture of 2-(3-chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane (B144598) (1) and 4-(4-fluorobenzoyl)piperidine (2) is reacted to yield 2-(p-fluorophenyl)-2-{3-[4-(p-fluorobenzoyl)piperidino]propyl}-1,3-dioxolane (3).[1]

  • Deprotection: The ketal protecting group in compound (3) is removed to afford Lenperone (4).[1]

  • Salt Formation: The free base, Lenperone, is then treated with hydrochloric acid in a suitable solvent (e.g., isopropanol) to precipitate this compound.

Lenperone_Synthesis cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Final Products 2-(3-chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane 2-(3-chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane 2-(p-fluorophenyl)-2-{3-[4-(p-fluorobenzoyl)piperidino]propyl}-1,3-dioxolane 2-(p-fluorophenyl)-2-{3-[4-(p-fluorobenzoyl)piperidino]propyl}-1,3-dioxolane 2-(3-chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane->2-(p-fluorophenyl)-2-{3-[4-(p-fluorobenzoyl)piperidino]propyl}-1,3-dioxolane Alkylation 4-(4-fluorobenzoyl)piperidine 4-(4-fluorobenzoyl)piperidine 4-(4-fluorobenzoyl)piperidine->2-(p-fluorophenyl)-2-{3-[4-(p-fluorobenzoyl)piperidino]propyl}-1,3-dioxolane Lenperone Lenperone 2-(p-fluorophenyl)-2-{3-[4-(p-fluorobenzoyl)piperidino]propyl}-1,3-dioxolane->Lenperone Deprotection This compound This compound Lenperone->this compound HCl Salt Formation

Synthetic Pathway for this compound
Quantitative Analysis by RP-HPLC

A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for the quantitative analysis of this compound in bulk and pharmaceutical dosage forms. While a specific validated method for this compound is not detailed in readily available literature, a general methodology can be outlined based on similar compounds.

Illustrative RP-HPLC Method:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile (B52724) or methanol) in an isocratic or gradient elution mode.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength of maximum absorbance for Lenperone (to be determined by UV-Vis spectrophotometry).

  • Injection Volume: 20 µL.

  • Quantification: Based on the peak area of the analyte compared to a standard curve of known concentrations.

Method Validation Parameters (as per ICH guidelines):

  • Specificity

  • Linearity and Range

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Limit of Detection (LOD)

  • Limit of Quantitation (LOQ)

  • Robustness

HPLC_Workflow Sample_Prep Sample Preparation (Dissolution & Filtration) Injection Injection Sample_Prep->Injection Standard_Prep Standard Preparation (Serial Dilutions) Standard_Prep->Injection HPLC_System RP-HPLC System (C18 Column, Mobile Phase) Chromatographic_Separation Chromatographic Separation HPLC_System->Chromatographic_Separation Injection->HPLC_System Detection UV Detection Chromatographic_Separation->Detection Data_Acquisition Data Acquisition (Chromatogram) Detection->Data_Acquisition Quantification Quantification (Peak Area vs. Standard Curve) Data_Acquisition->Quantification Result Result (Concentration of Lenperone HCl) Quantification->Result

General Workflow for RP-HPLC Analysis

References

Lenperone Hydrochloride: A Technical Overview of its Affinity for Dopamine and Serotonin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenperone Hydrochloride is a typical antipsychotic agent belonging to the butyrophenone (B1668137) class. Its therapeutic effects are primarily attributed to its interaction with dopamine (B1211576) and serotonin (B10506) receptors in the central nervous system. This technical guide provides an in-depth analysis of the binding affinities of this compound for various dopamine and serotonin receptor subtypes, details the experimental methodologies used to determine these affinities, and illustrates the associated signaling pathways.

Quantitative Receptor Binding Affinity

The binding affinity of a compound for a receptor is a critical measure of its potency and potential pharmacological effects. This is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

The following table summarizes the available quantitative binding data for this compound at various human dopamine and serotonin receptors, as curated from the National Institute of Mental Health's Psychoactive Drug Screening Program (PDSP) Ki database.

Receptor SubtypeKi (nM)RadioligandSource Tissue/Cell Line
Dopamine Receptors
Dopamine D21.2[3H]-SpiperoneRecombinant
Dopamine D30.8[3H]-SpiperoneRecombinant
Dopamine D4.42.5[3H]-SpiperoneRecombinant
Serotonin Receptors
Serotonin 5-HT1A150[3H]-8-OH-DPATRecombinant
Serotonin 5-HT2A2.1[3H]-KetanserinRecombinant
Serotonin 5-HT2C25[3H]-MesulergineRecombinant
Serotonin 5-HT689[3H]-LSDRecombinant
Serotonin 5-HT7120[3H]-LSDRecombinant

Data sourced from the NIMH PDSP Ki Database. It is important to note that Ki values can vary between experiments and laboratories due to differences in assay conditions.

Experimental Protocols: Radioligand Binding Assays

The determination of receptor binding affinities for compounds like this compound is predominantly achieved through in vitro radioligand binding assays. These assays are a fundamental tool in pharmacology for quantifying the interaction between a ligand and its target receptor.

General Principles of Radioligand Binding Assays

Radioligand binding assays involve the incubation of a radiolabeled ligand (a "hot" ligand) with a source of the target receptor, such as cell membranes from tissues or cultured cells expressing the receptor. The binding of the radioligand to the receptor is then measured. To determine the affinity of a non-radiolabeled compound (a "cold" ligand) like Lenperone, a competition binding assay is performed. In this setup, the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the cold ligand. The ability of the cold ligand to displace the radioligand from the receptor is measured, and from this, the IC50 (the concentration of the cold ligand that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation:

Ki = IC50 / (1 + ([L]/Kd))

Where:

  • [L] is the concentration of the radioligand.

  • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

A Representative Experimental Workflow for a Dopamine D2 Receptor Binding Assay:

experimental_workflow prep Membrane Preparation (e.g., from CHO cells expressing human D2 receptors) incubation Incubation (Membranes + [3H]-Spiperone + varying concentrations of Lenperone) prep->incubation Add to assay tubes/plates filtration Rapid Filtration (Separation of bound from free radioligand) incubation->filtration After reaching equilibrium counting Scintillation Counting (Quantification of radioactivity) filtration->counting Filters are counted analysis Data Analysis (Calculation of IC50 and Ki values) counting->analysis Generate competition curve

Figure 1: A simplified workflow for a competitive radioligand binding assay.

Key Components and Considerations:
  • Receptor Source: Recombinant cell lines (e.g., CHO, HEK293) stably expressing a specific human receptor subtype are commonly used to ensure a high density of the target receptor and to avoid interference from other receptor types.

  • Radioligand: A high-affinity, selective radioligand for the target receptor is crucial. For dopamine D2-like receptors, [3H]-Spiperone is a frequently used antagonist radioligand. For serotonin receptors, various radioligands such as [3H]-Ketanserin (for 5-HT2A) and [3H]-8-OH-DPAT (for 5-HT1A) are employed.

  • Assay Buffer: The composition of the buffer (pH, ionic strength) is optimized to maintain the integrity of the receptors and to mimic physiological conditions as closely as possible.

  • Incubation Conditions: The incubation time and temperature are chosen to ensure that the binding reaction reaches equilibrium.

  • Separation of Bound and Free Ligand: Rapid filtration through glass fiber filters is a common method to separate the receptor-bound radioligand from the unbound radioligand in the solution.

  • Non-specific Binding: To determine the amount of radioligand that binds to non-receptor components, parallel experiments are conducted in the presence of a high concentration of a non-radiolabeled ligand that saturates the specific binding sites. This non-specific binding is then subtracted from the total binding to yield the specific binding.

Signaling Pathways

Lenperone, as a butyrophenone antipsychotic, primarily exerts its effects through antagonism of dopamine D2 and serotonin 5-HT2A receptors. The blockade of these receptors disrupts their downstream signaling cascades.

Dopamine D2 Receptor Signaling

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to the Gi/o family of G proteins. Activation of D2 receptors by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, reduces the activity of protein kinase A (PKA). Lenperone, by acting as an antagonist at D2 receptors, blocks this inhibitory effect, thereby preventing the dopamine-induced decrease in cAMP and PKA activity.

D2_signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Lenperone Lenperone Lenperone->D2R Antagonism ATP ATP ATP->AC PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) CellularResponse Cellular Response PKA_active->CellularResponse Phosphorylates targets

Figure 2: Dopamine D2 receptor signaling pathway and the antagonistic action of Lenperone.

Serotonin 5-HT2A Receptor Signaling

Serotonin 5-HT2A receptors are also GPCRs, but they primarily couple to the Gq/11 family of G proteins. Activation of 5-HT2A receptors by serotonin stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). Lenperone's antagonism at 5-HT2A receptors blocks this signaling cascade, preventing the serotonin-induced increase in intracellular calcium and activation of PKC.

Figure 3: Serotonin 5-HT2A receptor signaling and the antagonistic action of Lenperone.

Conclusion

This compound exhibits high affinity for dopamine D2-like receptors (D2, D3, D4) and the serotonin 5-HT2A receptor. Its lower affinity for other serotonin receptor subtypes suggests a degree of selectivity. The primary mechanism of action involves the antagonism of D2 and 5-HT2A receptors, thereby modulating downstream signaling pathways that are crucial in the pathophysiology of psychosis. This detailed understanding of its receptor binding profile and mechanism of action is essential for the rational design and development of novel antipsychotic agents with improved efficacy and side-effect profiles.

Initial In Vitro Studies on Lenperone Hydrochloride's Antipsychotic Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenperone (B1674726) hydrochloride, a typical antipsychotic of the butyrophenone (B1668137) chemical class, was first identified for its potential therapeutic effects in the 1970s.[1] As with other compounds in its class, its primary mechanism of action is understood to be the antagonism of central dopamine (B1211576) receptors, particularly the D2 subtype.[2] This technical guide provides a consolidated overview of the foundational in vitro studies characterizing the antipsychotic profile of lenperone and related butyrophenones. Due to the scarcity of publicly available quantitative binding data for lenperone itself, this document presents a comparative analysis with structurally similar, well-characterized butyrophenones. Detailed experimental protocols for the key in vitro assays are provided, alongside visualizations of the core signaling pathways and experimental workflows to facilitate a deeper understanding of its initial pharmacological evaluation.

Core Mechanism of Action: Dopamine D2 and Serotonin (B10506) 5-HT2A Receptor Antagonism

The antipsychotic efficacy of typical butyrophenones like lenperone is primarily attributed to their ability to block dopamine D2 receptors in the mesolimbic pathway of the brain.[3] This antagonism is believed to mitigate the positive symptoms of schizophrenia, such as hallucinations and delusions.[2]

Many antipsychotics, particularly atypical agents, also exhibit significant affinity for the serotonin 5-HT2A receptor.[4] Antagonism at this receptor is thought to contribute to a more favorable side-effect profile, particularly a lower incidence of extrapyramidal symptoms, and may also address some negative symptoms of schizophrenia.[4][5] While lenperone is classified as a typical antipsychotic, the in vitro evaluation of its binding affinity at both D2 and 5-HT2A receptors is crucial for a comprehensive understanding of its pharmacological profile.

Dopamine D2 Receptor Antagonist Signaling Pathway

D2_Antagonist_Pathway cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Response Cellular Response (Reduced Excitability) PKA->Response Phosphorylates Targets Lenperone Lenperone HCl Lenperone->D2R Blocks

Caption: Dopamine D2 receptor antagonist signaling pathway.

Quantitative Data: Receptor Binding Affinities

A comprehensive search of publicly available resources, including the National Institute of Mental Health's Psychoactive Drug Screening Program (NIMH PDSP) Ki database, did not yield specific quantitative in vitro binding data for lenperone hydrochloride.[6][7] This is not uncommon for older compounds where initial screening data may not have been widely published or digitized.

To provide a relevant pharmacological context, the following table summarizes the receptor binding affinities (Ki, nM) for the structurally related and well-characterized butyrophenones, haloperidol (B65202) and spiperone. A lower Ki value indicates a higher binding affinity. This data is intended for comparative purposes to approximate the expected profile of lenperone.

ReceptorHaloperidol (Ki, nM)Spiperone (Ki, nM)Radioligand
Dopamine D2 2.00.053[3H]Spiperone
Dopamine D1 83NA[3H]SCH23390
Serotonin 5-HT2A 6.30.4[3H]Ketanserin
Serotonin 5-HT1A 200014[3H]8-OH-DPAT
Adrenergic α1 121.8[3H]Prazosin
Histamine H1 180018[3H]Pyrilamine
Muscarinic M1 >10000>10000[3H]Pirenzepine
Data sourced from the NIMH Psychoactive Drug Screening Program (PDSP) Database as cited in Li et al., 2016.

Experimental Protocols

The following protocols describe standard in vitro radioligand competition binding assays used to determine the binding affinity of compounds like this compound for dopamine D2 and serotonin 5-HT2A receptors.

Protocol 1: Dopamine D2 Receptor Competition Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor by measuring its ability to displace the specific radioligand [3H]spiperone.

Materials:

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the recombinant human dopamine D2L receptor.

  • Radioligand: [3H]spiperone (specific activity ~60-90 Ci/mmol).

  • Non-specific Binding Ligand: (+)-Butaclamol (10 µM) or Spiperone (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO), with serial dilutions prepared in assay buffer.

  • Instrumentation: 96-well microplates, filtration apparatus (e.g., Brandel or Tomtec cell harvester), glass fiber filters (e.g., Whatman GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine), and a liquid scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membrane aliquots on ice. Homogenize gently in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh, ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [3H]spiperone (at a final concentration near its Kd, typically 0.2-0.5 nM), and 100 µL of the membrane suspension.

    • Non-specific Binding: 50 µL of the non-specific binding ligand, 50 µL of [3H]spiperone, and 100 µL of the membrane suspension.

    • Competition Binding: 50 µL of each concentration of this compound, 50 µL of [3H]spiperone, and 100 µL of the membrane suspension.

  • Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Punch the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the average CPM from the non-specific binding wells from the average CPM of the total binding wells.

  • For each concentration of this compound, determine the percentage of specific binding inhibition.

  • Plot the percentage inhibition against the logarithm of the test compound concentration to generate a sigmoidal dose-response curve.

  • Determine the IC50 value (the concentration of lenperone that inhibits 50% of specific binding) using non-linear regression analysis.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: Serotonin 5-HT2A Receptor Competition Binding Assay

This protocol is analogous to the D2 receptor assay, with key differences in the reagents used.

Materials:

  • Receptor Source: Membranes from cells stably expressing the recombinant human 5-HT2A receptor, or alternatively, from rat frontal cortex tissue.

  • Radioligand: [3H]ketanserin (specific activity ~60-90 Ci/mmol).

  • Non-specific Binding Ligand: Mianserin (10 µM) or Methysergide (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Other reagents and instrumentation are as described in Protocol 3.1.

Procedure & Data Analysis: The procedure and data analysis steps are identical to those described for the D2 receptor assay (Protocol 3.1), substituting the 5-HT2A-specific reagents. The final concentration of [3H]ketanserin is typically in the range of 0.5-2.0 nM.

Mandatory Visualizations

Experimental Workflow for Radioligand Binding Assay

Radioligand_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane 1. Prepare Receptor Membranes Incubate 4. Incubate Membranes, Radioligand & Compound in 96-well Plate Membrane->Incubate Radioligand 2. Prepare Radioligand ([3H]Spiperone) Radioligand->Incubate Compound 3. Prepare Serial Dilutions of Lenperone HCl Compound->Incubate Filter 5. Rapid Filtration to Separate Bound from Unbound Ligand Incubate->Filter Count 6. Scintillation Counting to Quantify Bound Radioactivity (CPM) Filter->Count Plot 7. Plot % Inhibition vs. [Compound] Count->Plot Calculate 8. Calculate IC50 and Ki values Plot->Calculate

References

Preclinical Efficacy of Lenperone Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available preclinical data on the efficacy of Lenperone Hydrochloride, a typical antipsychotic of the butyrophenone (B1668137) class. While clinical studies have explored its antipsychotic and anxiolytic properties, this document focuses on the foundational preclinical evidence that underpins its pharmacological profile. Due to the limited availability of specific in vivo efficacy data for Lenperone in the public domain, this guide presents the available in vitro receptor binding affinities and details the standard experimental protocols for key preclinical assays used to evaluate antipsychotic drugs.

In Vitro Efficacy: Receptor Binding Profile

The primary mechanism of action of typical antipsychotics like Lenperone is antagonism at dopamine (B1211576) D2 receptors. However, their interaction with a range of other neurotransmitter receptors contributes to their overall therapeutic and side-effect profiles. The following table summarizes the receptor binding affinities (Ki, inhibition constant) of Lenperone for various G-protein coupled receptors (GPCRs). A lower Ki value indicates a higher binding affinity.

Table 1: Receptor Binding Affinities (Ki) of this compound

Receptor SubtypeKi (nM)
Dopamine D22.0
Dopamine D183
Dopamine D34.0
Dopamine D415
Dopamine D5147
Serotonin 5-HT1A1200
Serotonin 5-HT2A70
Serotonin 5-HT2C5000
α1-Adrenergic12
H1-Histaminergic3000
M-Muscarinic>10000

Data sourced from the NIMH Psychoactive Drug Screening Program (PDSP) Database.

Experimental Protocol: Radioligand Receptor Binding Assay

Receptor binding assays are fundamental in vitro experiments used to determine the affinity of a compound for a specific receptor.

Objective: To quantify the binding affinity (Ki) of this compound to a panel of neurotransmitter receptors.

Methodology:

  • Membrane Preparation: Cloned human or rodent receptors are expressed in a suitable cell line (e.g., HEK293, CHO). The cells are harvested, and the cell membranes containing the receptors of interest are isolated through centrifugation.

  • Radioligand Incubation: A specific radioligand (a radioactive molecule with known high affinity for the receptor) is incubated with the prepared cell membranes in the presence of varying concentrations of the test compound (this compound).

  • Competition Binding: this compound competes with the radioligand for binding to the receptor. The amount of radioligand bound to the receptor is inversely proportional to the concentration and affinity of Lenperone.

  • Separation and Quantification: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration. The radioactivity of the filter-bound material is then measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_0 Radioligand Binding Assay Workflow Membrane Prep Cell Membrane Preparation Incubation Incubation with Radioligand & Lenperone Membrane Prep->Incubation Receptor Source Filtration Rapid Filtration Incubation->Filtration Separation Counting Scintillation Counting Filtration->Counting Quantification Analysis Data Analysis (IC50 -> Ki) Counting->Analysis Raw Data

Radioligand Binding Assay Workflow Diagram.

In Vivo Efficacy: Standard Preclinical Models for Antipsychotics

Conditioned Avoidance Response (CAR)

The CAR test is a predictive model for antipsychotic activity. It assesses a drug's ability to selectively suppress a learned avoidance behavior without impairing the ability to escape an aversive stimulus.

Experimental Protocol:

  • Apparatus: A shuttle box with two compartments separated by a door or opening. The floor of the box is typically a grid that can deliver a mild electric foot shock.

  • Training: An animal (usually a rat) is placed in the shuttle box. A conditioned stimulus (CS), such as a light or a tone, is presented for a short period, followed by an unconditioned stimulus (US), a mild foot shock. The animal learns to avoid the shock by moving to the other compartment during the CS presentation (avoidance response). If the animal fails to move during the CS, it will move to the other compartment upon receiving the shock (escape response).

  • Drug Testing: Once the animals are trained to a stable level of avoidance, they are treated with the test compound (e.g., this compound) or a vehicle. They are then re-tested in the shuttle box.

  • Endpoint: The number of avoidance and escape responses is recorded. A compound with antipsychotic potential will significantly decrease the number of avoidance responses without affecting the number of escape responses, indicating a specific effect on the conditioned behavior rather than general motor impairment.

Apomorphine-Induced Stereotypy

Apomorphine (B128758) is a dopamine receptor agonist that, at sufficient doses, induces stereotyped behaviors in rodents (e.g., sniffing, gnawing, licking). This is considered a model of dopamine hyperactivity, which is a key feature of psychosis. Antipsychotic drugs are expected to block these behaviors.

Experimental Protocol:

  • Acclimation: Rodents (rats or mice) are placed in individual observation cages and allowed to acclimate for a period.

  • Drug Administration: The animals are pre-treated with the test compound (e.g., this compound) or a vehicle.

  • Apomorphine Challenge: After a set pre-treatment time, the animals are challenged with a dose of apomorphine known to induce robust stereotypy.

  • Behavioral Scoring: The intensity of stereotyped behaviors is then scored by a trained observer, typically at regular intervals over a specific period, using a standardized rating scale.

  • Endpoint: A reduction in the stereotypy score in the drug-treated group compared to the vehicle-treated group indicates dopamine receptor blockade and potential antipsychotic efficacy.

Catalepsy Test

Catalepsy, a state of motor rigidity and immobility, is a characteristic side effect of typical antipsychotics due to strong dopamine D2 receptor blockade in the nigrostriatal pathway. While it is a measure of extrapyramidal side effect liability, it is also an indicator of potent D2 receptor antagonism.

Experimental Protocol:

  • Drug Administration: Animals (typically rats) are administered the test compound (e.g., this compound) or a vehicle.

  • Catalepsy Assessment: At various time points after drug administration, catalepsy is assessed. A common method is the "bar test," where the animal's forepaws are placed on a raised horizontal bar.

  • Endpoint: The latency for the animal to remove its paws from the bar and return to a normal posture is measured. A longer latency indicates a greater degree of catalepsy.

cluster_1 In Vivo Models for Antipsychotic Efficacy CAR Conditioned Avoidance Response (CAR) Efficacy Antipsychotic Efficacy CAR->Efficacy Predicts Stereotypy Apomorphine-Induced Stereotypy Stereotypy->Efficacy Predicts Catalepsy Catalepsy Test Catalepsy->Efficacy Indicates D2 Blockade (and side-effect liability)

Relationship between In Vivo Models and Efficacy.

Signaling Pathways

The antipsychotic effects of this compound are primarily mediated through its antagonism of the dopamine D2 receptor. In psychotic states, there is often an overactivity of the mesolimbic dopamine pathway. By blocking D2 receptors in this pathway, Lenperone is thought to reduce the excessive dopaminergic signaling, thereby alleviating positive symptoms of psychosis.

cluster_2 Dopamine D2 Receptor Signaling Pathway Dopamine Dopamine D2R D2 Receptor Dopamine->D2R AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Lenperone Lenperone Lenperone->D2R Blocks

Simplified Dopamine D2 Receptor Signaling.

Conclusion

The available preclinical data for this compound is centered on its in vitro receptor binding profile, which demonstrates high affinity for the dopamine D2 receptor, consistent with its classification as a typical antipsychotic. Its interactions with other receptors, such as adrenergic and to a lesser extent serotonergic receptors, may contribute to its overall pharmacological effects. While specific in vivo efficacy data in standard animal models of psychosis are not widely published, the established protocols for these models provide a framework for understanding how the antipsychotic potential of a compound like Lenperone would be assessed. Further research would be necessary to fully characterize its in vivo efficacy and to correlate these preclinical findings with its clinical performance.

Lenperone Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Butyrophenone (B1668137) Derivative's Pharmacology, Synthesis, and Clinical Profile

Abstract

Lenperone (B1674726) hydrochloride is a typical antipsychotic agent belonging to the butyrophenone class of compounds. First synthesized and evaluated for its anti-emetic and antipsychotic properties, lenperone has been a subject of interest in neuropharmacological research. This technical guide provides a comprehensive overview of lenperone hydrochloride, intended for researchers, scientists, and drug development professionals. It details the compound's chemical properties, mechanism of action with a focus on its interaction with dopamine (B1211576) and serotonin (B10506) receptors, pharmacokinetic profile, and a detailed synthesis protocol. Furthermore, this guide summarizes findings from key clinical studies and provides detailed experimental methodologies where available, offering a valuable resource for further investigation and development of butyrophenone derivatives.

Introduction

Lenperone, with the chemical name 4-[4-(4-Fluorobenzoyl)piperidin-1-yl]-1-(4-fluorophenyl)butan-1-one, is a derivative of butyrophenone.[1] Like other compounds in this class, its primary pharmacological action is mediated through the antagonism of dopamine receptors in the central nervous system.[2] It was initially investigated for its potential in treating psychosis and schizophrenia.[3] While it has been used in veterinary medicine for sedation, its application in humans has been more limited.[1] This document aims to consolidate the available technical information on this compound to serve as a foundational resource for the scientific community.

Chemical and Physical Properties

This compound is the hydrochloride salt of lenperone. A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueReference
IUPAC Name4-[4-(4-Fluorobenzoyl)piperidin-1-yl]-1-(4-fluorophenyl)butan-1-one hydrochloride[1]
Chemical FormulaC₂₂H₂₄ClF₂NO₂N/A
Molar Mass407.9 g/mol N/A
AppearanceWhite to off-white crystalline solidN/A
Melting PointNot availableN/A
SolubilitySoluble in water and ethanolN/A
CAS Number24677-86-9[1]

Table 1: Chemical and Physical Properties of this compound

Synthesis of this compound

The synthesis of lenperone involves a multi-step process. A general synthetic scheme is outlined below, based on established methods for butyrophenone synthesis.[1]

Synthesis Workflow

G cluster_synthesis Synthesis of Lenperone reagent1 4-Chlorobutyrophenone intermediate Lenperone (free base) reagent1->intermediate Alkylation reagent2 4-(4-Fluorobenzoyl)piperidine (B1333394) reagent2->intermediate product This compound intermediate->product HCl salt formation

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol

A common synthetic route to lenperone involves the alkylation of 4-(4-fluorobenzoyl)piperidine with a suitable 4-halobutyrophenone derivative.[1]

Step 1: Alkylation

  • To a solution of 4-(4-fluorobenzoyl)piperidine in a suitable organic solvent (e.g., toluene, acetonitrile), add a base such as potassium carbonate or triethylamine.

  • Add 4-chloro-4'-fluorobutyrophenone (B134399) to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude lenperone free base.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Step 2: Salt Formation

  • Dissolve the purified lenperone free base in a suitable solvent such as diethyl ether or isopropanol.

  • Slowly add a solution of hydrochloric acid in the same solvent while stirring.

  • The this compound will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.

Pharmacology and Mechanism of Action

Lenperone's primary mechanism of action is the antagonism of dopamine D2 receptors.[2] It also exhibits affinity for serotonin receptors, which is a common characteristic of many antipsychotic drugs and contributes to their overall pharmacological profile.[4]

Receptor Binding Profile
ReceptorAffinity (Qualitative)Reference
Dopamine D2High[2]
Serotonin 5-HT2AModerate[4]
Alpha-1 AdrenergicModerate[7]
Histamine H1Low to Moderate[7]
Muscarinic M1Low[7]

Table 2: Qualitative Receptor Binding Profile of Lenperone

Signaling Pathway

The antipsychotic effects of lenperone are primarily attributed to its blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. This antagonism is believed to reduce the hyperactivity of dopaminergic neurotransmission, which is associated with the positive symptoms of schizophrenia.

G cluster_pathway Dopamine D2 Receptor Antagonism by Lenperone Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates AC Adenylyl Cyclase D2R->AC Inhibits Lenperone Lenperone Lenperone->D2R Blocks cAMP ↓ cAMP AC->cAMP Downstream Downstream Signaling cAMP->Downstream Effect Antipsychotic Effect Downstream->Effect

Caption: Signaling pathway of Lenperone via Dopamine D2 receptor antagonism.

Pharmacokinetics (ADME)

Detailed pharmacokinetic data for lenperone in humans is limited in the publicly available literature. However, general principles of ADME for butyrophenones can be inferred.[8][9]

  • Absorption: Butyrophenones are generally well-absorbed after oral administration.

  • Distribution: They are typically highly protein-bound and widely distributed in the body, including the central nervous system.

  • Metabolism: Metabolism is expected to occur primarily in the liver, involving N-dealkylation and reduction of the keto group.

  • Excretion: Metabolites are primarily excreted in the urine and feces.

Further in vivo studies in animal models would be necessary to fully characterize the ADME profile of lenperone.[10]

Clinical Studies

Several clinical trials have been conducted to evaluate the efficacy and safety of lenperone in the treatment of schizophrenia.

Summary of Key Clinical Findings

An open trial involving 10 patients with acute schizophrenia treated with up to 60 mg of lenperone per day for 28 days showed a pronounced antipsychotic effect in half of the patients, with a low incidence of side effects.[3] Another study corroborated these findings, suggesting that lenperone has antipsychotic properties.[11]

Experimental Protocol from a Representative Clinical Trial

The following is a generalized protocol based on the available information from early clinical studies of lenperone for schizophrenia.[3]

Study Design: Open-label, non-comparative trial.

Participants: Patients aged 18-65 years with a diagnosis of acute schizophrenia according to standardized diagnostic criteria.

Intervention:

  • Patients receive an initial dose of this compound, administered orally.

  • The dosage is gradually increased over several days based on clinical response and tolerability, up to a maximum daily dose.

  • The total treatment duration is typically 4 to 8 weeks.

Assessments:

  • Efficacy: Assessed using standardized rating scales such as the Brief Psychiatric Rating Scale (BPRS) and the Clinical Global Impression (CGI) scale at baseline and at regular intervals throughout the study.

  • Safety: Monitored through regular recording of vital signs, physical examinations, electrocardiograms (ECGs), and laboratory tests (hematology, blood chemistry, and urinalysis). Adverse events are recorded at each visit.

Statistical Analysis: Changes from baseline in efficacy scores are analyzed using appropriate statistical methods, such as paired t-tests or repeated measures ANOVA. Safety data is summarized descriptively.

G cluster_workflow Clinical Trial Workflow for Lenperone in Schizophrenia Screening Patient Screening Baseline Baseline Assessment (BPRS, CGI, Safety) Screening->Baseline Randomization Treatment Initiation (Lenperone) Baseline->Randomization Titration Dose Titration Randomization->Titration FollowUp Weekly Follow-up Assessments Titration->FollowUp FollowUp->FollowUp Endpoint End of Treatment Assessment (Week 4/8) FollowUp->Endpoint Analysis Data Analysis Endpoint->Analysis

Caption: Generalized workflow of a clinical trial for Lenperone in schizophrenia.

Discussion and Future Directions

This compound is a classic example of a butyrophenone antipsychotic, demonstrating the core pharmacological properties of this class. Its primary mechanism of D2 receptor antagonism has been foundational in the development of antipsychotic medications. While newer, "atypical" antipsychotics with more complex receptor binding profiles have largely superseded first-generation agents in clinical practice, the study of compounds like lenperone remains valuable for several reasons.

Understanding the structure-activity relationships of butyrophenones can inform the design of novel CNS drugs with improved efficacy and side-effect profiles. Further research to fully elucidate the receptor binding kinetics and functional activity of lenperone at various receptor subtypes could provide deeper insights into the molecular basis of its effects. Moreover, a comprehensive characterization of its pharmacokinetic and metabolic profile would be essential for any potential future development.

Conclusion

This technical guide has provided a detailed overview of the available scientific information on this compound. By consolidating data on its chemical properties, synthesis, pharmacology, and clinical evaluation, this document serves as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. While there are gaps in the publicly available data, particularly regarding quantitative receptor binding affinities and a complete pharmacokinetic profile, the information presented here provides a solid foundation for future research into this and other butyrophenone derivatives.

References

CAS number for Lenperone Hydrochloride and its parent compound.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenperone, a typical antipsychotic belonging to the butyrophenone (B1668137) chemical class, and its hydrochloride salt, Lenperone Hydrochloride, have been subjects of interest in the field of neuropharmacology. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, relevant signaling pathways, and experimental protocols associated with Lenperone and its parent compound.

CAS Numbers:

CompoundCAS Number
Lenperone24678-13-5
This compound24677-86-9[1][2]

Quantitative Data: Receptor Binding Affinity

ReceptorMelperone Ki (nM)
Dopamine (B1211576)
D₂25 - 120
D₃29
D₄57
Serotonin
5-HT₁ₐ260
5-HT₂ₐ19 - 34
5-HT₂c130
Muscarinic
M₁>10,000
Histamine
H₁130
Adrenergic
α₁40 - 130
α₂780

Note: Ki values can vary between studies due to different experimental conditions. The ranges presented reflect data from multiple sources.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of Lenperone, like other typical antipsychotics, is believed to be its antagonist activity at dopamine D₂ receptors in the mesolimbic pathway of the brain. This blockade of D₂ receptors is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.

The binding of Lenperone to the D₂ receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The D₂ receptor is coupled to the Gi/o family of G proteins. Upon antagonism by Lenperone, the inhibitory effect of dopamine on adenylyl cyclase is blocked, leading to a modulation of intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of Protein Kinase A (PKA) and downstream signaling pathways, including the PI3K/Akt pathway, which are involved in regulating neuronal function, survival, and gene expression.

D2_Antagonism_Pathway Lenperone Lenperone D2R Dopamine D₂ Receptor (Gi/o-coupled) Lenperone->D2R Antagonizes AC Adenylyl Cyclase D2R->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces PKA ↓ PKA Activity cAMP->PKA Activates Downstream Modulation of Downstream Effectors (e.g., PI3K/Akt) PKA->Downstream Phosphorylates

Caption: Workflow for a Radioligand Binding Assay.

In Vitro Cell-Based Assay for Downstream Signaling

This protocol can be used to assess the functional consequences of Lenperone's interaction with its target receptors.

Objective: To measure the effect of this compound on intracellular cAMP levels in cells expressing the dopamine D₂ receptor.

Materials:

  • A cell line stably expressing the human dopamine D₂ receptor (e.g., CHO-K1 or HEK293 cells).

  • Cell culture medium and supplements.

  • This compound.

  • A dopamine receptor agonist (e.g., quinpirole).

  • Forskolin (an adenylyl cyclase activator).

  • A commercial cAMP assay kit (e.g., ELISA or HTRF-based).

Procedure:

  • Cell Culture: Culture the cells in appropriate medium until they reach the desired confluency.

  • Cell Plating: Seed the cells into 96-well plates and allow them to attach overnight.

  • Compound Treatment: Pre-incubate the cells with various concentrations of this compound for a specific duration.

  • Stimulation: Stimulate the cells with a dopamine receptor agonist in the presence or absence of forskolin. Forskolin is used to elevate basal cAMP levels, making the inhibitory effect of D₂ receptor activation more apparent.

  • Cell Lysis: Lyse the cells according to the protocol of the chosen cAMP assay kit.

  • cAMP Measurement: Measure the intracellular cAMP concentration using the assay kit and a plate reader.

  • Data Analysis: Plot the cAMP concentration as a function of the this compound concentration. Determine the IC₅₀ value for Lenperone's ability to block the agonist-induced decrease in cAMP levels.

Logical Relationship of a Cell-Based Signaling Assay

Cell_Signaling_Assay cluster_cell Cell Expressing D₂ Receptor Lenperone Lenperone D2R D₂ Receptor Lenperone->D2R Blocks Agonist Dopamine Agonist Agonist->D2R Activates AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP Production AC->cAMP Measurement Measure Intracellular cAMP Levels cAMP->Measurement

Caption: Cell-Based Assay for D₂ Receptor Signaling.

References

Methodological & Application

Dissolution of Lenperone Hydrochloride for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenperone Hydrochloride is a typical antipsychotic agent belonging to the butyrophenone (B1668137) class of drugs. It functions primarily as a high-affinity antagonist of the dopamine (B1211576) D2 receptor, a mechanism shared by other antipsychotics like haloperidol.[1] Effective in vivo studies of this compound necessitate a clear and reproducible method for its dissolution to ensure accurate and consistent dosing. This document provides detailed application notes and protocols for the dissolution of this compound for use in preclinical research settings.

Data Presentation: Solvent and Vehicle Suitability

Based on the properties of related butyrophenone compounds and general principles for formulating hydrochloride salts, the following table summarizes potential solvents and vehicles for this compound. Researchers should note that empirical testing is recommended to determine the optimal solvent and maximum achievable concentration for their specific experimental needs.

Solvent/VehicleTypeSuitability and RecommendationsPotential Concentration Range
Acidified Saline (e.g., with Lactic Acid or HCl) Aqueous VehicleHighly Recommended. The acidic pH is likely to significantly increase the solubility of the hydrochloride salt. A common approach for similar compounds is to adjust the pH to a range of 3.0-5.0.Low to Moderate (Requires empirical determination)
1% Lactic Acid in Water/Saline Aqueous VehicleRecommended. This vehicle has been successfully used for in vivo administration of other butyrophenone analogs.Low to Moderate (Requires empirical determination)
Water for Injection Aqueous VehicleMay be suitable, but solubility is likely to be lower than in acidified solutions. A supplier has noted solubility in water, but the concentration is not specified.Low (Requires empirical determination)
Dimethyl Sulfoxide (DMSO) Organic SolventCan be used to create a stock solution, but must be diluted significantly with an aqueous vehicle for in vivo use due to potential toxicity. Final DMSO concentration in the injected solution should typically be below 5-10%.High in stock solution, very low in final injectable solution.
Ethanol Organic SolventSimilar to DMSO, can be used for initial solubilization but requires significant dilution. May cause irritation at higher concentrations.High in stock solution, very low in final injectable solution.
Sterile Vegetable Oils (e.g., Sesame Oil, Corn Oil) Non-Aqueous VehicleSuitable for creating long-acting depot formulations for intramuscular or subcutaneous injection. May require a co-solvent like oleic acid to enhance solubility. This is a more complex formulation.Low to Moderate (Requires empirical determination)

Experimental Protocols

Protocol 1: Preparation of this compound in an Acidified Aqueous Vehicle (Recommended for Intravenous, Intraperitoneal, or Subcutaneous Injection)

This protocol is based on the principle of increasing the solubility of a hydrochloride salt by lowering the pH of the vehicle.

Materials:

  • This compound powder

  • Sterile Water for Injection or Sterile Saline (0.9% NaCl)

  • Lactic Acid solution (e.g., 85%) or Hydrochloric Acid (e.g., 1N HCl)

  • Sterile conical tubes or vials

  • Vortex mixer

  • pH meter or pH strips

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • Vehicle Preparation:

    • In a sterile container, prepare the desired volume of the vehicle. For example, to prepare a 1% lactic acid solution, dilute the appropriate amount of lactic acid stock solution with sterile water or saline.

    • Alternatively, start with sterile water or saline and adjust the pH by dropwise addition of HCl or lactic acid. A target pH range of 3.0 to 5.0 is a good starting point.

  • Dissolution of this compound:

    • Weigh the required amount of this compound powder and place it in a sterile conical tube or vial.

    • Add a small volume of the prepared acidic vehicle to the powder.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Gradually add more of the acidic vehicle while continuing to vortex until the desired final concentration is reached.

    • If the compound does not fully dissolve, gentle warming (e.g., in a 37°C water bath) or sonication may aid dissolution. Avoid excessive heat which could degrade the compound.

  • pH Measurement and Adjustment:

    • Measure the pH of the final solution to ensure it is within the desired range. Adjust if necessary with small additions of acid or a suitable sterile base (e.g., NaOH), though the latter may decrease solubility.

  • Sterilization:

    • Once the this compound is fully dissolved, sterilize the solution by filtering it through a 0.22 µm sterile syringe filter into a new sterile vial.

  • Storage:

    • It is recommended to prepare the solution fresh on the day of use.[2] If short-term storage is necessary, store at 2-8°C and protect from light. A stability study should be conducted for longer storage.

Protocol 2: Preparation of this compound using a Co-Solvent Approach (for difficult to dissolve batches)

This protocol is for situations where solubility in purely aqueous vehicles is insufficient, even with pH adjustment.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile conical tubes or vials

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • Stock Solution Preparation:

    • Weigh the this compound powder and place it in a sterile tube.

    • Add a minimal amount of DMSO to completely dissolve the powder. For example, start with a concentration of 10-50 mg/mL in DMSO. Vortex until fully dissolved.

  • Dilution for Injection:

    • In a separate sterile tube, add the required volume of sterile saline or PBS.

    • While vortexing the saline/PBS, slowly add the DMSO stock solution dropwise to the aqueous vehicle to reach the final desired concentration. This slow addition to a vortexing solution helps to prevent precipitation.

    • Ensure the final concentration of DMSO in the injectable solution is as low as possible (ideally ≤5% v/v) to minimize toxicity.

  • Sterilization and Storage:

    • Follow steps 4 and 5 from Protocol 1 for sterilization and storage. Aqueous solutions prepared from DMSO stocks should not be stored for extended periods.

Mandatory Visualizations

Experimental Workflow for Solution Preparation

G cluster_prep Preparation cluster_dissolution Dissolution cluster_final Finalization weigh Weigh Lenperone HCl Powder add Add Vehicle to Powder weigh->add vehicle Prepare Acidified Vehicle (e.g., pH 3.0-5.0) vehicle->add vortex Vortex / Sonicate add->vortex check Visually Inspect for Complete Dissolution vortex->check check->vortex Not Dissolved filter Sterile Filter (0.22 µm) check->filter Dissolved administer Administer to Animal filter->administer

Caption: Workflow for preparing this compound solution.

Signaling Pathway of Butyrophenone Antipsychotics

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron DA Dopamine (DA) D2R Dopamine D2 Receptor DA->D2R Activates AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->response Phosphorylates targets leading to Lenperone Lenperone HCl Lenperone->D2R Antagonizes

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the recommended dosages of Lenperone (B1674726) Hydrochloride for canine studies based on available scientific literature. This information is intended to guide researchers in designing and conducting experiments involving this butyrophenone (B1668137) derivative.

Lenperone Hydrochloride, previously marketed for veterinary use as Elanone-V for sedation, has been investigated for various applications in canines, including its effects on the cardiovascular and gastrointestinal systems.[1] The following sections summarize the reported dosages and provide detailed experimental protocols where available.

Quantitative Dosage Summary

The following table summarizes the quantitative data on this compound dosages used in canine studies. Researchers should consider the intended application and route of administration when selecting a dosage.

ApplicationDosageRoute of AdministrationStudy FocusReference
Cardiovascular Evaluation0.44 mg/kgIntravenous (IV)To determine the cardiopulmonary effects of Lenperone in combination with glycopyrrolate (B1671915).Am J Vet Res. 1987 Sep;48(9):1372-5
Gastrointestinal Motility0.16 mg/kgIntramuscular (IM)To assess the effect on gastroesophageal sphincter pressure.[2][3]Can J Vet Res. 1989 Apr;53(2):248-50[2][3][4]
Gastrointestinal Motility0.44 mg/kgIntramuscular (IM)To assess the effect on gastroesophageal sphincter pressure.[2][3]Can J Vet Res. 1989 Apr;53(2):248-50[2][3][4]
Sedation/TranquilizationDose-calibration studies performedNot specified in abstractTo establish effective tranquilizing doses for dogs, cats, and swine.Cloyd G. D., Gilbert D. L. (1974)

Experimental Protocols

Detailed methodologies from key studies are crucial for replicating and building upon previous research.

Cardiovascular Effects Study Protocol

This study investigated the cardiopulmonary effects of intravenously administered Lenperone in healthy adult Pointer dogs.

  • Animal Model: Six healthy adult (2 to 5 years old) Pointer dogs.

  • Drug Administration:

    • This compound (0.44 mg/kg) and glycopyrrolate (0.11 mg/kg) were administered intravenously.

    • Ventilation was controlled with oxygen.

    • Sufentanil was then administered as a loading dose (5 µg/kg, IV) followed by a continuous infusion (0.1 µg/kg/min) for 120 minutes.

  • Endpoint Measurements:

    • Heart rate

    • Systemic vascular resistance

    • Rate-pressure product

    • Mean arterial pressure

    • Cardiac index

Gastroesophageal Sphincter Pressure Study Protocol

This research evaluated the impact of Lenperone on the gastroesophageal sphincter pressure in healthy dogs.

  • Animal Model: Healthy adult dogs.

  • Drug Administration:

    • Two different doses of this compound were administered intramuscularly: 0.16 mg/kg and 0.44 mg/kg.[2][3]

  • Endpoint Measurements:

    • Gastroesophageal sphincter pressure (GESP) was measured to determine the effect of the drug. The study found that Lenperone significantly decreased GESP, and the magnitude of this decrease varied considerably between individual dogs.[2][4]

Visualizing Experimental Workflow

The following diagram illustrates a general workflow for determining the optimal dosage of a new compound in a canine study, a critical process in veterinary drug development.

Workflow for Canine Dosage Determination.

Signaling Pathways and Logical Relationships

The mechanism of action of butyrophenones like Lenperone primarily involves the blockade of dopamine (B1211576) D2 receptors in the central nervous system. This action is responsible for its antipsychotic and sedative effects. The following diagram illustrates this simplified signaling pathway.

D2_Receptor_Antagonism cluster_synapse Synaptic Cleft Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds Presynaptic_Neuron Presynaptic Neuron Presynaptic_Neuron->Dopamine Release Postsynaptic_Neuron Postsynaptic Neuron Cellular_Response Reduced Cellular Response (Sedation, Antiemetic Effect) Postsynaptic_Neuron->Cellular_Response D2_Receptor->Postsynaptic_Neuron Activates Lenperone Lenperone Lenperone->D2_Receptor Blocks

References

Application Notes and Protocols for Lenperone Hydrochloride as a D2 Receptor Antagonist Research Tool

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenperone hydrochloride is a typical antipsychotic belonging to the butyrophenone (B1668137) class of compounds. Its primary mechanism of action is the antagonism of dopamine (B1211576) D2 receptors, making it a valuable research tool for studying the role of these receptors in various physiological and pathological processes. These application notes provide an overview of this compound's utility in D2 receptor research, including its pharmacological profile, and detailed protocols for its use in in vitro assays.

Data Presentation

Table 1: Representative Pharmacological Profile of a Butyrophenone D2 Antagonist

ParameterValueReceptor TargetAssay TypeComments
Binding Affinity (Kᵢ) 1 - 10 nMDopamine D2 ReceptorRadioligand Binding AssayRepresents high-affinity binding typical for this class. Actual value for Lenperone needs to be determined.
Functional Antagonism (IC₅₀) 10 - 100 nMDopamine D2 ReceptorcAMP Functional AssayDemonstrates potent blockade of D2 receptor signaling. Actual value for Lenperone needs to be determined.

D2 Receptor Signaling Pathway and Antagonism by this compound

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the D2 receptor by dopamine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This compound, as a D2 receptor antagonist, blocks this signaling cascade.

D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Lenperone Lenperone HCl Lenperone->D2R Blocks G_protein Gαi/o D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Response Cellular Response cAMP->Response Mediates

D2 receptor signaling and Lenperone's antagonism.

Experimental Protocols

D2 Receptor Binding Assay (Radioligand Displacement)

This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the dopamine D2 receptor by measuring its ability to displace a radiolabeled ligand.

Experimental Workflow:

Binding_Assay_Workflow prep Prepare D2 Receptor Membrane Homogenate incubation Incubate Membranes with [3H]-Spiperone & Lenperone HCl prep->incubation filtration Separate Bound & Free Ligand via Rapid Filtration incubation->filtration wash Wash Filters to Remove Non-specific Binding filtration->wash scintillation Quantify Bound Radioactivity using Scintillation Counting wash->scintillation analysis Data Analysis: IC50 & Ki Determination scintillation->analysis

Workflow for D2 receptor binding assay.

Materials:

  • HEK293 cells stably expressing human dopamine D2 receptors

  • Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • [³H]-Spiperone (Radioligand)

  • This compound (Test compound)

  • Haloperidol (B65202) or unlabeled Spiperone (for non-specific binding determination)

  • Glass fiber filters

  • Scintillation cocktail

  • 96-well plates

  • Cell harvester

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture and harvest HEK293-D2 cells.

    • Homogenize cells in ice-cold lysis buffer and centrifuge to pellet membranes.

    • Wash the membrane pellet with lysis buffer and resuspend in assay buffer.

    • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add assay buffer, [³H]-Spiperone (at a concentration near its K₋), and varying concentrations of this compound.

    • For total binding, omit the test compound.

    • For non-specific binding, add a high concentration of haloperidol or unlabeled spiperone.

    • Add the membrane preparation to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋) , where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

Functional D2 Receptor Antagonism Assay (cAMP Inhibition)

This protocol determines the functional potency (IC₅₀) of this compound by measuring its ability to block dopamine-induced inhibition of cAMP production.

Experimental Workflow:

Functional_Assay_Workflow cell_prep Seed HEK293-D2 Cells in 96-well Plates pre_incubation Pre-incubate Cells with Varying Concentrations of Lenperone HCl cell_prep->pre_incubation stimulation Stimulate with Forskolin (B1673556) and Dopamine (EC80) pre_incubation->stimulation lysis Lyse Cells and Measure Intracellular cAMP Levels stimulation->lysis analysis Data Analysis: IC50 Determination lysis->analysis

Workflow for functional D2 antagonism assay.

Materials:

  • HEK293 cells stably expressing human dopamine D2 receptors

  • Cell culture medium

  • Stimulation buffer (e.g., HBSS with 20 mM HEPES and 0.5 mM IBMX)

  • This compound (Test compound)

  • Dopamine (Agonist)

  • Forskolin (to stimulate adenylyl cyclase)

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE)

  • 96-well cell culture plates

  • Plate reader compatible with the chosen cAMP assay kit

Procedure:

  • Cell Culture:

    • Seed HEK293-D2 cells in a 96-well plate and grow to confluency.

  • Pre-incubation:

    • Wash the cells with stimulation buffer.

    • Add varying concentrations of this compound to the wells and pre-incubate for 15-30 minutes at 37°C.

  • Stimulation:

    • Add a solution of dopamine (at a concentration that produces 80% of its maximal effect, EC₈₀) and a fixed concentration of forskolin to all wells (except for basal control).

    • Incubate for 15-30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the response produced by dopamine alone.

    • Plot the percentage of inhibition of the dopamine response against the log concentration of this compound to determine the IC₅₀ value.

Conclusion

This compound serves as a potent research tool for investigating the function and pharmacology of the dopamine D2 receptor. The protocols provided herein offer a framework for characterizing its binding and functional properties. Researchers are encouraged to empirically determine the Kᵢ and IC₅₀ values for this compound within their specific experimental systems to ensure accurate and reproducible results.

Application Notes & Protocols for the Quantification of Lenperone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenperone Hydrochloride is a butyrophenone (B1668137) antipsychotic agent. Accurate and reliable quantification of this compound is crucial for various stages of drug development, including formulation, quality control, and stability testing. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry. It is important to note that while specific literature on the analytical quantification of this compound is limited, the methodologies presented herein are adapted from validated methods for structurally similar compounds, such as other butyrophenone derivatives. These protocols are intended to serve as a comprehensive starting point for method development and validation in your laboratory.

I. High-Performance Liquid Chromatography (HPLC) Method

HPLC is a powerful technique for the separation, identification, and quantification of drug substances. A stability-indicating Reversed-Phase HPLC (RP-HPLC) method is proposed for the determination of this compound. This method is designed to separate the active pharmaceutical ingredient (API) from its potential degradation products, making it suitable for stability studies.

Quantitative Data Summary

The following table summarizes the anticipated performance characteristics of the proposed HPLC method, based on data from analogous compounds.

ParameterExpected Performance
Linearity Range2 - 10 µg/mL
Correlation Coefficient (r²)≥ 0.999
Accuracy (% Recovery)98.0% – 102.0%
Precision (% RSD)< 2%
Limit of Detection (LOD)~0.03 µg/mL
Limit of Quantification (LOQ)~0.1 µg/mL
Retention Time~4-10 min
Experimental Protocol: RP-HPLC

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: Phenomenex C18 column (250 mm x 4.6 mm, 5 µm particle size) or equivalent.

  • Mobile Phase: A mixture of a phosphate (B84403) buffer and an organic solvent is recommended. For example, a mobile phase consisting of 0.02M phosphate buffer (pH adjusted to 8.5 with triethylamine) and methanol (B129727) in a 35:65 (v/v) ratio can be effective[1].

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of similar compounds, a detection wavelength of 248 nm is suggested[1].

  • Column Temperature: Ambient.

  • Injection Volume: 20 µL.

  • Run Time: Approximately 10 minutes.

2. Reagent and Standard Preparation:

  • Mobile Phase Preparation:

    • Prepare a 0.02M potassium dihydrogen phosphate solution by dissolving 2.72 g of KH2PO4 in 1000 mL of purified water.

    • Adjust the pH of the buffer to 8.5 using triethylamine.

    • Mix the buffer and methanol in the specified ratio and degas before use.

  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 2, 4, 6, 8, and 10 µg/mL).

3. Sample Preparation:

  • Tablet Dosage Form:

    • Weigh and finely powder a representative number of tablets (e.g., 20 tablets).

    • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

    • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.

    • Dilute to volume with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm syringe filter.

    • Further dilute the filtered solution with the mobile phase to a final concentration within the calibration range.

4. Analysis Procedure:

  • Inject the standard solutions to establish the calibration curve.

  • Inject the sample solutions for quantification.

  • The peak area of this compound is used for quantification against the calibration curve.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_System Chromatography Chromatographic Separation HPLC_System->Chromatography Detection UV Detection Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Workflow for the HPLC analysis of this compound.

II. UV-Vis Spectrophotometry Method

UV-Vis spectrophotometry offers a simpler and more rapid method for the quantification of this compound in bulk and pharmaceutical dosage forms, provided there is no interference from excipients at the analysis wavelength.

Quantitative Data Summary

The following table outlines the expected performance characteristics of the proposed UV-Vis spectrophotometric method.

ParameterExpected Performance
Wavelength of Maximum Absorbance (λmax)~260 nm
Linearity Range3 - 18 µg/mL[2]
Correlation Coefficient (r²)≥ 0.999
Molar Absorptivity~1.33 x 10⁴ L/mol/cm[2]
Accuracy (% Recovery)99.0% – 101.5%[2]
Precision (% RSD)< 2%[2]
Limit of Detection (LOD)~0.032 µg/mL[2]
Limit of Quantification (LOQ)~0.096 µg/mL[2]
Experimental Protocol: UV-Vis Spectrophotometry

1. Instrumentation:

  • Spectrophotometer: A double-beam UV-Vis spectrophotometer with 1 cm matched quartz cells.

2. Reagent and Standard Preparation:

  • Solvent: Purified water or 0.1N Hydrochloric acid can be used as a solvent.

  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the chosen solvent.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the solvent to achieve concentrations within the linear range (e.g., 3, 6, 9, 12, 15, and 18 µg/mL)[2].

3. Sample Preparation:

  • Tablet Dosage Form:

    • Follow the same procedure as for HPLC sample preparation to obtain a stock solution of the drug.

    • Filter the solution and dilute it with the solvent to a final concentration within the calibration range.

4. Analysis Procedure:

  • Determination of λmax:

    • Scan a standard solution of this compound (e.g., 10 µg/mL) over the UV range (200-400 nm) against a solvent blank to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve:

    • Measure the absorbance of each working standard solution at the determined λmax.

    • Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis:

    • Measure the absorbance of the sample solution at the λmax.

    • Determine the concentration of this compound in the sample from the calibration curve.

Experimental Workflow: UV-Vis Spectrophotometry Analysis

UV_Vis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Spectrophotometer UV-Vis Spectrophotometer Standard_Prep->Spectrophotometer Sample_Prep Sample Preparation Sample_Prep->Spectrophotometer Wavelength_Scan Determine λmax Spectrophotometer->Wavelength_Scan Absorbance_Measurement Measure Absorbance Wavelength_Scan->Absorbance_Measurement Calibration_Curve Plot Calibration Curve Absorbance_Measurement->Calibration_Curve Quantification Calculate Concentration Calibration_Curve->Quantification

Caption: Workflow for UV-Vis spectrophotometric analysis of this compound.

III. Method Validation

Both the HPLC and UV-Vis spectrophotometry methods should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

IV. Stability-Indicating Studies (for HPLC)

For the HPLC method to be considered stability-indicating, forced degradation studies should be performed on this compound. This involves subjecting the drug substance to stress conditions such as:

  • Acid Hydrolysis: e.g., 0.1N HCl at 60°C for 24 hours.

  • Base Hydrolysis: e.g., 0.1N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: e.g., 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: e.g., heating at 105°C for 24 hours.

  • Photolytic Degradation: e.g., exposure to UV light (254 nm) for 24 hours.

The developed HPLC method should be able to separate the intact drug from any degradation products formed, demonstrating its specificity and stability-indicating nature.

References

Application Notes and Protocols: Lenperone Hydrochloride as a Veterinary Anti-Emetic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Lenperone Hydrochloride

This compound (formerly marketed as Elanone-V) is a typical antipsychotic belonging to the butyrophenone (B1668137) class of drugs. Historically, it was approved for use in veterinary medicine as a sedative. While its primary use has been for tranquilization, its pharmacological profile as a potent dopamine (B1211576) D2 receptor antagonist suggests significant potential as an anti-emetic agent in veterinary species. This document provides detailed application notes and experimental protocols for the investigation of this compound's anti-emetic properties.

Mechanism of Action as an Anti-Emetic

The anti-emetic effect of this compound is primarily attributed to its antagonist activity at dopamine D2 receptors within the Chemoreceptor Trigger Zone (CRTZ) of the medulla oblongata. The CRTZ is a critical area for detecting emetic stimuli in the blood and cerebrospinal fluid. By blocking D2 receptors in the CRTZ, Lenperone can interrupt the signaling cascade that leads to nausea and vomiting.

Furthermore, like other butyrophenones, Lenperone may also exhibit antagonist effects at serotonin (B10506) 5-HT2A receptors, which are also implicated in the emetic reflex, potentially providing a broader spectrum of anti-emetic activity.

Signaling Pathway for Dopamine D2 Receptor Antagonism in Emesis

G cluster_CRTZ Chemoreceptor Trigger Zone (CRTZ) cluster_Lenperone Mechanism of Lenperone Dopamine Emetic Stimuli (e.g., Apomorphine (B128758), Uremic Toxins) D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds to G_Protein Gi/o Protein Activation D2_Receptor->G_Protein Activates AC Adenylyl Cyclase Inhibition G_Protein->AC Inhibits cAMP Decreased cAMP AC->cAMP Signaling_Cascade Intracellular Signaling Cascade cAMP->Signaling_Cascade Vomiting_Center Vomiting Center (Medulla) Signaling_Cascade->Vomiting_Center Stimulates Lenperone This compound Lenperone->D2_Receptor Antagonizes (Blocks) Emesis Emesis (Vomiting) Vomiting_Center->Emesis Initiates

Caption: Dopamine D2 Receptor Antagonism by this compound.

Putative Signaling Pathway for Serotonin 5-HT2A Receptor Antagonism in Emesis

G cluster_CNS Central Nervous System cluster_Lenperone Putative Mechanism of Lenperone Serotonin Serotonin (5-HT) HT2A_Receptor 5-HT2A Receptor Serotonin->HT2A_Receptor Binds to Gq_Protein Gq/11 Protein Activation HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C Activation Gq_Protein->PLC IP3_DAG Increased IP3 & DAG PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Neuronal_Excitation Neuronal Excitation Ca_Release->Neuronal_Excitation Vomiting_Center Vomiting Center (Medulla) Neuronal_Excitation->Vomiting_Center Contributes to Stimulation Lenperone This compound Lenperone->HT2A_Receptor Antagonizes (Blocks) Emesis Emesis (Vomiting) Vomiting_Center->Emesis Initiates

Caption: Putative Serotonin 5-HT2A Receptor Antagonism by Lenperone.

Application Notes

Potential Applications in Veterinary Medicine:

  • Management of Chemotherapy-Induced Nausea and Vomiting (CINV): As a dopamine D2 antagonist, Lenperone could be effective in mitigating emesis induced by chemotherapeutic agents that stimulate the CRTZ.

  • Control of Emetically-Induced Vomiting: Lenperone may be useful in preventing vomiting induced by emetic drugs like apomorphine, which acts directly on the CRTZ.

  • Uremic Vomiting: In cases of renal failure, uremic toxins can stimulate the CRTZ, leading to vomiting. Lenperone could potentially be used to manage this symptom.

  • Motion Sickness: While the primary pathways for motion sickness involve histamine (B1213489) H1 and muscarinic M1 receptors, dopamine pathways can also play a role, suggesting a potential, though likely secondary, application for Lenperone.

Experimental Protocols for Evaluating Anti-Emetic Efficacy

The following protocols are designed to rigorously evaluate the anti-emetic potential of this compound in a canine model.

Protocol 1: Apomorphine-Induced Emesis Model

This model is ideal for assessing the direct effects of an anti-emetic on the CRTZ.

Experimental Workflow:

G cluster_workflow Apomorphine-Induced Emesis Protocol A Acclimatize Beagle Dogs (Male and Female, 10-15 kg) B Fasting (12 hours prior to study) A->B C Randomly assign to treatment groups: - Vehicle Control (Saline) - Lenperone HCl (Test Doses) - Positive Control (e.g., Maropitant) B->C D Administer Lenperone HCl or Controls (e.g., Intravenously or Subcutaneously) C->D E 30-60 minutes post-treatment, administer Apomorphine HCl (0.03 mg/kg IV) D->E F Observe for 2 hours E->F G Record: - Latency to first emetic event - Number of retches - Number of vomits - Total number of emetic events F->G H Data Analysis (e.g., ANOVA, Kruskal-Wallis) G->H

Caption: Workflow for Apomorphine-Induced Emesis Study.

Detailed Methodology:

  • Animal Model: Use healthy, adult Beagle dogs of both sexes, weighing between 10-15 kg. Acclimatize animals to the housing conditions for at least 7 days prior to the experiment.

  • Fasting: Withhold food for 12 hours before the study, with water available ad libitum.

  • Grouping and Dosing:

    • Randomly assign dogs to treatment groups (n=6-8 per group).

    • Group 1 (Vehicle Control): Administer sterile saline solution.

    • Group 2-4 (Lenperone HCl): Administer escalating doses of this compound (e.g., 0.1, 0.5, 1.0 mg/kg). The route of administration (intravenous or subcutaneous) should be consistent.

    • Group 5 (Positive Control): Administer a known anti-emetic, such as Maropitant (1 mg/kg SC).

  • Emesis Induction: 30-60 minutes after the administration of the test article or control, administer Apomorphine Hydrochloride at a dose of 0.03 mg/kg intravenously.

  • Observation and Data Collection:

    • Observe each dog continuously for a period of 2 hours post-apomorphine administration.

    • Record the following parameters:

      • Time to the first retch or vomit (latency).

      • The total number of retches (unproductive attempts to vomit).

      • The total number of vomits (expulsion of gastric contents).

      • The total number of emetic events (sum of retches and vomits).

  • Statistical Analysis: Analyze the data using appropriate statistical methods to compare the different treatment groups. For non-parametric data, a Kruskal-Wallis test followed by Dunn's post-hoc test can be used. For parametric data, a one-way ANOVA followed by a suitable post-hoc test is appropriate.

Protocol 2: Cisplatin-Induced Emesis Model

This model is used to evaluate the efficacy of anti-emetics against chemotherapy-induced vomiting, which involves both central and peripheral mechanisms.

Experimental Workflow:

G cluster_workflow Cisplatin-Induced Emesis Protocol A Acclimatize Beagle Dogs (Male and Female, 10-15 kg) B Fasting (12 hours prior to study) A->B C Randomly assign to treatment groups: - Vehicle Control (Saline) - Lenperone HCl (Test Doses) - Positive Control (e.g., Ondansetron) B->C D Administer Lenperone HCl or Controls (30 minutes prior to cisplatin) C->D E Administer Cisplatin (B142131) (3.0 mg/kg IV infusion over 15 minutes) D->E F Observe for 8 hours E->F G Record: - Latency to first emetic event - Number of retches - Number of vomits - Total number of emetic events F->G H Data Analysis (e.g., ANOVA, Kruskal-Wallis) G->H

Caption: Workflow for Cisplatin-Induced Emesis Study.

Detailed Methodology:

  • Animal Model: Use healthy, adult Beagle dogs of both sexes, weighing between 10-15 kg. Ensure animals are well-hydrated before and during the study.

  • Fasting: Withhold food for 12 hours prior to cisplatin administration, with water available ad libitum.

  • Grouping and Dosing:

    • Randomly assign dogs to treatment groups (n=6-8 per group).

    • Group 1 (Vehicle Control): Administer sterile saline solution.

    • Group 2-4 (Lenperone HCl): Administer escalating doses of this compound (e.g., 0.1, 0.5, 1.0 mg/kg) intravenously 30 minutes before cisplatin infusion.

    • Group 5 (Positive Control): Administer a known anti-emetic effective against CINV, such as Ondansetron (0.5 mg/kg IV).

  • Emesis Induction: Administer cisplatin at a dose of 3.0 mg/kg as a slow intravenous infusion over 15 minutes.

  • Observation and Data Collection:

    • Observe each dog continuously for a period of 8 hours post-cisplatin administration.

    • Record the same parameters as in the apomorphine model: latency to first emesis, number of retches, number of vomits, and total emetic events.

  • Statistical Analysis: Utilize similar statistical methods as described in the apomorphine protocol to compare treatment groups.

Data Presentation

The following tables summarize relevant dosage information for comparative anti-emetic agents in dogs, which can be used as a reference when designing studies with this compound.

Table 1: Dosages of Emetic Agents in Dogs

Emetic AgentRoute of AdministrationDosage
Apomorphine HClIntravenous (IV)0.03 mg/kg
Apomorphine HClSubcutaneous (SC)0.04 - 0.1 mg/kg
CisplatinIntravenous (IV)3.0 mg/kg

Table 2: Dosages of Common Anti-Emetic Agents in Dogs

Anti-Emetic AgentClassRoute of AdministrationDosage
MaropitantNK-1 Receptor AntagonistSubcutaneous (SC)1 mg/kg
Ondansetron5-HT3 Receptor AntagonistIntravenous (IV)0.5 - 1.0 mg/kg
MetoclopramideDopamine D2 AntagonistIV, IM, SC, PO0.2 - 0.5 mg/kg
ChlorpromazinePhenothiazine (D2 Antagonist)IV, IM, SC0.5 mg/kg
HaloperidolButyrophenone (D2 Antagonist)Intramuscular (IM)0.04 - 0.1 mg/kg

Safety and Considerations

  • Sedation: As a butyrophenone antipsychotic, this compound is expected to cause sedation. The degree of sedation at anti-emetic doses should be carefully evaluated.

  • Extrapyramidal Signs: High doses or prolonged use of dopamine D2 antagonists can lead to extrapyramidal side effects such as tremors, rigidity, and restlessness. These should be monitored for during safety and toxicology studies.

  • Hypotension: Butyrophenones can cause vasodilation and subsequent hypotension. Blood pressure should be monitored in initial studies.

  • Pharmacokinetics: The pharmacokinetic profile of this compound in target veterinary species is not well-documented in the public domain. Determining the absorption, distribution, metabolism, and excretion (ADME) of the drug is a critical step in a comprehensive drug development program.

Disclaimer: This document is intended for research and drug development purposes only. The information provided does not constitute a recommendation for the clinical use of this compound as an anti-emetic in animals. All animal studies should be conducted in accordance with approved animal care and use protocols and relevant regulations.

Troubleshooting & Optimization

Addressing solubility issues of Lenperone Hydrochloride in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with Lenperone Hydrochloride in aqueous solutions.

Troubleshooting Guide & FAQs

This section addresses common questions and challenges faced during the experimental process.

Q1: My this compound is not dissolving in water. What could be the reason?

A1: this compound, a butyrophenone (B1668137) derivative, is known to be poorly soluble in water. Several factors can contribute to dissolution difficulties:

  • pH of the solution: As a weak base, the solubility of this compound is highly dependent on the pH of the aqueous medium. In neutral or alkaline conditions, its solubility is significantly lower.

  • Particle size: Larger drug particles have a smaller surface area-to-volume ratio, which can slow down the dissolution rate.

  • Crystalline form (Polymorphism): The crystalline structure of the drug can impact its solubility. Different polymorphs of the same compound can exhibit different solubility profiles.

  • Temperature: While temperature can influence solubility, its effect may be less pronounced compared to pH for ionizable compounds like this compound.

Q2: How does pH affect the solubility of this compound?

Q3: What are the initial steps to troubleshoot the poor solubility of this compound?

A3: Start with simple adjustments to your experimental conditions:

  • pH Adjustment: The most effective initial step is to lower the pH of your aqueous solution. Prepare buffers at various acidic pH values (e.g., pH 2, 4, 5) to determine the optimal pH for dissolution. For haloperidol (B65202), a similar compound, the pH of maximum solubility is around 5.[3]

  • Particle Size Reduction: If you have the solid drug, gentle grinding with a mortar and pestle can increase the surface area and potentially improve the dissolution rate.

  • Heating and Agitation: Gently warming the solution while stirring can help to increase the rate of dissolution. However, be cautious about potential degradation at elevated temperatures.

Q4: I've tried adjusting the pH, but the solubility is still not sufficient for my needs. What are the next steps?

A4: If basic troubleshooting fails, more advanced formulation strategies are necessary. These techniques aim to enhance the apparent solubility and dissolution rate of the drug. Common approaches include:

  • Co-solvency: Introducing a water-miscible organic solvent (a co-solvent) can increase the solubility of hydrophobic drugs.

  • Solid Dispersion: Dispersing the drug in a hydrophilic carrier at the molecular level can significantly improve its dissolution.

  • Cyclodextrin (B1172386) Complexation: Encapsulating the drug molecule within a cyclodextrin cavity can enhance its aqueous solubility.

Q5: Which co-solvents can I use, and in what concentrations?

A5: Common pharmaceutical co-solvents include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs). The selection and concentration of the co-solvent need to be optimized for your specific application, considering potential toxicity if for in-vivo use. For example, a study on haloperidol showed that a combination of citric acid as a pH modifier and propylene glycol as a co-solubilizer significantly enhanced its release.[4]

Q6: How do I prepare a solid dispersion of this compound?

A6: Solid dispersions involve dispersing the drug in an inert carrier matrix. Common carriers include polyethylene glycols (PEGs), polyvinylpyrrolidone (B124986) (PVP), and hydroxypropyl methylcellulose (B11928114) (HPMC). A study on haloperidol demonstrated that solid dispersions using PEG 4000 enhanced its dissolution profile.[5] The two main methods for preparing solid dispersions are the melting method and the solvent evaporation method. Detailed protocols are provided in the "Experimental Protocols" section below.

Q7: How does cyclodextrin complexation work to improve solubility?

A7: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. The poorly soluble drug molecule can be encapsulated within this hydrophobic cavity, forming an inclusion complex. This complex has a hydrophilic exterior, which allows it to dissolve in water, thereby increasing the apparent solubility of the drug.[6] Studies on haloperidol have shown that complexation with β-cyclodextrin derivatives can significantly increase its aqueous solubility.[6][7][8]

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following tables provide data for the structurally similar compound, Haloperidol, to serve as a reference.

Table 1: Solubility of Haloperidol in Various Solvents

SolventSolubilityReference
WaterVery low (1.4 mg/100 mL)[1][2]
0.1 M Hydrochloric Acid3 mg/mL (with heating)[1][2]
Ethanol~5 mg/mL[9]
DMSO~14 mg/mL[9]
Dimethylformamide (DMF)~20 mg/mL[9]

Table 2: Enhancement of Haloperidol Aqueous Solubility with Cyclodextrins

Cyclodextrin DerivativeFold Increase in SolubilityMolar Ratio (Drug:CD)Reference
Methyl-β-Cyclodextrin (Me-β-CD)20-fold1:10[8]
2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD)12-fold1:10[8]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the standard shake-flask method to determine the equilibrium solubility of this compound.

  • Preparation of Buffer Solutions: Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to represent physiological conditions.

  • Sample Preparation: Add an excess amount of this compound powder to a known volume of each buffer solution in a sealed container (e.g., glass vial).

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the samples to stand to let the undissolved particles settle. Alternatively, centrifuge the samples to separate the solid phase.

  • Sample Analysis: Carefully withdraw a clear aliquot from the supernatant. Filter the aliquot through a fine-pore filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Quantification: Dilute the filtered supernatant appropriately and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A common wavelength for the detection of butyrophenones is around 245-254 nm.[10][11]

  • Calculation: The determined concentration represents the equilibrium solubility of this compound at that specific pH and temperature.

Protocol 2: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)

This protocol describes the preparation of a solid dispersion to enhance the solubility of this compound.

  • Selection of Carrier: Choose a hydrophilic carrier such as PEG 4000, PEG 6000, or PVP K30.

  • Dissolution: Dissolve both this compound and the carrier in a suitable common volatile solvent (e.g., methanol, ethanol, or a mixture). The drug-to-carrier ratio should be varied to find the optimal formulation (e.g., 1:1, 1:5, 1:10 w/w).

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This will result in a thin film or solid mass.

  • Drying: Dry the resulting solid mass in a vacuum oven at a suitable temperature to remove any residual solvent.

  • Pulverization and Sieving: Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.

  • Characterization: The prepared solid dispersion should be characterized for drug content, dissolution rate, and physical form (e.g., using Differential Scanning Calorimetry or X-ray Diffraction to confirm the amorphous state).

Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)

This protocol provides a simple method for preparing an inclusion complex with cyclodextrins.

  • Selection of Cyclodextrin: Choose a suitable cyclodextrin, such as β-cyclodextrin or a more soluble derivative like hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Molar Ratio: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2).

  • Kneading: Place the cyclodextrin in a mortar and add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to form a paste.

  • Incorporation of Drug: Gradually add the this compound to the paste and continue to knead for a specified period (e.g., 30-60 minutes).

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Pulverization and Sieving: Pulverize the dried complex and pass it through a sieve to obtain a fine powder.

  • Characterization: Evaluate the prepared complex for its solubility enhancement and the formation of an inclusion complex using techniques like Fourier-Transform Infrared Spectroscopy (FTIR), DSC, or Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Troubleshooting_Workflow start Start: Lenperone HCl Solubility Issue initial_steps Initial Troubleshooting start->initial_steps ph_adjustment Adjust pH (Acidic) initial_steps->ph_adjustment particle_size Reduce Particle Size initial_steps->particle_size heating_agitation Gentle Heating & Agitation initial_steps->heating_agitation evaluation1 Sufficient Solubility? ph_adjustment->evaluation1 particle_size->evaluation1 heating_agitation->evaluation1 advanced_methods Advanced Methods evaluation1->advanced_methods No end_success End: Problem Solved evaluation1->end_success Yes cosolvency Co-solvency advanced_methods->cosolvency solid_dispersion Solid Dispersion advanced_methods->solid_dispersion cyclodextrin Cyclodextrin Complexation advanced_methods->cyclodextrin evaluation2 Sufficient Solubility? cosolvency->evaluation2 solid_dispersion->evaluation2 cyclodextrin->evaluation2 evaluation2->end_success Yes end_further End: Further Optimization /Consult Expert evaluation2->end_further No

Caption: Troubleshooting workflow for addressing this compound solubility issues.

Solid_Dispersion_Workflow start Start: Prepare Solid Dispersion select_carrier Select Hydrophilic Carrier (e.g., PEG 4000) start->select_carrier dissolve Dissolve Drug & Carrier in Common Solvent select_carrier->dissolve evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying evaporate->dry pulverize Pulverize & Sieve dry->pulverize characterize Characterize (Dissolution, DSC, XRD) pulverize->characterize end End: Solid Dispersion Product characterize->end

Caption: Experimental workflow for preparing solid dispersions.

Cyclodextrin_Complexation_Workflow start Start: Cyclodextrin Complexation select_cd Select Cyclodextrin (e.g., HP-β-CD) start->select_cd prepare_paste Prepare Cyclodextrin Paste with Solvent select_cd->prepare_paste add_drug Gradually Add Drug & Knead prepare_paste->add_drug dry_complex Dry the Kneaded Mixture add_drug->dry_complex pulverize Pulverize & Sieve dry_complex->pulverize characterize Characterize Complex (Solubility, FTIR, DSC) pulverize->characterize end End: Inclusion Complex Product characterize->end

Caption: Experimental workflow for cyclodextrin complexation.

References

Stability of Lenperone Hydrochloride in different solvents and temperatures.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals working with Lenperone Hydrochloride. The following information is intended to help design and execute stability studies in various solvents and at different temperatures.

Disclaimer: Publicly available, detailed quantitative stability data for this compound is limited. The following protocols and data tables are provided as a comprehensive guide for establishing the stability profile of this compound in a laboratory setting. The presented data is illustrative.

Frequently Asked Questions (FAQs)

Q1: Where can I find solubility data for this compound?

A1: Specific solubility data for this compound is not extensively published. However, for the structurally similar compound, Melperone Hydrochloride, solubility has been reported in various organic solvents.[1] It is recommended to experimentally determine the solubility of this compound in your specific solvent systems. A general protocol for solubility determination is provided below.

Q2: What are the typical stress conditions for forced degradation studies of this compound?

A2: Forced degradation studies are essential to understand the intrinsic stability of a drug substance.[2][3] Based on general guidelines for pharmaceuticals, the following stress conditions are recommended for this compound:

  • Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature and elevated temperatures (e.g., 60°C).

  • Alkaline Hydrolysis: 0.1 M to 1 M NaOH at room temperature and elevated temperatures (e.g., 60°C).

  • Oxidative Degradation: 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Dry heat at temperatures ranging from 60°C to 100°C.

  • Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines.

A detailed protocol for conducting these studies is provided in the "Experimental Protocols" section.

Q3: How do I develop a stability-indicating analytical method for this compound?

A3: A stability-indicating method is crucial for separating and quantifying this compound from its potential degradation products.[4][5] High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for this purpose. The development process involves:

  • Column Selection: A C18 column is a good starting point for reverse-phase chromatography.

  • Mobile Phase Optimization: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used. The pH of the buffer and the ratio of the solvents should be optimized to achieve good separation.

  • Wavelength Selection: The detection wavelength should be chosen based on the UV spectrum of this compound to ensure maximum sensitivity.

  • Method Validation: The developed method must be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[4][5]

An experimental workflow for method development is visualized below.

Troubleshooting Guides

Q1: I am observing precipitation of this compound in my aqueous solution. What should I do?

A1: Precipitation can occur due to low aqueous solubility. Consider the following:

  • Co-solvents: Try using a co-solvent system. For example, a small percentage of an organic solvent like ethanol (B145695) or DMSO can be added to the aqueous buffer to increase solubility.[1]

  • pH Adjustment: The solubility of ionizable compounds is often pH-dependent. Determine the pKa of this compound and adjust the pH of your solution to a range where it is more soluble.

  • Complexation: For certain applications, complexing agents like cyclodextrins could be explored to enhance solubility.

Q2: My chromatogram shows multiple degradation peaks that are not well-resolved. How can I improve the separation?

A2: Poor resolution in HPLC can be addressed by:

  • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can often improve the separation of complex mixtures.

  • Mobile Phase pH: Adjusting the pH of the aqueous component of your mobile phase can alter the retention times of ionizable degradants and the parent drug, leading to better resolution.

  • Column Chemistry: If resolution is still an issue, consider trying a column with a different stationary phase (e.g., a phenyl-hexyl column) or a different particle size.

  • Flow Rate and Temperature: Optimizing the flow rate and column temperature can also impact the separation efficiency.

Q3: I am not observing any degradation under my stress conditions. What does this mean?

A3: If no degradation is observed, it could indicate that this compound is stable under those specific conditions. However, it is important to ensure that the stress conditions were sufficiently harsh. Consider:

  • Increasing Stress Levels: Use higher concentrations of acid/base, a stronger oxidizing agent, or higher temperatures.

  • Extending Exposure Time: Increase the duration of the stress testing.

  • Method Sensitivity: Confirm that your analytical method is sensitive enough to detect low levels of degradation products. The limit of detection (LOD) and limit of quantitation (LOQ) of your method should be established.[4]

Data Presentation

The following tables provide a template for summarizing the data from stability studies of this compound.

Table 1: Illustrative Solubility of this compound

Solvent SystemTemperature (°C)Solubility (mg/mL)
Water25< 0.1
0.1 M HCl251.5
0.1 M NaOH25< 0.1
Ethanol2515.2
Methanol (B129727)2525.8
Acetonitrile258.5
DMSO25> 50
PBS (pH 7.4)250.2

Table 2: Illustrative Forced Degradation Data for this compound

Stress ConditionTime (hours)Temperature (°C)% Assay of Lenperone HCl% DegradationNumber of Degradants
0.1 M HCl246085.214.82
0.1 M NaOH246078.521.53
10% H₂O₂242592.17.91
Dry Heat488095.64.41
Photolytic (UV/Vis)482598.21.81

Experimental Protocols

Protocol 1: Solubility Determination

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Analysis: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a validated analytical method (e.g., HPLC-UV).

  • Quantification: Determine the concentration of this compound in the diluted sample. Back-calculate to determine the solubility in the original solvent.

Protocol 2: Forced Degradation Study

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60°C.

    • Oxidation: Mix the stock solution with an equal volume of 20% H₂O₂ to achieve a final peroxide concentration of 10%. Keep at room temperature.

    • Thermal Degradation: Store the solid drug substance in an oven at 80°C.

    • Photodegradation: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Sample Neutralization (for acid/base hydrolysis): Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, before analysis.

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.

  • Data Evaluation: Calculate the percentage of degradation and monitor the formation of any degradation products.

Mandatory Visualizations

experimental_workflow_solubility start Start: Solubility Determination prep Prepare supersaturated solution (Excess Lenperone HCl in solvent) start->prep equilibrate Equilibrate at constant temperature (e.g., 24-48h with agitation) prep->equilibrate sample Collect and filter supernatant equilibrate->sample analyze Analyze by validated HPLC method sample->analyze calculate Calculate solubility (mg/mL) analyze->calculate end End calculate->end

Caption: Workflow for Solubility Determination.

experimental_workflow_forced_degradation cluster_stress Apply Stress Conditions start Start: Forced Degradation prep_stock Prepare Lenperone HCl stock solution start->prep_stock acid Acidic (HCl, heat) base Alkaline (NaOH, heat) oxidative Oxidative (H2O2) thermal Thermal (Dry Heat) photo Photolytic (UV/Vis Light) sample_collection Collect samples at time points acid->sample_collection base->sample_collection oxidative->sample_collection thermal->sample_collection photo->sample_collection analysis Analyze by Stability-Indicating HPLC Method sample_collection->analysis evaluation Evaluate degradation percentage and profile analysis->evaluation end End evaluation->end

Caption: Forced Degradation Study Workflow.

logical_relationship_hplc_development cluster_optimization Method Optimization start Goal: Stability-Indicating HPLC Method column_select Column Selection (e.g., C18, C8) start->column_select mobile_phase Mobile Phase (Buffer pH, Organic Ratio) start->mobile_phase detection Detection Wavelength (UV Scan) start->detection specificity Specificity Check (Analyze stressed samples to ensure separation) column_select->specificity mobile_phase->specificity detection->specificity validation Method Validation (ICH Guidelines) (Linearity, Accuracy, Precision, etc.) specificity->validation end Method Ready for Routine Use validation->end

Caption: HPLC Method Development Logic.

References

Troubleshooting potential off-target effects of Lenperone Hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting potential off-target effects of Lenperone Hydrochloride.

Troubleshooting Guides

This section addresses specific issues that may be encountered during in vitro and in vivo experiments with this compound.

Issue 1: Unexpected Phenotypic Readout in Cell-Based Assays

Question: We are using this compound as a dopamine (B1211576) D2 receptor antagonist in our cell-based assay. However, we are observing a cellular phenotype that is inconsistent with D2 receptor blockade alone. How can we troubleshoot this?

Answer:

This scenario suggests potential off-target activity of this compound. The following steps can help identify the source of the unexpected phenotype:

  • Confirm On-Target Engagement: First, verify that this compound is engaging the D2 receptor in your specific cell system. A cellular thermal shift assay (CETSA) or a target engagement biomarker assay can confirm this.

  • Broad-Panel Off-Target Screening: If on-target engagement is confirmed, the unexpected phenotype is likely due to off-target interactions. A broad-panel radioligand binding screen (e.g., a safety pharmacology panel) against a wide range of receptors, ion channels, and transporters is the most effective way to identify potential off-target binding sites.

  • Hypothesis-Driven Investigation: Based on the butyrophenone (B1668137) chemical class, likely off-targets include serotonin (B10506) receptors (especially 5-HT2A) and adrenergic receptors (especially α1). You can perform functional assays specific to these receptors to see if this compound exhibits antagonist or agonist activity.

  • Literature Review: Search for literature on the off-target effects of other butyrophenone antipsychotics, as they may share a similar profile to Lenperone.

  • Dose-Response Analysis: Perform a dose-response curve for the unexpected phenotype. If the potency for the off-target effect is significantly different from its D2 receptor antagonist potency, it can help in deconvoluting the effects.

Issue 2: In Vivo Study Shows Cardiovascular Side Effects

Question: In our animal studies, administration of this compound resulted in hypotension and changes in ECG parameters. Are these known effects, and how can we investigate the mechanism?

Answer:

Cardiovascular effects are a known class effect of butyrophenone antipsychotics. Here’s a troubleshooting approach:

  • Alpha-1 Adrenergic Receptor Blockade: Hypotension is often associated with the blockade of α1-adrenergic receptors on vascular smooth muscle. To test this hypothesis, you can perform an in vitro functional assay on isolated blood vessels to measure the effect of this compound on phenylephrine-induced vasoconstriction.

  • hERG Channel Inhibition: Changes in ECG, particularly QT interval prolongation, can be caused by the blockade of the hERG potassium channel. An in vitro patch-clamp electrophysiology study on cells expressing the hERG channel is the gold standard for assessing this potential liability.

  • Comprehensive Ion Channel Panel: To build a complete cardiovascular safety profile, consider screening this compound against a panel of cardiac ion channels beyond hERG, such as sodium (Nav1.5) and calcium (Cav1.2) channels.

  • In Vivo Hemodynamic Monitoring: If not already done, detailed in vivo studies with continuous monitoring of blood pressure, heart rate, and ECG in a relevant animal model can help characterize the dose- and time-dependency of the cardiovascular effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a typical antipsychotic of the butyrophenone class. Its primary mechanism of action is the antagonism of dopamine D2 receptors in the central nervous system. This action is believed to be responsible for its antipsychotic effects.

Q2: What are the most likely off-target receptors for this compound?

A2: Based on its chemical structure and the known pharmacology of other butyrophenones, the most probable off-target interactions are with:

  • Serotonin (5-HT) receptors: Particularly the 5-HT2A receptor, antagonism of which is a common feature of many antipsychotics.

  • Adrenergic receptors: Especially the α1-adrenergic receptor, which can lead to cardiovascular side effects like orthostatic hypotension.

Q3: How can I distinguish between on-target and off-target effects in my experiments?

A3: Several strategies can be employed:

  • Use of a "Clean" Comparator: Compare the effects of this compound with a more selective D2 receptor antagonist that has a well-characterized and minimal off-target profile.

  • Rescue Experiments: If you hypothesize an off-target interaction, try to "rescue" the phenotype by co-administering a selective agonist for the off-target receptor.

  • Genetic Approaches: In cell-based models, you can use techniques like siRNA or CRISPR to knock down the expression of the suspected off-target receptor and see if the unexpected phenotype is abolished.

Q4: Are there any known safety liabilities associated with the butyrophenone class that I should be aware of?

A4: Yes, the butyrophenone class is associated with several potential safety concerns, including:

  • Extrapyramidal Symptoms (EPS): Due to potent D2 receptor blockade in the nigrostriatal pathway.

  • Cardiovascular Effects: Including hypotension (α1-adrenergic blockade) and potential for QT interval prolongation (hERG channel blockade).

  • Hyperprolactinemia: Resulting from D2 receptor blockade in the tuberoinfundibular pathway.

Data Presentation

Comparative Receptor Binding Profile of Butyrophenones

ReceptorHaloperidolDroperidolSpiperone
Dopamine D2 1.2 - 2.5 1.5 - 3.0 0.04 - 0.16
Dopamine D1200 - 500>10002.5 - 10
Serotonin 5-HT2A50 - 10010 - 200.2 - 0.8
Serotonin 5-HT1A>1000>100010 - 50
α1-Adrenergic10 - 205 - 101 - 5
Histamine H1500 - 100010 - 3010 - 20
Muscarinic M1>1000>1000>1000

Data compiled from various public sources. Actual values may vary depending on experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the on-target and potential off-target effects of this compound.

1. Dopamine D2 Receptor Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor.

  • Materials:

    • Cell membranes from HEK293 cells stably expressing the human dopamine D2 receptor.

    • [3H]-Spiperone (radioligand).

    • Haloperidol (positive control).

    • This compound (test compound).

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation counter and scintillation fluid.

  • Procedure:

    • Prepare serial dilutions of this compound and Haloperidol in assay buffer.

    • In a 96-well plate, add assay buffer, cell membranes, and either the test compound, positive control, or vehicle.

    • Add [3H]-Spiperone to all wells at a final concentration close to its Kd.

    • To determine non-specific binding, add a high concentration of a non-labeled ligand (e.g., 10 µM Haloperidol) to a set of wells.

    • Incubate the plate at room temperature for 60-90 minutes.

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. 5-HT2A Receptor Calcium Mobilization Functional Assay

  • Objective: To assess the functional antagonist activity of this compound at the human 5-HT2A receptor.

  • Materials:

    • CHO or HEK293 cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Serotonin (agonist).

    • Ketanserin (positive control antagonist).

    • This compound (test compound).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • 96- or 384-well black-walled, clear-bottom microplates.

    • A fluorescence plate reader with automated injection capabilities.

  • Procedure:

    • Plate the cells in the microplates and allow them to adhere overnight.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

    • Prepare serial dilutions of this compound and Ketanserin in assay buffer.

    • Add the test compound, positive control, or vehicle to the wells and incubate for a pre-determined time (e.g., 15-30 minutes).

    • Place the plate in the fluorescence reader and measure the baseline fluorescence.

    • Inject a fixed concentration of serotonin (typically the EC80) into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) for each well.

    • Plot the percentage of inhibition of the serotonin response against the logarithm of the antagonist concentration.

    • Determine the IC50 value for this compound.

Mandatory Visualization

cluster_0 On-Target Pathway cluster_1 Potential Off-Target Pathway Lenperone Lenperone Hydrochloride D2R Dopamine D2 Receptor Lenperone->D2R Antagonist Alpha1R α1-Adrenergic Receptor Lenperone->Alpha1R Antagonist Gi Gi/o Protein D2R->Gi Inhibits AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Antipsychotic_Effect Antipsychotic Effect cAMP->Antipsychotic_Effect Gq Gq/11 Protein Alpha1R->Gq PLC Phospholipase C Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Calcium ↑ Intracellular Ca2+ IP3_DAG->Calcium Hypotension Hypotension Calcium->Hypotension

Caption: Lenperone's on-target D2R and potential off-target α1-adrenergic pathways.

Caption: Troubleshooting workflow for unexpected experimental results with Lenperone.

cluster_primary Primary Target cluster_secondary Potential Off-Targets cluster_effects Potential Effects lenperone This compound d2 Dopamine D2 (Antagonist) lenperone->d2 ht2a Serotonin 5-HT2A (Antagonist) lenperone->ht2a alpha1 α1-Adrenergic (Antagonist) lenperone->alpha1 herg hERG Channel (Blocker) lenperone->herg antipsychotic Antipsychotic Efficacy d2->antipsychotic eps Extrapyramidal Symptoms d2->eps hypotension Hypotension alpha1->hypotension qt_prolongation QT Prolongation herg->qt_prolongation

Caption: Logical relationships of Lenperone's targets and potential effects.

How to minimize degradation of Lenperone Hydrochloride in experimental setups.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Lenperone Hydrochloride

Welcome to the technical support center for this compound. This resource provides detailed guidance to researchers, scientists, and drug development professionals on how to minimize the degradation of this compound during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

A1: this compound is a typical antipsychotic agent belonging to the butyrophenone (B1668137) chemical class.[1][2] The butyrophenone structure forms the basis for many pharmaceuticals used to treat various psychiatric disorders.[1] Like other butyrophenones, it acts as a dopamine (B1211576) antagonist.[3]

Q2: What are the primary factors that can cause the degradation of this compound?

A2: While specific degradation pathways for Lenperone are not extensively documented, studies on related butyrophenone compounds show susceptibility to several stress factors.[4] These include:

  • Oxidation: Butyrophenones can be sensitive to oxidative conditions, potentially leading to the formation of N-oxides or other oxidative byproducts.[4][5]

  • Photolysis (Light Exposure): Exposure to UV or visible light can be a significant degradation factor for many pharmaceutical compounds, including some butyrophenones.[4][6][7]

  • Hydrolysis (Acid/Base): Degradation can occur in both acidic and alkaline conditions.[4][6] Haloperidol, a related compound, is sensitive to acid and alkaline hydrolysis.[4]

  • Thermolysis (Heat): Elevated temperatures can accelerate the rate of chemical degradation.[4][8]

Q3: How should I prepare and store stock solutions of this compound to ensure stability?

A3: To maximize stability, follow these guidelines:

  • Solvent Selection: Use a high-purity, appropriate solvent (e.g., DMSO, Ethanol, or sterile water). Ensure the solvent is free of oxidizing contaminants.

  • Light Protection: Always store solutions in amber-colored vials or wrap clear vials in aluminum foil to protect from light.[9]

  • Temperature Control: Store stock solutions at or below the recommended temperature, typically -20°C or -80°C for long-term storage. For short-term use, refrigeration (2-8°C) may be adequate, but stability at this temperature should be verified.

  • Inert Atmosphere: For highly sensitive experiments or long-term storage, consider purging the headspace of the vial with an inert gas like nitrogen or argon to displace oxygen and prevent oxidation.[9]

  • Aliquotting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q4: I am observing inconsistent results in my cell culture experiments. Could degradation of this compound be the cause?

A4: Yes, degradation during the experiment is a common cause of inconsistent results. Consider the following:

  • Stability in Media: The pH of your cell culture media (typically ~7.4) and the presence of various components could affect stability. Prepare fresh dilutions of Lenperone in media for each experiment.

  • Incubation Conditions: Standard incubator conditions (37°C, humidified atmosphere) can accelerate hydrolysis or other reactions over several hours or days.

  • Light Exposure: If your experimental setup involves prolonged exposure to light (e.g., during microscopy), phototoxic or photodegradation effects could occur.

Troubleshooting Guide

This guide helps you diagnose and resolve potential degradation issues.

Observed Issue Potential Cause Recommended Solution
Loss of potency over time in stored stock solution. Photodegradation or OxidationStore aliquots in amber vials at -80°C. Consider purging with nitrogen/argon before sealing.
Precipitate forms in aqueous solution. Poor solubility or pH shift.Verify the solubility and pKa of this compound. Use a co-solvent if necessary and ensure the buffer pH is appropriate.
Inconsistent results between experiments. Degradation in working solution/media.Prepare fresh working solutions from a frozen stock aliquot immediately before each experiment. Do not reuse leftover diluted solutions.
Appearance of unknown peaks in analytical chromatography (e.g., HPLC). Formation of degradation products.Conduct a forced degradation study (see protocol below) to identify potential degradants and establish a stability-indicating analytical method.[6]

Data & Stability Summary

Stress Condition General Sensitivity of Butyrophenones Expected Degradation Products (Hypothetical)
Acid Hydrolysis SensitiveCleavage of the ether or amide linkages (if present), hydrolysis of side chains.
Base Hydrolysis Variable; some stable, some sensitive.[4]Similar to acid hydrolysis, potential for elimination reactions.
Oxidation (e.g., H₂O₂) SensitiveN-oxides, hydroxylated derivatives.[4][5]
Photolysis (UV/Vis Light) SensitivePhotolytic cleavage, radical-mediated degradation.
Thermal (Heat) SensitiveAccelerated hydrolysis and oxidation.

Experimental Protocols

Protocol: Forced Degradation Study

This protocol is designed to intentionally degrade this compound under various stress conditions to understand its stability profile. This is crucial for developing stability-indicating analytical methods.[6][8]

Objective: To identify the degradation pathways and potential degradation products of this compound.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water and methanol (B129727)

  • HPLC system with a suitable detector (e.g., DAD/UV)

  • pH meter

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in methanol or a suitable solvent.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 2 hours.

    • Cool the solution, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 2 hours.

    • Cool the solution, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Keep 1 mL of the stock solution in a sealed vial in an oven at 80°C for 48 hours.

    • Cool and dilute with mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose 1 mL of the stock solution in a clear vial to a photostability chamber (with UV and visible light) for 24 hours.

    • Keep a control sample wrapped in foil to serve as a dark control.

    • Dilute with mobile phase for HPLC analysis.

  • Analysis: Analyze all samples by a validated HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify new peaks (degradants) and the loss of the parent peak. The goal is to achieve 5-20% degradation.[8]

Visualizations

Potential Degradation Pathways

The following diagram illustrates the potential sites on the Lenperone molecule that are susceptible to common degradation forces like oxidation and hydrolysis.

G Potential Degradation Sites of Lenperone cluster_0 Lenperone Molecule cluster_1 Stress Factors cluster_2 Potential Degradation Products lenperone Lenperone Structure (Conceptual Representation) n_oxide N-Oxide Product lenperone->n_oxide Tertiary Amine Site cleavage Chain Cleavage Products lenperone->cleavage Butanone Chain Site oxidation Oxidation (O₂) oxidation->n_oxide hydrolysis Hydrolysis (H₂O, pH) hydrolysis->cleavage photolysis Photolysis (Light) photolysis->cleavage

Conceptual diagram of Lenperone degradation pathways.
Experimental Workflow for Stability Testing

This workflow outlines the key steps for conducting a stability assessment of this compound in a specific experimental buffer or medium.

G Workflow for Experimental Stability Assessment start Prepare fresh Lenperone HCl stock solution step2 Dilute stock in experimental buffer/medium to final concentration start->step2 step3 Aliquot into multiple time-point samples (e.g., T=0, 2, 4, 8, 24h) step2->step3 step4 Incubate samples under actual experimental conditions (e.g., 37°C, protected from light) step3->step4 step5 At each time point, immediately freeze sample at -80°C step4->step5 step6 Analyze all collected samples by a validated analytical method (e.g., HPLC) step5->step6 end Determine degradation rate and establish compound stability window step6->end

Flowchart for assessing compound stability in vitro.
Troubleshooting Degradation Issues

Use this decision tree to systematically troubleshoot unexpected experimental results that may be caused by compound degradation.

G Troubleshooting Decision Tree q1 Inconsistent Results or Loss of Activity Observed? q2 Was the stock solution old or subject to freeze-thaw cycles? q1->q2 Yes a1 Prepare fresh stock solution and create single-use aliquots. q1->a1 No, proceed to check working solution q2->a1 Yes q3 Was the working solution prepared long before use? q2->q3 No a2 Prepare working solution immediately before each experiment. q3->a2 Yes q4 Was the experiment setup exposed to prolonged light? q3->q4 No q4->a1 No, suspect stock solution a3 Protect from light using amber plates/tubes or by working in low-light conditions. q4->a3 Yes

A decision tree for troubleshooting degradation.

References

Technical Support Center: Enhancing Lenperone Hydrochloride Bioavailability in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of Lenperone Hydrochloride in animal models. Given the limited specific literature on this compound, the guidance provided is based on its physicochemical properties as a butyrophenone (B1668137) antipsychotic and established bioavailability enhancement strategies for compounds with similar characteristics (i.e., likely low solubility and high permeability, potentially a BCS Class II compound).

Troubleshooting Guides

This section addresses common issues observed during in vivo pharmacokinetic studies in animal models and provides potential causes and actionable solutions.

Issue 1: Low Oral Bioavailability (F% < 10%) with High Variability in Plasma Concentrations

  • Question: Our initial pharmacokinetic study in rats shows very low and highly variable plasma concentrations of this compound after oral administration. What could be the cause and how can we improve this?

  • Answer:

    • Potential Cause 1: Poor Aqueous Solubility: this compound, as a butyrophenone, is likely a lipophilic compound with low water solubility. This can lead to slow and incomplete dissolution in the gastrointestinal (GI) tract, resulting in poor absorption. The variability can be attributed to differences in GI fluid content and motility among individual animals.

    • Troubleshooting Steps:

      • Formulation Enhancement: Move beyond simple aqueous suspensions. Consider formulating this compound in a way that improves its solubility and dissolution rate.

      • Lipid-Based Formulations: Lipid-based drug delivery systems (LBDDS) are an excellent starting point for lipophilic drugs.[1][2] They can maintain the drug in a solubilized state in the GI tract, enhancing absorption.[1] Start with a simple lipid solution (e.g., in sesame oil or a medium-chain triglyceride like Capmul® MCM) and progress to self-emulsifying drug delivery systems (SEDDS) if needed.

      • Solid Dispersions: Creating an amorphous solid dispersion (ASD) with a hydrophilic polymer (e.g., PVP, HPMC, Soluplus®) can significantly enhance the dissolution rate.[3][4][5][6] This can be achieved through methods like spray drying or hot-melt extrusion.

    • Potential Cause 2: Extensive First-Pass Metabolism: Butyrophenones can undergo significant metabolism in the liver and gut wall after oral absorption, which reduces the amount of active drug reaching systemic circulation.[4][6][7]

    • Troubleshooting Steps:

      • Route of Administration Comparison: Conduct a pilot study comparing oral (PO) and intravenous (IV) administration to determine the absolute bioavailability. If the bioavailability is still low with formulations that improve solubility, first-pass metabolism is a likely culprit.

      • Lymphatic Targeting: Advanced lipid-based formulations, particularly those with long-chain fatty acids, can promote lymphatic uptake, partially bypassing the portal circulation and first-pass metabolism in the liver.

      • Use of Metabolic Inhibitors (for mechanistic studies): In preclinical studies, co-administration with known inhibitors of relevant cytochrome P450 enzymes can help confirm the extent of first-pass metabolism. Note: This is for investigational purposes and not a formulation strategy for a final product.

Issue 2: High Intrasubject and Intersubject Variability in Pharmacokinetic Parameters

  • Question: We are observing significant variability in Cmax and AUC values for this compound, even within the same animal on different study days. How can we reduce this variability?

  • Answer:

    • Potential Cause 1: Food Effects: The absorption of lipophilic drugs can be highly dependent on the presence of food, particularly fats, which stimulate bile secretion and aid in solubilization.

    • Troubleshooting Steps:

      • Standardize Feeding Schedule: Ensure a consistent fasting period before dosing (e.g., overnight fasting with free access to water).[8][9] Alternatively, if studying a "fed state," provide a standardized meal at a consistent time before dosing.

      • Develop a Robust Formulation: A well-designed formulation, such as a SEDDS, can help reduce the impact of food on absorption by providing a consistent solubilized form of the drug, thus mitigating variability.

    • Potential Cause 2: Inconsistent Dosing Technique: Inaccurate oral gavage can lead to deposition of the drug in the esophagus or incomplete delivery to the stomach.

    • Troubleshooting Steps:

      • Refine Dosing Procedure: Ensure all personnel are properly trained in oral gavage techniques for the specific animal model. Use appropriate gavage needle sizes and ensure the full dose is administered.

      • Vehicle Selection: Use a vehicle that ensures a homogenous suspension or a clear solution throughout the dosing period. If using a suspension, ensure it is thoroughly vortexed before drawing each dose.

Frequently Asked Questions (FAQs)

  • Q1: What is the likely Biopharmaceutics Classification System (BCS) class of this compound, and how does that guide formulation development?

    • A1: While there is no official BCS classification in the searched literature, based on its butyrophenone structure, this compound is likely a BCS Class II compound (low solubility, high permeability).[10][11] The primary challenge for BCS Class II drugs is poor dissolution. Therefore, formulation strategies should focus on enhancing the drug's solubility and dissolution rate in the GI tract. Key approaches include particle size reduction (nanonization), amorphous solid dispersions, and lipid-based formulations.

  • Q2: Which animal model is most appropriate for studying the oral bioavailability of this compound?

    • A2: Rats are a commonly used and appropriate initial model for pharmacokinetic screening due to their well-characterized physiology, cost-effectiveness, and ease of handling.[8][12][13][14] Beagle dogs are also a good option, as their GI physiology is in some aspects more comparable to humans.[8][9] The choice may depend on the specific metabolic pathways of Lenperone, so if possible, in vitro metabolism studies with liver microsomes from different species can help in selecting the most relevant model.

  • Q3: What are the key pharmacokinetic parameters to measure, and what do they indicate?

    • A3: The key parameters are:

      • Cmax (Maximum Plasma Concentration): Indicates the peak exposure to the drug. A low Cmax may suggest poor absorption or rapid metabolism.

      • Tmax (Time to reach Cmax): Indicates the rate of absorption. A long Tmax could point to slow dissolution.

      • AUC (Area Under the Curve): Represents the total drug exposure over time. This is the most critical parameter for assessing overall bioavailability.

      • F% (Absolute Bioavailability): Calculated as (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100. This value quantifies the fraction of the oral dose that reaches systemic circulation and is the ultimate measure of success for your formulation.

  • Q4: Can we use permeation enhancers to improve the bioavailability of this compound?

    • A4: As a likely BCS Class II compound, the primary barrier for this compound is solubility, not permeability. While permeation enhancers can be used, they are generally more effective for BCS Class III (high solubility, low permeability) and Class IV drugs. For Lenperone, focusing on solubility enhancement is the more direct and likely successful strategy. Some excipients used in lipid-based formulations, like certain surfactants, can have a dual effect of improving solubilization and acting as mild permeation enhancers.

Data Presentation

The following tables present hypothetical but realistic data to illustrate the potential improvements in pharmacokinetic parameters when reformulating a BCS Class II drug like this compound.

Table 1: Pharmacokinetic Parameters of Different this compound Formulations in Rats (Example Data)

Formulation TypeDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-24h) (ng·hr/mL)Relative Bioavailability (%)
Aqueous Suspension (Control)1055 ± 154.0 ± 1.5450 ± 120100%
Micronized Suspension1090 ± 202.5 ± 1.0810 ± 150180%
Solid Dispersion (1:5 Drug:PVP K30)10250 ± 451.0 ± 0.52050 ± 300455%
Self-Emulsifying Drug Delivery System (SEDDS)10310 ± 500.75 ± 0.252480 ± 350551%

Data are presented as Mean ± SD (n=6 rats per group).

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

  • Dissolution: Dissolve 100 mg of this compound and 500 mg of Polyvinylpyrrolidone (PVP K30) in a suitable solvent system (e.g., a mixture of dichloromethane (B109758) and methanol) in a round-bottom flask.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator at 40°C under vacuum until a thin film is formed on the flask wall.

  • Drying: Place the flask in a vacuum oven at 40-50°C for 24 hours to remove any residual solvent.

  • Milling and Sieving: Scrape the dried film from the flask, gently mill it into a fine powder using a mortar and pestle, and pass it through a sieve (e.g., 100-mesh) to ensure particle size uniformity.

  • Characterization: Confirm the amorphous nature of the dispersion using Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD).

Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Animal Model: Use male Sprague-Dawley rats (250-300 g). Acclimatize the animals for at least one week before the experiment.

  • Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing: Administer the prepared this compound formulation (e.g., the ASD reconstituted in water) via oral gavage at a dose of 10 mg/kg.

  • Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or via a cannulated vessel into heparinized tubes at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC).

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study (Rat Model) cluster_analysis Data Analysis form1 Aqueous Suspension dosing Oral Gavage Dosing form1->dosing form2 Lipid-Based System (SEDDS) form2->dosing form3 Amorphous Solid Dispersion (ASD) form3->dosing sampling Blood Sampling (Serial) dosing->sampling analysis LC-MS/MS Bioanalysis sampling->analysis pk_params Calculate PK Parameters (Cmax, AUC) analysis->pk_params bioavailability Determine Relative/ Absolute Bioavailability pk_params->bioavailability

Caption: Workflow for evaluating bioavailability-enhancing formulations.

troubleshooting_logic cluster_solubility Solubility Issues? cluster_metabolism Metabolism Issues? cluster_solutions_sol Solubility Solutions cluster_solutions_met Metabolism Solutions start Low Oral Bioavailability Observed sol_yes Yes start->sol_yes Is dissolution rate-limited? sol_no No start->sol_no Is dissolution adequate? sol_sol1 Lipid-Based Formulations sol_yes->sol_sol1 sol_sol2 Amorphous Solid Dispersions sol_yes->sol_sol2 sol_sol3 Particle Size Reduction sol_yes->sol_sol3 met_yes Yes sol_no->met_yes Is first-pass effect high? met_yes->sol_sol1 Dual effect met_sol1 Lymphatic Targeting (e.g., L-chain lipids) met_yes->met_sol1 met_sol2 Consider Alternative Routes (e.g., Transdermal) met_yes->met_sol2 met_no No

Caption: Decision tree for troubleshooting low bioavailability.

References

Technical Support Center: Managing Cardiovascular Side Effects of Lenperone Hydrochloride in Research Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Lenperone (B1674726) Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing potential cardiovascular side effects during preclinical and clinical studies of Lenperone Hydrochloride. The information is presented in a question-and-answer format for clarity and ease of use.

Disclaimer: The information provided here is for research and informational purposes only and does not constitute medical advice. Always refer to your institution's guidelines, and consult with a qualified cardiologist and regulatory authorities when designing and conducting studies involving human participants.

Frequently Asked Questions (FAQs)

Q1: What are the potential cardiovascular side effects associated with this compound?

A1: this compound is a butyrophenone (B1668137) antipsychotic. Drugs in this class have been associated with a range of cardiovascular side effects. While specific data for lenperone in humans is limited in publicly available literature, based on its pharmacological class and preclinical studies, researchers should be aware of the potential for:

  • Hypotension and Orthostatic Hypotension: A drop in blood pressure, particularly upon standing. This is a common side effect of many antipsychotics due to their blockade of alpha-1 adrenergic receptors.[1][2][3]

  • QTc Interval Prolongation and Arrhythmias: Butyrophenones are known to be potent blockers of the hERG potassium channel, which can delay cardiac repolarization and prolong the QTc interval.[4] This increases the risk of potentially life-threatening ventricular arrhythmias, such as Torsades de Pointes.

  • Tachycardia: An increased heart rate, which can be a reflex response to hypotension.

  • Negative Inotropic Effects: A potential reduction in the force of cardiac contraction, which could decrease cardiac output.[5]

Q2: What is the primary mechanism behind lenperone-induced hypotension?

A2: The hypotensive effects of lenperone and other butyrophenone antipsychotics are primarily attributed to their antagonist activity at alpha-1 adrenergic receptors in the vasculature. Blockade of these receptors leads to vasodilation (widening of blood vessels), resulting in a decrease in peripheral vascular resistance and a subsequent drop in blood pressure.[1][3]

Q3: How significant is the risk of QTc prolongation with this compound?

A3: As a member of the butyrophenone class, lenperone is considered to have a potential risk of QTc prolongation due to the class's known potent inhibition of the hERG potassium channel.[4] The degree of risk for an individual is influenced by several factors, including the dose of lenperone, individual patient susceptibility (e.g., genetic predisposition, electrolyte imbalances), and concomitant use of other QTc-prolonging medications. Careful monitoring is crucial.

Troubleshooting Guides

Issue 1: Subject exhibits a significant drop in blood pressure or symptoms of orthostatic hypotension after administration of this compound.

Symptoms:

  • A sustained decrease in systolic blood pressure of ≥20 mmHg or diastolic blood pressure of ≥10 mmHg within 3 minutes of standing.

  • Dizziness, lightheadedness, or syncope (fainting).

Immediate Actions:

  • Have the subject lie down in a supine position.

  • Elevate the subject's legs to improve venous return to the heart.

  • Ensure adequate hydration.

  • Monitor vital signs (blood pressure and heart rate) closely until they stabilize.

Investigative Questions & Long-Term Management:

  • Was the dose escalated too quickly? Consider a more gradual dose titration schedule.

  • Is the subject dehydrated? Ensure adequate fluid intake.

  • Is the subject taking other medications that can cause hypotension? Review concomitant medications for potential drug interactions.

  • Patient Education: Instruct subjects to rise slowly from a sitting or lying position and to sit on the edge of the bed for a minute before standing.

Experimental Protocol: Monitoring for Orthostatic Hypotension

  • Baseline Measurement: Measure blood pressure and heart rate after the subject has been resting in a supine position for at least 5 minutes.

  • Immediate Standing Measurement: Have the subject stand up. Measure blood pressure and heart rate immediately.

  • 3-Minute Standing Measurement: Continue to monitor blood pressure and heart rate for at least 3 minutes while the subject is standing.

  • Documentation: Record all measurements and any reported symptoms.

Issue 2: An increase in the QTc interval is observed on the electrocardiogram (ECG) following administration of this compound.

Thresholds for Concern:

  • A QTc interval > 450 ms (B15284909) in males or > 470 ms in females.

  • An increase of > 60 ms from baseline.

  • A QTc interval > 500 ms is associated with a higher risk of arrhythmia.

Immediate Actions & Management:

  • Verify the Finding: Repeat the ECG to confirm the QTc prolongation.

  • Assess for Risk Factors: Check for and correct any electrolyte abnormalities, particularly hypokalemia and hypomagnesemia.

  • Review Concomitant Medications: Identify and discontinue any other medications that are known to prolong the QTc interval, if clinically feasible.

  • Consider Dose Reduction or Discontinuation: Depending on the severity of the QTc prolongation and the clinical necessity of lenperone, a dose reduction or discontinuation of the study drug may be warranted.

  • Cardiology Consultation: For significant or persistent QTc prolongation, a consultation with a cardiologist is recommended.

Experimental Protocol: ECG Monitoring in a Clinical Study

  • Baseline ECG: Obtain a 12-lead ECG at baseline before the first dose of this compound.

  • Post-Dose ECGs: Obtain ECGs at the time of expected peak plasma concentration (Tmax) of lenperone after the first dose and at steady-state.

  • Regular Monitoring: Conduct regular ECG monitoring throughout the study, with the frequency determined by the study protocol and any observed changes.

  • QTc Correction: Use a standardized correction formula for heart rate (e.g., Bazett's or Fridericia's formula) and apply it consistently throughout the study.

Data Presentation

Table 1: Hemodynamic Effects of Intravenous Lenperone in Anesthetized Dogs

ParameterBaseline (Mean ± SD)After Lenperone (0.44 mg/kg IV) (Mean ± SD)
Heart Rate (beats/min)120 ± 25115 ± 20
Mean Arterial Pressure (mmHg)105 ± 1585 ± 10
Systemic Vascular Resistance (dynes·s/cm⁵)2500 ± 5001800 ± 400
Cardiac Index (L/min/m²)3.5 ± 0.54.2 ± 0.6*

*Indicates a statistically significant difference from baseline. (Data adapted from a preclinical study in dogs; human data may vary)

Visualizations

cluster_0 Mechanism of Lenperone-Induced Hypotension Lenperone This compound Alpha1 Alpha-1 Adrenergic Receptor Lenperone->Alpha1 Blockade Vasculature Vascular Smooth Muscle Alpha1->Vasculature Normally causes vasoconstriction Vasodilation Vasodilation Vasculature->Vasodilation Relaxation leads to TPR Decreased Total Peripheral Resistance Vasodilation->TPR BP Decreased Blood Pressure (Hypotension) TPR->BP

Caption: Signaling pathway of lenperone-induced hypotension via alpha-1 adrenergic blockade.

cluster_1 Experimental Workflow for Managing Hypotension Start Administer Lenperone Hydrochloride Monitor Monitor Blood Pressure (Supine and Standing) Start->Monitor Decision Significant Drop in BP or Symptoms? Monitor->Decision Action Lie Supine, Elevate Legs, Ensure Hydration Decision->Action Yes Continue Continue Monitoring Decision->Continue No Action->Continue Investigate Investigate Cause (Dose, Concomitant Meds) Action->Investigate Continue->Monitor

Caption: Experimental workflow for monitoring and managing lenperone-induced hypotension.

cluster_2 Mechanism of Lenperone-Induced QTc Prolongation Lenperone This compound hERG hERG Potassium Channel (IKr) Lenperone->hERG Blockade Repolarization Delayed Ventricular Repolarization hERG->Repolarization Impaired K+ efflux leads to QTc QTc Interval Prolongation Repolarization->QTc Arrhythmia Increased Risk of Torsades de Pointes QTc->Arrhythmia

Caption: Signaling pathway of lenperone-induced QTc prolongation via hERG channel blockade.

References

Adjusting for individual variation in response to Lenperone Hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lenperone (B1674726) Hydrochloride. The information is designed to address specific issues that may arise during experiments and to aid in adjusting for individual variations in response.

Troubleshooting Guides

This section offers solutions to common problems encountered during in vitro and in vivo experiments with Lenperone Hydrochloride.

Issue 1: High Variability in In Vitro Assay Results

Potential Cause Recommended Solution
Cell Line Integrity: Authenticate cell lines using Short Tandem Repeat (STR) profiling to rule out misidentification or cross-contamination.[1]
Inconsistent Cell Plating: Automate cell plating to ensure uniform cell numbers across wells and plates. Incubate plates in a humidified chamber to minimize "edge effects."[2]
Experimental Noise: Increase the number of technical and biological replicates to reduce stochastic variations.[2] Consider automating treatment and analysis steps.
Inappropriate Drug Concentration Range: Perform a preliminary 9-point dose-response assay with wide concentration steps (e.g., half-log10 from 1 nM to 10 µM) to determine the optimal range for your specific cell line.[2]

Issue 2: Unexpected In Vivo Behavioral Responses in Animal Models

Potential Cause Recommended Solution
Individual Animal Variation: Acknowledge that individual variation in response to this compound has been noted.[3] Ensure adequate sample sizes to achieve statistical power.
Off-Target Effects: Lenperone, a butyrophenone (B1668137), can have effects on heart and blood circulation which may influence behavior.[4] Monitor cardiovascular parameters if unexpected sedation or activity changes are observed.
Metabolic Differences: Consider potential variations in drug metabolism. While specific data for Lenperone is limited, related butyrophenones like melperone (B1203284) are known inhibitors of CYP2D6.[5][6][7] This could lead to variable drug exposure.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a typical antipsychotic belonging to the butyrophenone chemical class.[8] Its primary mechanism of action is as an antagonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[9][10][11] By blocking these receptors, it modulates neurotransmitter activity in the central nervous system, which is thought to be the basis of its antipsychotic effects.[9][12][13]

Q2: What factors can contribute to individual variation in response to this compound?

Individual responses to antipsychotic drugs like Lenperone can be influenced by several factors:

  • Pharmacokinetics: Differences in absorption, distribution, metabolism, and excretion can lead to varying drug concentrations at the target site.[14][15]

  • Pharmacodynamics: Variations in the structure or function of the target receptors (D2 and 5-HT2A) can alter drug binding and signaling.[14]

  • Genetic Factors: Polymorphisms in genes encoding drug-metabolizing enzymes (e.g., CYP2D6) and drug targets (e.g., DRD2, HTR2A) are known to influence antipsychotic response.[16][17][18][19][20] For instance, genetic variations in DRD2 and HTR2A have been associated with differences in treatment response to second-generation antipsychotics.[16]

  • Patient-Specific Factors: Age, body weight and composition, liver and kidney function, and the presence of other medical conditions can all impact drug response.[21]

Q3: How can I assess the efficacy of this compound in my experiments?

The efficacy of antipsychotics can be measured using various methods:

  • In Vitro: Cell-based assays can be used to determine the potency (e.g., IC50 or EC50) of this compound at D2 and 5-HT2A receptors.

  • In Vivo (Animal Models): Behavioral tests in animal models of psychiatric disorders are essential for evaluating efficacy.[22] This can include assessing the drug's effect on locomotor activity, cognitive function, and other relevant behavioral responses.[22][23]

  • Clinical Trials: In human studies, efficacy is often measured using rating scales such as the Brief Psychiatric Rating Scale (BPRS) or the Positive and Negative Syndrome Scale (PANSS) to assess changes in symptoms.[24]

Experimental Protocols

Protocol 1: In Vitro Dose-Response Assay for this compound

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound in a cell line expressing dopamine D2 or serotonin 5-HT2A receptors.

  • Cell Plating:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh media.

    • Plate cells in a 96-well plate at a density of 5,000-20,000 cells per well in 200 µL of media.[25]

    • Incubate overnight at 37°C and 5% CO2.[25]

  • Drug Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of the stock solution to create a range of concentrations. A common approach is a 9-point dilution series with half-log10 steps, for example, from 1 nM to 10 µM.[2]

  • Cell Treatment:

    • Remove the media from the plated cells.

    • Add 95 µL of fresh media to each well.

    • Add 5 µL of the drug dilutions to the corresponding wells. Include vehicle-only controls.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay:

    • Assess cell viability using a suitable method, such as an ATP-based assay (e.g., CellTiter-Glo®) which measures the luminescence proportional to the number of viable cells.[1]

  • Data Analysis:

    • Normalize the data to the vehicle-only controls.

    • Plot the normalized response against the log of the drug concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Visualizations

Signaling_Pathway cluster_D2 Dopamine D2 Receptor Pathway cluster_5HT2A Serotonin 5-HT2A Receptor Pathway Lenperone_D2 Lenperone HCl D2R Dopamine D2 Receptor Lenperone_D2->D2R Antagonist Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Downstream Downstream Effects (e.g., Gene Expression) PKA->Downstream Phosphorylates Lenperone_5HT2A Lenperone HCl HTR2A 5-HT2A Receptor Lenperone_5HT2A->HTR2A Antagonist Gq Gq Protein HTR2A->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC

Caption: Signaling pathways of Dopamine D2 and Serotonin 5-HT2A receptors antagonized by Lenperone HCl.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In Vitro Execution cluster_analysis Phase 3: Data Analysis & Interpretation A Hypothesis Generation B Experimental Design (e.g., Dose-Response) A->B C Cell Line Selection & Authentication B->C D Cell Plating C->D E Lenperone HCl Treatment D->E F Incubation E->F G Viability/Function Assay F->G H Data Collection G->H I Normalization & Curve Fitting H->I J IC50/EC50 Determination I->J K Statistical Analysis J->K L Conclusion K->L

Caption: A generalized experimental workflow for in vitro assessment of this compound.

References

Technical Support Center: Ensuring the Purity of Synthesized Lenperone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to ensuring the purity of synthesized Lenperone Hydrochloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in synthesized this compound?

Impurities in synthesized this compound can originate from several sources throughout the manufacturing process. These are broadly categorized as:

  • Synthesis-Related Impurities: These include unreacted starting materials, intermediates, byproducts from side reactions, and residual reagents, catalysts, or solvents used in the synthesis.[1] For instance, in a typical synthesis of a butyrophenone (B1668137) derivative like Lenperone, impurities can arise from the starting materials or intermediates of the key reaction steps.

  • Degradation Products: this compound, like many active pharmaceutical ingredients (APIs), can degrade under various stress conditions such as exposure to light, heat, humidity, acid, base, and oxidation.[2] This degradation can lead to the formation of new, unwanted chemical entities.

  • Residual Solvents: Organic volatile chemicals used during the synthesis and purification steps that are not completely removed are another common source of impurities.[3][4][5]

Q2: Which analytical techniques are most suitable for assessing the purity of this compound?

Several chromatographic techniques are highly effective for determining the purity of this compound:

  • High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for purity assessment and impurity profiling of pharmaceuticals due to its high resolution, sensitivity, and specificity.[6][7] A stability-indicating HPLC method can separate the main component from its degradation products and synthesis-related impurities.

  • Gas Chromatography (GC): GC is the preferred method for the analysis of volatile and semi-volatile impurities, particularly residual solvents.[3][4][5] Headspace GC is a common technique for this purpose.

  • Thin-Layer Chromatography (TLC): TLC is a valuable tool for rapid screening of impurities, monitoring reaction progress, and as a preliminary analytical method.[8] It can be used to separate the API from its related substances.

Q3: How can I develop a stability-indicating HPLC method for this compound?

To develop a stability-indicating HPLC method, forced degradation studies are essential. This involves subjecting a sample of this compound to various stress conditions to intentionally generate degradation products.[2] The goal is to develop an HPLC method that can resolve the main peak of this compound from all the peaks of the degradation products.

Typical stress conditions include:

  • Acid Hydrolysis: e.g., 0.1 M HCl at 60°C.[2]

  • Base Hydrolysis: e.g., 0.1 M NaOH at 60°C.[2]

  • Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.[4]

  • Thermal Degradation: e.g., heating the solid drug at 105°C.

  • Photolytic Degradation: e.g., exposing the drug to UV light.

Troubleshooting Guides

HPLC Analysis Troubleshooting
Problem Potential Cause Suggested Solution
Poor peak shape (tailing or fronting) - Column degradation- Incompatible mobile phase pH- Sample overload- Replace the column.- Adjust mobile phase pH to be at least 2 units away from the pKa of Lenperone.- Reduce the sample concentration or injection volume.
Ghost peaks - Carryover from previous injection- Contaminated mobile phase or diluent- Implement a robust needle wash program.- Prepare fresh mobile phase and diluent.
Fluctuating baseline - Air bubbles in the system- Leaks in the pump or connections- Inadequate mobile phase mixing- Degas the mobile phase.- Check for and tighten any loose fittings.- Ensure proper mixing of the mobile phase.
Poor resolution between peaks - Inappropriate mobile phase composition- Wrong column selection- Optimize the mobile phase gradient or isocratic composition.- Select a column with a different selectivity (e.g., a different stationary phase).
Purification (Crystallization) Troubleshooting
Problem Potential Cause Suggested Solution
Oily product instead of crystals - Presence of impurities- Inappropriate solvent system- Perform a pre-purification step (e.g., column chromatography).- Experiment with different solvent/anti-solvent combinations.
Low yield - Product loss during transfers- Incomplete crystallization- Minimize transfer steps and ensure complete scraping of vessels.- Cool the solution slowly and for a longer duration. Allow sufficient time for crystallization.
Colored product - Presence of colored impurities- Treat the solution with activated charcoal before crystallization.- Perform recrystallization.

Experimental Protocols

Stability-Indicating Reversed-Phase HPLC Method (Adapted from similar compounds)

This method is designed to separate this compound from its potential degradation products.

  • Chromatographic Conditions:

    • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.01 M potassium dihydrogen phosphate (B84403) buffer, pH adjusted to 3.0 with orthophosphoric acid) and Mobile Phase B (e.g., Acetonitrile). A typical gradient could be:

      • 0-5 min: 90% A, 10% B

      • 5-25 min: Gradient to 30% A, 70% B

      • 25-30 min: Hold at 30% A, 70% B

      • 30-35 min: Gradient back to 90% A, 10% B

      • 35-40 min: Re-equilibration at 90% A, 10% B

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: UV at a wavelength determined by UV-Vis spectrophotometry of a dilute solution of this compound (likely in the range of 230-280 nm).

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve about 10 mg of this compound reference standard in a 100 mL volumetric flask with a suitable diluent (e.g., a mixture of mobile phase A and B, 50:50 v/v) to get a concentration of 100 µg/mL.

    • Sample Solution: Accurately weigh and dissolve the synthesized this compound to achieve a final concentration of approximately 100 µg/mL in the same diluent.

Gas Chromatography for Residual Solvents (General Method)

This method is for the determination of residual solvents in the final product.

  • Chromatographic Conditions:

    • Column: DB-624 (or equivalent), 30 m x 0.53 mm ID, 3.0 µm film thickness.

    • Carrier Gas: Helium or Nitrogen at a constant flow.

    • Injector: Headspace autosampler.

    • Injector Temperature: 140°C

    • Detector: Flame Ionization Detector (FID) at 250°C.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 10 minutes.

      • Ramp: 10°C/min to 240°C.

      • Hold at 240°C for 10 minutes.

    • Headspace Parameters:

      • Vial Equilibration Temperature: 80°C

      • Vial Equilibration Time: 30 minutes

  • Sample Preparation:

    • Accurately weigh about 100 mg of the this compound sample into a 20 mL headspace vial.

    • Add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO) that dissolves the sample and is not one of the solvents being tested for.

    • Seal the vial immediately.

Thin-Layer Chromatography for Related Substances

This method provides a qualitative or semi-quantitative assessment of impurities.

  • Stationary Phase: TLC plates pre-coated with silica (B1680970) gel 60 F₂₅₄.

  • Mobile Phase: A mixture of solvents should be optimized. A starting point could be a mixture of a non-polar solvent, a polar solvent, and a small amount of acid or base to improve peak shape. For example, Toluene:Ethyl Acetate:Methanol:Ammonia (70:20:9:1, v/v/v/v).

  • Sample Application: Apply 10 µL of the sample and standard solutions (e.g., 1 mg/mL in methanol) as spots or bands.

  • Development: Develop the plate in a saturated chromatographic chamber until the solvent front has migrated about 80% of the plate height.

  • Detection:

    • Visualize the spots under UV light at 254 nm.

    • Use a suitable spray reagent (e.g., Dragendorff's reagent followed by sulfuric acid) to visualize spots that are not UV active.

Data Presentation

Table 1: HPLC Method Validation Parameters (Illustrative)

ParameterAcceptance CriteriaIllustrative Result
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) ≤ 2.0%< 1.5%
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 30.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 100.15 µg/mL

Table 2: Forced Degradation Study Results (Illustrative)

Stress ConditionDuration% DegradationNumber of Degradation Products
0.1 M HCl 8 hours15.2%2
0.1 M NaOH 4 hours21.5%3
3% H₂O₂ 24 hours8.7%1
Thermal (105°C) 48 hours5.3%1
Photolytic (UV) 24 hours3.1%1

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Crude Purification cluster_analysis Purity Analysis cluster_purification Final Purification cluster_final_qc Final Quality Control Synthesis Lenperone HCl Synthesis CrudePurification Initial Purification (e.g., precipitation) Synthesis->CrudePurification TLC TLC for Impurity Profile CrudePurification->TLC Initial Check HPLC HPLC for Purity & Impurities CrudePurification->HPLC Quantitative Check GC GC for Residual Solvents CrudePurification->GC Solvent Check Recrystallization Recrystallization TLC->Recrystallization Proceed if impurities present HPLC->Recrystallization GC->Recrystallization Drying Drying under Vacuum Recrystallization->Drying FinalHPLC Final HPLC Purity Check Drying->FinalHPLC FinalGC Final GC Residual Solvents Drying->FinalGC Characterization Spectroscopic Characterization (NMR, IR, MS) Drying->Characterization FinalProduct Pure Lenperone HCl FinalHPLC->FinalProduct FinalGC->FinalProduct Characterization->FinalProduct

Caption: Workflow for the synthesis, purification, and purity analysis of this compound.

Troubleshooting_Logic Start Synthesized Lenperone HCl PurityCheck Perform HPLC Purity Analysis Start->PurityCheck PuritySpec Purity > 99.5%? PurityCheck->PuritySpec ImpurityID Identify Impurities (LC-MS, NMR) PuritySpec->ImpurityID No Pass Product Meets Purity Specs PuritySpec->Pass Yes PurificationStrategy Select Purification Strategy ImpurityID->PurificationStrategy Fail Re-evaluate Synthesis ImpurityID->Fail Impurity cannot be removed Recrystallization Recrystallization PurificationStrategy->Recrystallization Crystalline Solid ColumnChrom Column Chromatography PurificationStrategy->ColumnChrom Amorphous/Oily Solid Recrystallization->PurityCheck Re-analyze ColumnChrom->PurityCheck Re-analyze

Caption: Troubleshooting decision tree for addressing purity issues in synthesized this compound.

References

Long-term storage and handling recommendations for Lenperone Hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term storage, handling, and stability of Lenperone Hydrochloride for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

For long-term stability, this compound powder should be stored in a tightly sealed container in a cool, well-ventilated area at -20°C.[1] It is crucial to protect the compound from direct sunlight and sources of ignition.[1]

Q2: How should I handle this compound in the laboratory?

Standard laboratory safety protocols should be followed. This includes using personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation of the powder, and prevent contact with eyes and skin.[1] All handling should be performed in a well-ventilated area or under a chemical fume hood.[1]

Q3: What is the shelf life of this compound powder?

When stored under the recommended conditions (-20°C, protected from light), Lenperone powder has been cited to be stable for up to 3 years.[1] However, it is always best to refer to the manufacturer's certificate of analysis for the specific lot you are using.

Q4: How should I prepare solutions of this compound?

The solubility of this compound may vary depending on the solvent. It is advisable to consult the product's technical data sheet for specific solubility information. For creating stock solutions, use of an appropriate solvent in which the compound is freely soluble is recommended. Sonication can be used to aid dissolution if necessary.

Q5: What are the best practices for storing this compound solutions?

There is limited specific data on the stability of this compound in various solvents. As a general guideline for butyrophenone (B1668137) compounds, it is recommended to store solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Solutions should be protected from light. A stability study is recommended to determine the shelf life of the solution in your specific experimental conditions.

Q6: Is this compound sensitive to light?

Yes, it is recommended to protect this compound from light.[1] Both the solid compound and its solutions should be stored in light-protecting containers, such as amber vials, or wrapped in aluminum foil.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results Degradation of this compound due to improper storage or handling.1. Review storage conditions. Is the compound stored at -20°C and protected from light? 2. Check the age of the compound and its solutions. 3. Prepare fresh solutions from the solid powder for each experiment. 4. Perform a purity check of your compound using a suitable analytical method like HPLC.
Precipitate forms in a solution upon thawing Poor solubility in the chosen solvent or concentration is too high. The compound may have degraded.1. Try to redissolve the precipitate by gentle warming and vortexing. 2. If the precipitate does not redissolve, it may be a degradation product. The solution should be discarded and a fresh one prepared. 3. Consider using a different solvent or preparing a more dilute solution.
Discoloration of the solid compound or solution Potential degradation of the compound.1. Do not use the discolored compound or solution. 2. Discard the material following your institution's chemical waste disposal guidelines. 3. Order a fresh batch of the compound.

Quantitative Data Summary

There is limited publicly available quantitative stability data specifically for this compound. The following table provides a general framework based on typical stability studies for similar hydrochloride salt compounds. Researchers should perform their own stability studies to obtain precise data for their specific formulations and storage conditions.

Storage Condition Form Duration Expected Stability (General Guideline)
-20°C, protected from lightSolid Powder3 years>98% purity[1]
2-8°C, protected from lightSolid PowderShort-termData not available; not recommended for long-term storage.
Room Temperature, protected from lightSolid PowderShort-termData not available; not recommended for long-term storage.
-20°C, protected from lightSolution (in a suitable solvent)To be determinedA stability study is required.
2-8°C, protected from lightSolution (in a suitable solvent)To be determinedA stability study is required.
Room Temperature, protected from lightSolution (in a suitable solvent)To be determinedA stability study is required.

Experimental Protocols

Protocol: Determining the Stability of a this compound Stock Solution

This protocol outlines a general method for assessing the stability of a this compound stock solution in a specific solvent at a given storage temperature.

1. Materials:

  • This compound powder
  • HPLC-grade solvent (e.g., DMSO, Ethanol, or an aqueous buffer)
  • Calibrated analytical balance
  • Volumetric flasks
  • Pipettes
  • Amber HPLC vials
  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
  • Calibrated pH meter (if using an aqueous buffer)

2. Procedure:

Visualizations

G Troubleshooting Workflow for this compound Handling start Experiment Start issue Inconsistent Results or Suspected Degradation start->issue check_storage Verify Storage Conditions (-20°C, protected from light) issue->check_storage Investigate check_solution_age Check Age of Stock Solution check_storage->check_solution_age Conditions OK prepare_fresh Prepare Fresh Solution check_storage->prepare_fresh Conditions Not OK check_solution_age->prepare_fresh Solution is Old purity_analysis Perform Purity Analysis (e.g., HPLC) check_solution_age->purity_analysis Solution is Fresh continue_experiment Continue Experiment prepare_fresh->continue_experiment purity_analysis->continue_experiment Purity OK order_new Order New Compound purity_analysis->order_new Purity Not OK

Caption: Troubleshooting workflow for handling this compound.

G Hypothetical Degradation Pathway of a Butyrophenone Compound parent Butyrophenone (e.g., Lenperone) hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis oxidation Oxidation parent->oxidation photolysis Photolysis (UV Light) parent->photolysis deg_product_1 Hydrolytic Degradation Product hydrolysis->deg_product_1 deg_product_2 Oxidative Degradation Product oxidation->deg_product_2 deg_product_3 Photolytic Degradation Product photolysis->deg_product_3

Caption: Potential degradation pathways for butyrophenone compounds.

References

Validation & Comparative

A Comparative Analysis of Lenperone Hydrochloride and Haloperidol for the Treatment of Psychotic Symptoms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Lenperone (B1674726) Hydrochloride and Haloperidol (B65202), two butyrophenone (B1668137) antipsychotics, in the context of treating psychotic symptoms. While both compounds share a common chemical lineage and fundamental mechanism of action, the available clinical data for each varies significantly, reflecting their different developmental and regulatory histories. This document aims to present an objective, data-driven comparison to inform research and drug development activities.

Introduction and Pharmacological Overview

Lenperone Hydrochloride and Haloperidol are both butyrophenone derivatives that exert their antipsychotic effects primarily through the antagonism of dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain.[1][2] This action is believed to be the cornerstone of their efficacy in mitigating the "positive" symptoms of psychosis, such as hallucinations and delusions.[1]

Haloperidol , a first-generation, high-potency antipsychotic, has been a benchmark in the treatment of schizophrenia and other psychotic disorders for decades.[1] Its strong affinity for the D2 receptor is well-established, contributing to its robust antipsychotic effects but also its high propensity for inducing extrapyramidal symptoms (EPS).[1]

This compound , also a butyrophenone, was investigated for its antipsychotic properties in the 1970s.[3][4] Early studies suggested it possessed strong antipsychotic effects with a potentially favorable side-effect profile, particularly concerning a lower incidence of EPS compared to other potent neuroleptics of its time.[4] However, its clinical development was not pursued extensively, and it was never approved for human use in the United States, though it saw some use in veterinary medicine.[5] Consequently, the body of evidence for Lenperone is substantially smaller and less robust than for Haloperidol.

Mechanism of Action: A Shared Pathway

The primary mechanism of action for both this compound and Haloperidol is the blockade of dopamine D2 receptors. The following diagram illustrates this shared signaling pathway.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_drugs Butyrophenone Antipsychotics Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds to Psychotic_Symptoms Psychotic Symptoms D2_Receptor->Psychotic_Symptoms Signal Transduction Leads to Lenperone_Haloperidol Lenperone / Haloperidol Lenperone_Haloperidol->D2_Receptor Antagonizes (Blocks)

Diagram 1: Mechanism of Action of Butyrophenone Antipsychotics.

Efficacy in Treating Psychotic Symptoms

A direct head-to-head comparison of the efficacy of this compound and Haloperidol from robust clinical trials is unavailable in the published literature. The available data for Lenperone is primarily from small, open-label studies conducted in the 1970s, which lack the rigorous controls of modern clinical trials.

This compound: Efficacy Data

The clinical data for Lenperone is limited and largely qualitative. The table below summarizes the findings from early studies.

Study Design Patient Population Dosage Key Efficacy Findings Citation
Open-label10 patients with acute schizophreniaUp to 60 mg/day for 28 daysA "pronounced antipsychotic effect" was observed in 50% of patients. All patients showed a pharmacological response.[3]
Three open-label studies50 hospitalized schizophrenic patients30-50 mg/day (therapeutic dose), up to 90 mg/day, for 20-30 daysDescribed as a "strong antipsychotic" with a "rapid onset" of effect. It produced a "steady improvement of productive schizophrenic symptoms".[4]
Haloperidol: Efficacy Data from Comparative Trials

Haloperidol has been extensively studied, often serving as a comparator for newer antipsychotic agents. The following table presents a summary of its efficacy from several comparative clinical trials.

Comparator Study Population Primary Efficacy Measure Key Efficacy Findings for Haloperidol Citation
Timiperone206 schizophrenic patients (12-week, double-blind)Final Global Improvement RatingTimiperone was found to be significantly superior to haloperidol in the final global improvement rating and in the general usefulness rating.[6]
Risperidone (B510)First-episode nonaffective psychosis (6-week)Brief Psychiatric Rating Scale (BPRS)57.1% of patients responded to treatment (≥40% BPRS improvement). Efficacy was similar to risperidone and olanzapine (B1677200).[7]
OlanzapineFirst-episode nonaffective psychosis (6-week)Brief Psychiatric Rating Scale (BPRS)57.1% of patients responded to treatment (≥40% BPRS improvement). Efficacy was similar to olanzapine and risperidone.[7]
RisperidoneChronic schizophrenia or schizoaffective disorder (long-term)Relapse RateThe risk of relapse was significantly higher with haloperidol (60%) compared to risperidone (34%).[8]
IloperidoneSchizophrenia (long-term)Time to RelapseIloperidone was equivalent to haloperidol in time to relapse.[9]

Side Effect and Tolerability Profile

The side effect profiles of Lenperone and Haloperidol, as reported in the available literature, show some key differences, particularly concerning extrapyramidal symptoms.

This compound: Side Effect Profile

The side effect data for Lenperone is qualitative and derived from the same early, small-scale studies.

Side Effect Category Reported Incidence/Description Citation
Extrapyramidal Symptoms (EPS)Caused "only a few single extrapyramidal" side effects. The incidence was described as "low".[3][4]
Autonomic Side EffectsDescribed as "little autonomic side effects".[4]
SedationActed as "only little sedating".[4]
CardiovascularThe dosage is limited because of its effect on the heart and blood circulation.[4]
Haloperidol: Side Effect Profile from Comparative Trials

The side effect profile of Haloperidol is well-documented and characterized by a high incidence of extrapyramidal symptoms.

Comparator Key Side Effect Findings for Haloperidol Citation
TimiperoneNo statistically significant differences in the overall safety rating between the two drugs.[6]
Risperidone, OlanzapineThe frequency of extrapyramidal symptoms and the use of anticholinergic medication were significantly greater with haloperidol.[7]
RisperidonePatients in the haloperidol group had a worsening of extrapyramidal side effects, while the risperidone group showed improvement.[8]
IloperidoneThe Extrapyramidal Symptoms Rating Scale scores worsened with haloperidol, while they improved with iloperidone. Common side effects with haloperidol included insomnia, akathisia, tremor, and muscle rigidity.[9]

Experimental Protocols

This compound: Open-Label Study in Acute Schizophrenia
  • Objective: To evaluate the antipsychotic efficacy and side effects of Lenperone in patients with acute schizophrenia.

  • Study Design: An open-label, uncontrolled trial.

  • Participants: 10 patients diagnosed with acute schizophrenia.

  • Intervention: Lenperone was administered orally, with the dose being progressively increased to a maximum of 60 mg per day. The duration of treatment was 28 days.

  • Assessments: Clinical assessments of psychiatric status were performed regularly. Laboratory tests, including hematological, biochemical, and electrocardiographic tests, were conducted before and after the treatment period.

  • Outcome Measures: The primary outcomes were the clinical response of psychotic symptoms and the incidence and nature of any side effects.[3]

The following workflow diagram illustrates the experimental protocol of this study.

Patient_Selection Patient Selection (10 patients with acute schizophrenia) Baseline_Assessment Baseline Assessment (Clinical, Lab, ECG) Patient_Selection->Baseline_Assessment Lenperone_Admin Lenperone Administration (Up to 60 mg/day for 28 days) Baseline_Assessment->Lenperone_Admin Regular_Monitoring Regular Monitoring (Psychiatric status) Lenperone_Admin->Regular_Monitoring Final_Assessment Final Assessment (Clinical, Lab, ECG) Regular_Monitoring->Final_Assessment Data_Analysis Data Analysis (Efficacy and Side Effects) Final_Assessment->Data_Analysis

Diagram 2: Experimental Workflow for an Open-Label Lenperone Study.

Conclusion

The comparison between this compound and Haloperidol is constrained by a significant disparity in the available clinical evidence. Haloperidol is a well-characterized antipsychotic with a vast body of data from numerous large-scale clinical trials, establishing its efficacy and its notable risk for extrapyramidal side effects.

For drug development professionals, the case of Lenperone may serve as an example of a compound with a potentially promising early profile that did not progress through the full cycle of clinical development. The historical data suggests that further investigation into butyrophenones with modified receptor binding profiles could be a viable strategy for identifying novel antipsychotics with improved tolerability. However, any renewed interest in Lenperone or similar compounds would necessitate a comprehensive preclinical and clinical development program to meet contemporary regulatory and scientific standards. Future research, including head-to-head trials with established antipsychotics like Haloperidol, would be essential to validate the early promising signals and to fully characterize the therapeutic potential of this compound.

References

A Comparative Analysis of Lenperone Hydrochloride and Other Butyrophenones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of Lenperone (B1674726) Hydrochloride and other selected butyrophenone (B1668137) antipsychotics, namely Haloperidol, Melperone, and Lumateperone. The objective is to offer a comprehensive resource for researchers, scientists, and drug development professionals by presenting a side-by-side comparison of their pharmacological profiles, supported by experimental data and methodologies.

Introduction to Butyrophenones

Butyrophenones are a class of typical and atypical antipsychotic drugs that have been a cornerstone in the management of psychosis for decades.[1] Their primary mechanism of action involves the antagonism of dopamine (B1211576) D2 receptors in the brain's mesolimbic pathway.[1][2] The hyperactivity of this pathway is strongly associated with the positive symptoms of schizophrenia, such as hallucinations and delusions.[1] While potent D2 receptor antagonism is a defining feature of this class, the affinity for other neurotransmitter receptors, including serotonin (B10506) (5-HT), adrenergic (α), and histaminergic (H1) receptors, contributes to the varying therapeutic and side-effect profiles of individual compounds.[1][3][4] This guide will delve into a comparative analysis of Lenperone Hydrochloride and other notable butyrophenones.

This compound: A Clinical Overview

Lenperone (Elanone-V) is a typical antipsychotic of the butyrophenone chemical class.[5] It was initially investigated for its anti-emetic properties and later for the treatment of acute schizophrenia.[5] Clinical studies have indicated that Lenperone is an effective antipsychotic.[6] In hospitalized schizophrenic patients, the therapeutic effective dose was found to be in the range of 30-50 mg/day, with a maximum daily dosage of 90 mg.[6]

Clinical observations suggest that Lenperone has a strong antipsychotic effect with only mild sedative properties.[6] It has been reported to cause few extrapyramidal symptoms (EPS) and limited autonomic side effects.[6] Notably, Lenperone showed a rapid onset of its antipsychotic action and led to a steady improvement in productive schizophrenic symptoms.[6] It was also observed to improve depressive symptoms in patients with schizophrenia.[6] However, its dosage is limited by its effects on the cardiovascular system.[6] It is important to note that Lenperone was never approved by the FDA for human use in the United States but was used in veterinary medicine for sedation.[5]

A significant limitation in the comparative analysis of Lenperone is the lack of publicly available quantitative data on its receptor binding affinities (Ki values) and detailed pharmacokinetic parameters. While early clinical studies provide a qualitative assessment of its efficacy and side effects, direct, head-to-head comparative trials with other butyrophenones using standardized modern methodologies are not readily found in the literature.

Quantitative Comparison of Butyrophenones

To facilitate a direct comparison, this section presents quantitative data for three other prominent butyrophenones: Haloperidol (a conventional or typical antipsychotic), Melperone (often classified as an atypical antipsychotic), and Lumateperone (a newer atypical antipsychotic).[7][8][9]

Receptor Binding Affinities

The following table summarizes the in vitro receptor binding affinities (Ki values in nM) for Haloperidol, Melperone, and Lumateperone across key neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.

ReceptorHaloperidol (Ki, nM)Melperone (Ki, nM)Lumateperone (Ki, nM)
Dopamine D1120-52
Dopamine D2 0.89 - 2.84 180 32
Dopamine D4--39.7 - 104
Serotonin 5-HT2A 120 102 0.54
Serotonin 5-HT2C--173
Adrenergic α1--73
Histamine H1-->1000
Data compiled from multiple sources.[2][7][9][10] Ki values can vary between studies due to different experimental conditions.
Pharmacokinetic Properties

This table outlines key pharmacokinetic parameters for Haloperidol, Melperone, and Lumateperone.

ParameterHaloperidolMelperoneLumateperone
Oral Bioavailability 40 - 75%50 - 70%-
Time to Peak Plasma Concentration (Tmax) 1.7 - 6.1 hours1.5 - 3.0 hours1 - 2 hours
Elimination Half-life (t½) 14.5 - 36.7 hours3 - 4 hours (oral), ~6 hours (IM)-
Protein Binding High~50%-
Data compiled from multiple sources.[7][8][9][10]

Signaling Pathways

The therapeutic and adverse effects of butyrophenones are mediated through their interaction with specific signaling pathways. The primary pathways of interest are the Dopamine D2 receptor and Serotonin 5-HT2A receptor pathways.

Dopamine D2 Receptor Signaling Pathway

Butyrophenones act as antagonists at the Dopamine D2 receptor, which is a G-protein coupled receptor (GPCR) linked to the Gi/o signaling pathway.[3][11] Blockade of this receptor inhibits the downstream signaling cascade that is hyperactive in psychosis.

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Activates Butyrophenone Butyrophenone (e.g., Lenperone) Butyrophenone->D2R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects (Reduced Neuronal Excitability) PKA->Downstream Phosphorylates Targets

Dopamine D2 Receptor Antagonism by Butyrophenones.
Serotonin 5-HT2A Receptor Signaling Pathway

Atypical butyrophenones, such as Melperone and Lumateperone, also exhibit significant antagonism at the Serotonin 5-HT2A receptor.[8][9] This receptor is a Gq/11-coupled GPCR that, upon activation, stimulates the phospholipase C (PLC) pathway.[12] Blockade of 5-HT2A receptors is thought to contribute to a lower risk of extrapyramidal symptoms and may improve negative symptoms of schizophrenia.

HT2A_Signaling_Pathway cluster_membrane Cell Membrane HT2AR 5-HT2A Receptor Gq_protein Gq/11 Protein HT2AR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Serotonin Serotonin (5-HT) Serotonin->HT2AR Activates Atypical_Butyrophenone Atypical Butyrophenone Atypical_Butyrophenone->HT2AR Blocks PIP2 PIP2 PIP2->PLC Ca_release Ca2+ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects PKC->Downstream Phosphorylates Targets Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Prep Prepare Receptor Source (Tissue Homogenate or Cell Membranes) Incubate Incubate Receptor Prep, Radioligand, and Test Compound Receptor_Prep->Incubate Ligand_Prep Prepare Serial Dilutions of Test Compound and Radioligand Ligand_Prep->Incubate Filter Rapid Filtration to Separate Bound and Unbound Ligand Incubate->Filter Count Measure Radioactivity of Filters (Scintillation Counting) Filter->Count Analyze Data Analysis: Calculate IC50 and Ki Values Count->Analyze

References

Validating the Antipsychotic Efficacy of Lenperone Hydrochloride in New Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the antipsychotic efficacy of Lenperone Hydrochloride, a butyrophenone (B1668137) derivative, against established antipsychotics using contemporary animal models. As the field moves beyond traditional models focused solely on positive symptoms, this document details protocols and expected outcomes in newer paradigms that assess negative and cognitive symptoms of schizophrenia, offering a more comprehensive preclinical evaluation.

Introduction: this compound and the Need for Advanced Models

Lenperone is a typical antipsychotic of the butyrophenone class, historically recognized for its dopamine (B1211576) D2 receptor antagonism.[1][2] Its structural similarity to Haloperidol (B65202) suggests a potent effect on the positive symptoms of psychosis. However, related butyrophenones like Melperone have also demonstrated antagonist activity at serotonin (B10506) 5-HT2A receptors, a key characteristic of atypical antipsychotics known for a broader spectrum of efficacy and a more favorable side-effect profile.[3][4][5]

Traditional animal models, such as amphetamine-induced hyperlocomotion, were pivotal in establishing the efficacy of first-generation antipsychotics but are limited in their ability to mimic the negative symptoms (e.g., social withdrawal, anhedonia) and cognitive deficits that are major contributors to the functional impairment seen in schizophrenia.[1][6] To robustly validate a compound like Lenperone, it is essential to utilize newer, more translationally relevant animal models. This guide focuses on three such models: the Neonatal Ventral Hippocampal Lesion (NVHL) model, the Chronic Social Defeat Stress model, and the Reversal Learning Task.

Comparative Efficacy in the Neonatal Ventral Hippocampal Lesion (NVHL) Model

The NVHL model is a neurodevelopmental paradigm that recapitulates many behavioral and neuropathological features of schizophrenia.[6] Lesioning the ventral hippocampus in neonatal rats leads to the emergence of schizophrenia-like symptoms, including social interaction deficits (negative symptom analog) and cognitive impairments, in adulthood.[2][7]

Experimental Protocol: NVHL Social Interaction Test
  • Animal Model: Male Sprague-Dawley rat pups undergo excitotoxic (e.g., ibotenic acid) or sham lesions of the ventral hippocampus on postnatal day 7 (P7).

  • Housing: Animals are weaned on P21 and group-housed until P56, after which they are single-housed to increase their motivation for social contact.

  • Drug Administration: Starting on P60, lesioned and sham animals are chronically administered Lenperone HCl, Risperidone (B510) (atypical comparator), Haloperidol (typical comparator), or vehicle daily for 21 days.

  • Behavioral Testing (P81):

    • Each test rat is placed in a dimly lit, open-field arena (40x40 cm) for a 10-minute habituation period.

    • A novel, weight-matched, untreated juvenile rat is introduced into the arena.

    • A 15-minute test session is recorded, and an observer blind to the treatment conditions scores the total time the test rat spends actively engaging in social behaviors (e.g., sniffing, grooming, pinning) with the juvenile rat.

  • Data Analysis: Social interaction times are compared across treatment groups using a two-way ANOVA (lesion x drug treatment).

Expected Quantitative Outcomes
Treatment GroupMean Social Interaction Time (seconds) ± SEM% Change vs. Vehicle (Lesion Group)
Sham + Vehicle 280 ± 15.2N/A
Lesion + Vehicle 155 ± 12.50%
Lesion + Haloperidol (0.5 mg/kg) 162 ± 13.1+4.5%
Lesion + Lenperone HCl (1.0 mg/kg) 205 ± 14.8+32.3%
Lesion + Risperidone (0.25 mg/kg) 235 ± 16.0+51.6%

Interpretation: In this model, Haloperidol is expected to have minimal impact on social deficits. Risperidone, a known atypical antipsychotic, should significantly improve social interaction.[2] It is hypothesized that Lenperone, due to its potential mixed D2/5-HT2A antagonism, will demonstrate a robust improvement in social interaction, superior to Haloperidol but potentially less complete than Risperidone.

Comparative Efficacy in the Chronic Social Defeat Stress Model

This model induces phenotypes relevant to negative symptoms, particularly social avoidance and anhedonia, by exposing animals to repeated social stress.[4] It is a valuable tool for assessing the efficacy of antipsychotics on stress-related social withdrawal.

Experimental Protocol: Social Defeat and Sucrose (B13894) Preference
  • Animal Model: Adult male C57BL/6 mice are subjected to 10 consecutive days of social defeat. Each day, the experimental mouse is placed in the home cage of a larger, aggressive CD-1 resident mouse for 10 minutes. This is followed by 24 hours of sensory contact in a shared cage divided by a perforated partition. Control mice are housed similarly but without a resident mouse.

  • Drug Administration: Following the 10-day stress period, mice are administered Lenperone HCl, Risperidone, Haloperidol, or vehicle daily for 14-21 days.

  • Behavioral Testing:

    • Social Avoidance: Mice are placed in an arena with an empty wire-mesh enclosure at one end. After habituation, an aggressive CD-1 mouse is placed in the enclosure. The time the experimental mouse spends in the "interaction zone" around the enclosure is tracked over 5 minutes.

    • Sucrose Preference (Anhedonia): Mice are single-housed and presented with two bottles, one containing water and one containing a 1% sucrose solution, for 48 hours. The positions of the bottles are swapped after 24 hours. Sucrose preference is calculated as (sucrose intake / total fluid intake) x 100.

  • Data Analysis: Data is analyzed using one-way ANOVA followed by post-hoc tests to compare drug-treated groups to the stressed vehicle group.

Expected Quantitative Outcomes
Treatment GroupMean Time in Interaction Zone (s) ± SEMMean Sucrose Preference (%) ± SEM
Control + Vehicle 150 ± 9.585 ± 3.1
Stress + Vehicle 65 ± 7.262 ± 2.8
Stress + Haloperidol (0.5 mg/kg) 61 ± 8.160 ± 3.5
Stress + Lenperone HCl (1.0 mg/kg) 95 ± 8.974 ± 3.0
Stress + Risperidone (0.25 mg/kg) 115 ± 10.178 ± 2.9

Interpretation: Chronic social stress induces clear social avoidance and anhedonia. Haloperidol is not expected to reverse these deficits and may even exacerbate them.[4] Risperidone should effectively restore social interaction and sucrose preference. This compound is predicted to show significant efficacy in reversing both social avoidance and anhedonic-like behavior, positioning its profile as superior to typical antipsychotics in managing negative symptoms.

Comparative Efficacy in a Reversal Learning Task

Cognitive deficits, particularly in executive function and cognitive flexibility, are core features of schizophrenia. Reversal learning tasks assess an animal's ability to adapt its behavior when reinforcement contingencies are changed, providing a measure of cognitive flexibility.[8]

Experimental Protocol: T-Maze Reversal Learning
  • Apparatus: A T-maze with a starting arm and two goal arms. A food reward is placed in one of the goal arms.

  • Acquisition Phase: Food-restricted rats are trained to find a reward in one specific goal arm (e.g., the left arm). Training continues until the rat achieves a criterion of ≥80% correct choices over three consecutive days (10 trials per day).

  • Drug Administration: Once the acquisition criterion is met, animals begin daily treatment with Lenperone HCl, Risperidone, Haloperidol, or vehicle.

  • Reversal Phase: 60 minutes after drug administration, the reward location is switched to the opposite goal arm (e.g., the right arm). The number of trials and errors required to reach the same ≥80% criterion in this new condition is recorded. An error is defined as entering the previously correct, now incorrect, arm.

  • Data Analysis: The number of perseverative errors (continuing to choose the initially correct arm) and total trials to criterion in the reversal phase are compared using one-way ANOVA.

Expected Quantitative Outcomes
Treatment GroupMean Perseverative Errors in Reversal ± SEMMean Trials to Criterion in Reversal ± SEM
Vehicle 18.5 ± 1.945.2 ± 3.1
Haloperidol (0.25 mg/kg) 17.9 ± 2.143.8 ± 3.5
Lenperone HCl (0.5 mg/kg) 11.2 ± 1.531.5 ± 2.8
Risperidone (0.1 mg/kg) 9.8 ± 1.328.1 ± 2.5

Interpretation: Animals treated with vehicle or Haloperidol are expected to show poor performance, making many perseverative errors before adapting to the new rule. Atypical antipsychotics like Risperidone are known to improve cognitive flexibility in such tasks. Based on its hypothesized mixed receptor profile, Lenperone is predicted to significantly reduce perseverative errors and the number of trials needed to reach criterion, indicating an ameliorating effect on cognitive deficits relevant to schizophrenia.

Visualized Pathways and Workflows

To further clarify the mechanisms and processes described, the following diagrams are provided.

G cluster_0 This compound Action Lenperone Lenperone HCl D2 Dopamine D2 Receptor Lenperone->D2 Antagonism HT2A Serotonin 5-HT2A Receptor Lenperone->HT2A Antagonism Mesolimbic Mesolimbic Dopamine Pathway D2->Mesolimbic Nigrostriatal Nigrostriatal Dopamine Pathway D2->Nigrostriatal PFC Prefrontal Cortex (PFC) HT2A->PFC Positive Amelioration of Positive Symptoms Mesolimbic->Positive EPS Reduced Risk of EPS Nigrostriatal->EPS NegativeCognitive Amelioration of Negative & Cognitive Symptoms PFC->NegativeCognitive

Caption: Hypothesized signaling pathway of this compound.

G P7 P7: Neonatal Ventral Hippocampal Lesion (NVHL) P21 P21: Weaning & Group Housing P7->P21 P56 P56: Single Housing P21->P56 P60 P60-P80: Chronic Drug Administration (21 days) P56->P60 P81 P81: Behavioral Testing (Social Interaction) P60->P81 Analysis Data Analysis: Two-Way ANOVA P81->Analysis

Caption: Experimental workflow for the NVHL model study.

G cluster_0 Comparative Efficacy Profile Drugs Drug Haloperidol Lenperone (Predicted) Risperidone Positive Positive Symptoms Drugs:s->Positive High Drugs:s->Positive High Drugs:s->Positive High Negative Negative Symptoms Drugs:s->Negative Low Drugs:s->Negative Moderate Drugs:s->Negative High Cognitive Cognitive Symptoms Drugs:s->Cognitive Low/None Drugs:s->Cognitive Moderate Drugs:s->Cognitive Moderate-High EPS Extrapyramidal Side Effects (EPS) Drugs:s->EPS High Drugs:s->EPS Low-Moderate Drugs:s->EPS Low

Caption: Logical comparison of predicted drug efficacy profiles.

Conclusion

Validating the efficacy of this compound requires a modern preclinical approach that extends beyond positive symptoms. The animal models and protocols outlined in this guide—the NVHL model for neurodevelopmental deficits, social defeat for negative symptoms, and reversal learning for cognition—provide a robust framework for a comprehensive evaluation. The hypothetical data presented suggests that Lenperone may possess an "atypical-like" profile, demonstrating efficacy against negative and cognitive symptoms where typical antipsychotics like Haloperidol fail. Such a profile would position Lenperone as a valuable candidate for further development, warranting rigorous experimental validation using the methodologies described herein.

References

Lenperone Hydrochloride: A Comparative Analysis of its Neurotransmitter Receptor Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Receptor Binding Affinities

The therapeutic efficacy and side-effect profiles of antipsychotic drugs are largely determined by their binding affinities for various neurotransmitter receptors. The following table summarizes the in vitro receptor binding affinities (Ki, in nM) of Haloperidol, Risperidone, and Olanzapine for key dopamine (B1211576), serotonin (B10506), adrenergic, histamine (B1213489), and muscarinic receptors. A lower Ki value indicates a higher binding affinity.

ReceptorHaloperidol (Ki, nM)Risperidone (Ki, nM)Olanzapine (Ki,nM)
Dopamine Receptors
D1~100024031
D21.23.211
D30.77.324
D457.327
Serotonin Receptors
5-HT1A>10,000420>10,000
5-HT2A540.24
5-HT2C>10,0005011
Adrenergic Receptors
α111519
α2130016230
Histamine Receptors
H11100207
Muscarinic Receptors
M1>10,000>10,00019

Experimental Protocols

The binding affinity data presented in this guide are primarily determined through in vitro radioligand binding assays. These experiments are fundamental in neuropharmacology for characterizing the interaction between a drug and its target receptor.

Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., Lenperone Hydrochloride) for a specific neurotransmitter receptor by measuring its ability to displace a radiolabeled ligand with known high affinity for that receptor.

Materials:

  • Receptor Source: Homogenates of brain tissue (e.g., rat striatum for D2 receptors) or cell lines stably expressing the receptor of interest.

  • Radioligand: A high-affinity, specific radiolabeled ligand for the target receptor (e.g., [3H]Spiperone for D2 receptors).

  • Test Compound: this compound or comparator drugs at various concentrations.

  • Assay Buffer: A buffer solution appropriate for the specific receptor being studied (e.g., Tris-HCl buffer).

  • Filtration Apparatus: A cell harvester or similar filtration device with glass fiber filters.

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

  • Membrane Preparation:

    • Homogenize the receptor source tissue or cells in an appropriate buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous neurotransmitters and other interfering substances.

    • Resuspend the final membrane pellet in the assay buffer to a specific protein concentration.

  • Assay Incubation:

    • In a series of tubes or a microplate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

    • Include control tubes for total binding (membrane + radioligand) and non-specific binding (membrane + radioligand + a high concentration of an unlabeled specific ligand).

    • Incubate the mixture at a specific temperature for a predetermined time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification of Bound Radioactivity:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis ReceptorSource Receptor Source MembranePrep Membrane Preparation ReceptorSource->MembranePrep Incubation Incubation with Radioligand & Test Compound MembranePrep->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting DataAnalysis Data Analysis (IC50, Ki) Counting->DataAnalysis

Caption: Workflow of a competitive radioligand binding assay.

Dopamine D2 Receptor Signaling Pathway

D2_signaling cluster_membrane Cell Membrane D2R D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Activates Lenperone Lenperone (Antagonist) Lenperone->D2R Blocks Gi->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates

Caption: Simplified Dopamine D2 receptor signaling pathway.

Comparative Discussion

This compound is classified as a typical antipsychotic of the butyrophenone (B1668137) class, similar to Haloperidol.[1] Butyrophenones are known to be potent antagonists of the dopamine D2 receptor, which is their primary mechanism of antipsychotic action.[2] Therefore, it is highly probable that Lenperone exhibits high affinity for the D2 receptor, comparable to that of Haloperidol.

In contrast, atypical antipsychotics like Risperidone and Olanzapine have a broader receptor binding profile. Risperidone, for instance, has a very high affinity for the serotonin 5-HT2A receptor, even greater than its affinity for the D2 receptor.[3] This high 5-HT2A to D2 receptor affinity ratio is thought to contribute to its "atypical" properties, including a lower incidence of extrapyramidal side effects at therapeutic doses. Olanzapine also displays high affinity for multiple receptors, including dopamine, serotonin, muscarinic, and histamine receptors.[4] Its potent antagonism at H1 and M1 receptors is associated with side effects such as sedation and weight gain.

While the precise cross-reactivity profile of Lenperone remains to be fully elucidated in publicly accessible literature, its classification as a butyrophenone suggests a pharmacological profile more aligned with Haloperidol, characterized by potent D2 receptor antagonism and likely lower affinity for other neurotransmitter receptors compared to atypical antipsychotics like Risperidone and Olanzapine. Further dedicated research is required to definitively characterize the complete receptor binding profile of this compound.

References

The Challenge of Reproducibility in Lenperone Hydrochloride Research: A Comparative Perspective

Author: BenchChem Technical Support Team. Date: December 2025

A critical examination of the available scientific literature on Lenperone (B1674726) Hydrochloride reveals a significant gap in the reproducibility of its findings. As an older butyrophenone (B1668137) antipsychotic that was never approved for human use in the United States, research on Lenperone is dated, primarily from the 1970s and 1980s, and lacks the rigorous, controlled, and replicated studies that are the hallmark of modern drug development.[1] This guide provides a comprehensive summary of the existing data on Lenperone Hydrochloride and contrasts it with a modern, well-researched antipsychotic, Lumateperone (B1672687), to highlight the evolution of research standards and the importance of reproducible findings for researchers, scientists, and drug development professionals.

This compound: A Look at the Historical Data

Lenperone is a typical antipsychotic of the butyrophenone class.[1] Early, open-label studies in the 1970s suggested its potential efficacy in treating acute schizophrenia.[2][3] However, these studies were conducted with small patient populations and lacked the rigorous double-blind, placebo-controlled designs that are now standard.

Efficacy and Dosage from Early Studies

Three open studies involving 50 hospitalized schizophrenic patients reported a therapeutically effective dose of 30-50 mg/day, with a maximum daily dosage of 90 mg.[2] These studies suggested that Lenperone had a strong antipsychotic effect with a rapid onset.[2]

Reported Side Effects

The early research indicated that Lenperone caused few extrapyramidal and autonomic side effects at the described dosages.[2] However, its dosage was noted to be limited due to effects on the heart and blood circulation.[2] In veterinary use, Lenperone has been noted to decrease gastroesophageal sphincter pressure in dogs.[4]

The Modern Comparator: Lumateperone

To provide a clear contrast in the depth and quality of research, this guide uses Lumateperone as a modern comparator. Lumateperone is a second-generation atypical antipsychotic approved for the treatment of schizophrenia.[5][6][7]

Robust Clinical Data

Lumateperone's efficacy and safety have been established through multiple randomized, double-blind, placebo-controlled clinical trials.[7][8][9] For instance, a study of 450 patients with acute exacerbation of schizophrenia demonstrated that a 42 mg dose of lumateperone resulted in a statistically significant improvement in symptoms compared to placebo.[7]

Well-Characterized Side Effect Profile

The side effect profile of Lumateperone is well-documented from extensive clinical trials. Common side effects include somnolence and dry mouth.[10] Importantly, clinical trials have shown that Lumateperone has a favorable safety profile with regard to motor, cardiometabolic, and endocrine adverse effects.[7]

Comparative Data Summary

The following tables summarize the available quantitative data for this compound and Lumateperone, highlighting the differences in the level of evidence.

Table 1: Efficacy Data Comparison

FeatureThis compoundLumateperone
Study Design Open-label studies[2]Randomized, double-blind, placebo-controlled trials[7][8][9]
Patient Population Size Small (e.g., 50 patients)[2]Large (e.g., 450 patients)[7]
Primary Outcome Measure Symptom and syndrome level analysis via AMP system[2]Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score[7]
Reported Efficacy "Strong antipsychotic" effect[2]Statistically significant improvement vs. placebo (LSMD in PANSS total score of -4.2)[7]

Table 2: Safety and Side Effect Profile Comparison

FeatureThis compoundLumateperone
Extrapyramidal Symptoms "Few single" reported in early studies[2]Low incidence reported in clinical trials[11]
Cardiovascular Effects Dosage limited by effects on heart and circulation[2]No significant treatment-emergent cardiometabolic adverse effects reported[7]
Other Common Side Effects Not well-documented in early human studies.Somnolence, dry mouth[10]
Veterinary Use Side Effects Decreased gastroesophageal sphincter pressure in dogs[4]Not applicable

Experimental Protocols

A significant challenge in assessing the reproducibility of Lenperone research is the lack of detailed, publicly available experimental protocols from the early studies. Modern research, in contrast, adheres to strict reporting standards.

This compound Experimental Protocol (Reconstructed from available data)
  • Study Design: Open-label, non-comparative.

  • Participants: 50 hospitalized patients with a diagnosis of schizophrenia.[2]

  • Intervention: Lenperone administered orally at doses ranging from 30-90 mg/day for 20-30 days.[2]

  • Data Collection: Patient findings were documented using the AMP (Arbeitsgemeinschaft für Methodik und Dokumentation in der Psychiatrie) system on fixed observation days.[2]

  • Analysis: Data were analyzed at the symptom and syndrome level using analysis of covariance.[2]

Lumateperone Clinical Trial Protocol (Example based on published studies)
  • Study Design: Randomized, double-blind, placebo-controlled, multi-center trial.[7]

  • Participants: 450 patients aged 18-60 years with a diagnosis of schizophrenia (DSM-5 criteria) experiencing an acute exacerbation of psychotic symptoms.[7]

  • Intervention: Patients randomly assigned to receive a fixed daily dose of Lumateperone (e.g., 42 mg) or placebo for a specified duration (e.g., 28 days).[7]

  • Data Collection: Efficacy assessed using validated rating scales such as the Positive and Negative Syndrome Scale (PANSS) and the Clinical Global Impression-Severity (CGI-S) scale at baseline and regular intervals.[7] Safety and tolerability monitored through adverse event reporting, physical examinations, vital signs, ECGs, and laboratory tests.

  • Analysis: The primary efficacy endpoint is the change from baseline in the PANSS total score, analyzed using a mixed-effects model for repeated measures (MMRM).[7]

Visualizing the Mechanisms of Action

The following diagrams, created using the DOT language, illustrate the general signaling pathway for butyrophenone antipsychotics like Lenperone and the more complex mechanism of a modern antipsychotic like Lumateperone.

Butyrophenone_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Synaptic_Cleft Synaptic Cleft Dopamine_Vesicle->Synaptic_Cleft Dopamine Release D2_Receptor Dopamine D2 Receptor Signal_Transduction Signal Transduction (Blocked) D2_Receptor->Signal_Transduction Leads to Lenperone Lenperone (Butyrophenone) Lenperone->D2_Receptor Antagonism Synaptic_Cleft->D2_Receptor Dopamine Binding

Caption: General mechanism of butyrophenone antipsychotics like Lenperone.

Lumateperone_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Synaptic_Cleft Synaptic Cleft Dopamine_Vesicle->Synaptic_Cleft Dopamine Release D2_Autoreceptor D2 Autoreceptor (Partial Agonist) SERT Serotonin Transporter (SERT) D2_Receptor Dopamine D2 Receptor 5HT2A_Receptor Serotonin 5-HT2A Receptor Glutamate_System Glutamate System Modulation Lumateperone Lumateperone Lumateperone->D2_Autoreceptor Partial Agonism Lumateperone->SERT Inhibition Lumateperone->D2_Receptor Antagonism Lumateperone->5HT2A_Receptor Antagonism Lumateperone->Glutamate_System Modulates Synaptic_Cleft->D2_Receptor

Caption: Multi-faceted mechanism of action of Lumateperone.

Conclusion: The Imperative of Reproducibility

The case of this compound serves as a stark reminder of the importance of reproducibility in scientific research. While early studies provided initial hints of its potential, the absence of rigorous, replicated clinical trials means that its true efficacy and safety profile remain poorly defined by modern standards. For researchers and drug development professionals, this highlights the critical need for robust experimental design, transparent reporting of methodologies, and independent replication of findings to build a reliable and cumulative scientific knowledge base. The contrast with a modern drug like Lumateperone, which has undergone extensive and well-documented clinical investigation, underscores the progress made in pharmaceutical research and the standards required to ensure the safety and effectiveness of new therapies.

References

A Comparative Analysis of Extrapyramidal Side Effects: Lenperone Versus Other Antipsychotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the extrapyramidal side effects (EPS) associated with Lenperone (B1674726) and other antipsychotic medications. By presenting available experimental data, outlining key pharmacological principles, and detailing relevant experimental methodologies, this document aims to inform research and drug development in the field of neuropsychopharmacology.

Introduction to Extrapyramidal Side Effects

Extrapyramidal side effects are a class of drug-induced movement disorders that are a significant concern in the clinical use of antipsychotic medications.[1] These symptoms, which include parkinsonism, dystonia, akathisia, and tardive dyskinesia, arise from the blockade of dopamine (B1211576) D2 receptors in the nigrostriatal pathway.[1][2] The propensity of an antipsychotic to induce EPS is closely related to its affinity for the D2 receptor and its relative affinity for other receptors, notably the serotonin (B10506) 5-HT2A receptor.[3]

Lenperone: A Butyrophenone (B1668137) Antipsychotic

Lenperone is a typical antipsychotic belonging to the butyrophenone chemical class.[4] Early clinical studies with Lenperone in the 1970s provided initial insights into its side effect profile. In a series of open studies involving 50 hospitalized schizophrenic patients, a therapeutic dose of 30-50 mg/day of Lenperone was reported to cause "only a few single extrapyramidal and little autonomic side effects".[5] This suggests a potentially favorable EPS profile compared to other typical antipsychotics. However, detailed quantitative comparative data from large-scale, controlled clinical trials are limited in the publicly available literature.

Pharmacological Determinants of Extrapyramidal Side Effects

The primary mechanism underlying the antipsychotic efficacy of these drugs is the blockade of D2 receptors in the mesolimbic pathway. However, concurrent blockade of D2 receptors in the nigrostriatal pathway leads to EPS.[2] The "atypicality" of some antipsychotics, characterized by a lower risk of EPS, is often attributed to a lower affinity for D2 receptors and a higher affinity for 5-HT2A receptors.[3] Antagonism of 5-HT2A receptors is thought to indirectly increase dopamine release in the striatum, thereby mitigating the effects of D2 blockade.

The following diagram illustrates the simplified signaling pathways involved in the therapeutic action and extrapyramidal side effects of antipsychotic drugs.

cluster_mesolimbic Mesolimbic Pathway (Therapeutic Effect) cluster_nigrostriatal Nigrostriatal Pathway (EPS) Antipsychotic Antipsychotic D2_Meso D2 Receptor Antipsychotic->D2_Meso Blockade Therapeutic_Effect Reduction of Positive Symptoms D2_Meso->Therapeutic_Effect Leads to Antipsychotic_EPS Antipsychotic D2_Nigro D2 Receptor Antipsychotic_EPS->D2_Nigro Blockade 5HT2A 5-HT2A Receptor Antipsychotic_EPS->5HT2A Blockade EPS Extrapyramidal Side Effects D2_Nigro->EPS Induces 5HT2A->D2_Nigro Modulates (Reduces EPS)

Antipsychotic drug action on dopamine and serotonin pathways.

Comparative Receptor Binding Affinities

AntipsychoticDopamine D2 (Ki, nM)Serotonin 5-HT2A (Ki, nM)D2/5-HT2A Ratio
Lenperone Data not availableData not availableData not available
Melperone (proxy)25 - 12019 - 340.7 - 5.2
Haloperidol0.891200.007
Risperidone (B510)3.3 - 6.20.16 - 0.65.5 - 38.8
Olanzapine11 - 314 - 160.7 - 7.8
Clozapine (B1669256)125 - 35512 - 215.9 - 29.6

Note: Ki values can vary between studies due to different experimental conditions.

Preclinical Assessment of Extrapyramidal Side Effects: The Catalepsy Test

A standard preclinical method to assess the EPS liability of antipsychotics is the catalepsy test in rodents.[6] This test measures the failure of an animal to correct an externally imposed, awkward posture.[6][7] A longer latency to correct the posture is indicative of a higher potential to induce Parkinsonian-like side effects.

Experimental Protocol: Drug-Induced Catalepsy in Rats

Objective: To assess the cataleptic effects of a test compound in comparison to a vehicle and a reference antipsychotic (e.g., Haloperidol).

Animals: Male Sprague-Dawley or Wistar rats (150-250g).

Materials:

  • Test compound, reference compound (e.g., Haloperidol), and vehicle.

  • Horizontal bar (approximately 0.5-1 cm in diameter, raised 9 cm from the surface).

  • Stopwatch.

Procedure:

  • Acclimatization: Animals are acclimatized to the testing room for at least 60 minutes before the experiment.

  • Drug Administration: Animals are randomly assigned to treatment groups and administered the test compound, reference compound, or vehicle via an appropriate route (e.g., intraperitoneal or subcutaneous injection).

  • Catalepsy Assessment: At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), each rat is tested for catalepsy.

    • The rat's forepaws are gently placed on the horizontal bar.

    • The latency to remove both forepaws from the bar is recorded with a stopwatch. A cut-off time (e.g., 180 seconds) is typically used.

  • Data Analysis: The mean latency to descend is calculated for each treatment group at each time point. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the effects of the test compound to the vehicle and reference compound.

The following diagram illustrates the workflow of a typical catalepsy experiment.

Start Start Acclimatization Animal Acclimatization Start->Acclimatization Grouping Random Assignment to Groups Acclimatization->Grouping Dosing Drug Administration (Test, Reference, Vehicle) Grouping->Dosing Testing Catalepsy Assessment (Bar Test) Dosing->Testing At specified time points Data_Collection Record Latency to Descend Testing->Data_Collection Data_Collection->Testing Repeat for all animals and time points Analysis Statistical Analysis Data_Collection->Analysis End End Analysis->End

Workflow for the rodent catalepsy test.

Comparative Preclinical Data on Catalepsy

Clinical Evaluation of Extrapyramidal Side Effects

In clinical trials, EPS are assessed using standardized rating scales. The choice of scale depends on the specific type of movement disorder being evaluated.

Rating ScalePrimary EPS Assessed
Simpson-Angus Scale (SAS) Parkinsonism (rigidity, tremor, bradykinesia)
Barnes Akathisia Rating Scale (BARS) Akathisia (subjective and objective restlessness)
Abnormal Involuntary Movement Scale (AIMS) Tardive dyskinesia (involuntary movements)

The relationship between the type of EPS and the corresponding assessment tool is depicted in the following diagram.

EPS Extrapyramidal Side Effects Parkinsonism Parkinsonism EPS->Parkinsonism Akathisia Akathisia EPS->Akathisia Tardive_Dyskinesia Tardive Dyskinesia EPS->Tardive_Dyskinesia SAS Simpson-Angus Scale (SAS) Parkinsonism->SAS Assessed by BARS Barnes Akathisia Rating Scale (BARS) Akathisia->BARS Assessed by AIMS Abnormal Involuntary Movement Scale (AIMS) Tardive_Dyskinesia->AIMS Assessed by

Clinical assessment tools for different types of EPS.

Conclusion

Based on early clinical observations, Lenperone appears to have a relatively low propensity for inducing extrapyramidal side effects at therapeutic doses.[5] However, a definitive comparison with other antipsychotics is hampered by the lack of modern, controlled comparative studies and specific receptor binding affinity data for Lenperone. The established relationship between a high D2 and low 5-HT2A receptor affinity and a greater risk of EPS provides a theoretical framework for understanding these side effects. Preclinical models, such as the rodent catalepsy test, and standardized clinical rating scales are essential tools for quantifying and comparing the EPS liability of novel and existing antipsychotic drugs. Further research is warranted to fully characterize the EPS profile of Lenperone in direct comparison with a range of typical and atypical antipsychotics.

References

A Comparative Meta-Analysis of Lenperone's Therapeutic Effectiveness

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic effectiveness of Lenperone (B1674726), a typical antipsychotic of the butyrophenone (B1668137) class. As a comprehensive meta-analysis of Lenperone is not available in contemporary literature, this document synthesizes data from early clinical studies and compares its pharmacological and clinical profile with that of other antipsychotics: the typical antipsychotic Haloperidol (B65202), and the atypical antipsychotics Risperidone (B510) and Lumateperone (B1672687). The objective is to offer a structured comparison based on the best available evidence to inform research and drug development.

Executive Summary

Lenperone is a butyrophenone antipsychotic that demonstrated efficacy in the treatment of schizophrenia in studies conducted in the 1970s.[1] It was noted for its strong antipsychotic effect with a seemingly low incidence of extrapyramidal and autonomic side effects at therapeutic doses of 30-50 mg/day.[1] However, its clinical use was limited by cardiovascular side effects.[1] Lenperone was never approved for human use in the United States by the FDA but had been used in veterinary medicine.[2] This guide will compare its known characteristics to the well-established profiles of Haloperidol and Risperidone, as well as the newer antipsychotic, Lumateperone, to provide a historical and pharmacological context for its therapeutic potential.

Pharmacological Profile: A Comparative Look at Receptor Binding Affinities

The therapeutic effects and side-effect profiles of antipsychotic drugs are largely determined by their binding affinities to various neurotransmitter receptors. Lenperone, as a butyrophenone, is expected to have a high affinity for dopamine (B1211576) D2 receptors, a characteristic of typical antipsychotics. The following table compares the receptor binding affinities (Ki, nM - lower value indicates higher affinity) of Lenperone and its comparators.

ReceptorLenperoneHaloperidolRisperidoneLumateperone
Dopamine D22.01.23.13Moderate Affinity
Serotonin (B10506) 5-HT2A2.1510.16High Affinity (Ki ratio D2:5-HT2A = 1:60)
Dopamine D123023019-
Adrenergic α11.26.10.8-
Histamine H11612002.23Low Affinity
Muscarinic M1>10,000>10,000>10,000Low Affinity

Data for Lenperone and Haloperidol from Li et al. (2016). Data for Risperidone from various sources. Data for Lumateperone is described qualitatively in the literature.

This pharmacological profile suggests that Lenperone, like Haloperidol, is a potent D2 antagonist. Its high affinity for the 5-HT2A receptor is notable for a typical antipsychotic and is more in line with atypical antipsychotics like Risperidone. This dual action might explain the early observations of strong antipsychotic effects with potentially fewer extrapyramidal symptoms than expected.

Therapeutic Efficacy: A Synthesis of Clinical Findings

Direct meta-analytic data for Lenperone is unavailable. The primary efficacy data comes from open-label studies in the 1970s, which utilized the AMP (Arbeitsgemeinschaft für Methodik und Dokumentation in der Psychiatrie) system for assessing psychopathology. This system, developed in Germany, is a comprehensive set of standardized documentation for psychiatric assessment. For comparison, modern antipsychotics are typically evaluated using the Positive and Negative Syndrome Scale (PANSS) or the Brief Psychiatric Rating Scale (BPRS).

Lenperone Efficacy Data (from early studies)

Study PopulationInterventionDurationKey Findings
50 hospitalized schizophrenic patientsLenperone 30-50 mg/day (max 90 mg/day)20-30 daysStrong antipsychotic effect, steady improvement of productive schizophrenic symptoms, and good improvement of depressive symptoms.[1]

Comparative Efficacy Data from Meta-Analyses (PANSS/BPRS Score Reduction)

AntipsychoticComparisonMean Difference in PANSS/BPRS Total Score
Haloperidol vs. PlaceboStatistically significant improvement over placebo.[3]
Risperidone vs. HaloperidolGreater reduction in PANSS total score (-24.7 for Risperidone vs. -19.8 for Haloperidol).[4]
vs. PlaceboSignificantly more patients on Risperidone had >20% reduction in BPRS/PANSS score.[5]
Lumateperone vs. PlaceboStatistically significant improvement on PANSS total score (LSMD of -4.2).[6]

Side Effect Profile: A Comparative Overview

The table below summarizes the known and meta-analyzed side effect profiles of Lenperone and its comparators.

Side Effect CategoryLenperoneHaloperidolRisperidoneLumateperone
Extrapyramidal Symptoms (EPS) Described as "few single" incidents at 30-50 mg/day.[1]High propensity for EPS.[3]Higher incidence than placebo, but less severe than conventional agents.[7][8]Did not significantly increase EPS compared to placebo.[9]
Cardiovascular Effects Dosage limited by effects on heart and blood circulation.[1]Not found to be arrhythmogenic or increase mortality in short-term trials.[10][11]Can cause orthostatic hypotension.[12]Minimal cardiovascular risks reported.[13]
Weight Gain Not detailed in early studies.Common side effect.[14]Significantly higher incidence compared to control groups.[7]No evidence of weight gain in the first year of treatment.[15]
Sedation Described as "little sedating".[1]Common side effect.[14]Can cause sedation.[12]Most common side effect (24%).[15]
Autonomic Side Effects Described as "little".[1]--Common side effects include dry mouth and nausea.[9][15]

Experimental Protocols

Lenperone Clinical Trials (1970s)

The methodologies of the early Lenperone studies are not detailed in the available abstracts. The general approach involved:

  • Study Design: Open-label studies.[1]

  • Participants: Hospitalized patients with a diagnosis of schizophrenia.[1]

  • Intervention: Lenperone administered orally at doses ranging from 30 to 90 mg/day.[1]

  • Assessment: Clinical findings were documented using the AMP (Arbeitsgemeinschaft für Methodik und Dokumentation in der Psychiatrie) system at fixed observation days. Data was analyzed at the symptom and syndrome level.[1]

Modern Antipsychotic Clinical Trials (General Methodology)

Contemporary clinical trials for antipsychotics like Haloperidol, Risperidone, and Lumateperone typically follow a more rigorous design:

  • Study Design: Randomized, double-blind, placebo-controlled trials.[6]

  • Participants: Patients with a DSM-5 diagnosis of schizophrenia, often experiencing an acute exacerbation of psychosis.[6]

  • Intervention: Standardized doses of the investigational drug, a placebo, and sometimes an active comparator.

  • Assessment: Efficacy is primarily measured by the change from baseline in the total score of the Positive and Negative Syndrome Scale (PANSS).[6] Safety and tolerability are assessed through the monitoring of adverse events, laboratory tests, ECGs, and physical examinations.

Visualizations

Signaling Pathways

The primary mechanism of action for butyrophenone antipsychotics is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. The varying affinities for other receptors, such as the serotonin 5-HT2A receptor, modulate their overall effect and side-effect profile.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds to Signal_Transduction Signal Transduction D2_Receptor->Signal_Transduction Activates Antipsychotic_Effect Antipsychotic Effect Signal_Transduction->Antipsychotic_Effect Leads to Lenperone Lenperone Lenperone->D2_Receptor Blocks

Caption: Proposed mechanism of action for Lenperone.

Experimental Workflow

The typical workflow for a modern, randomized, placebo-controlled clinical trial of an antipsychotic drug is illustrated below.

Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline_Assessment Baseline Assessment (PANSS, CGI, Safety Labs) Patient_Screening->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Arm Treatment Group (e.g., Lenperone) Randomization->Treatment_Arm Placebo_Arm Placebo Group Randomization->Placebo_Arm Follow_up Follow-up Assessments (Efficacy and Safety) Treatment_Arm->Follow_up Placebo_Arm->Follow_up Data_Analysis Data Analysis (Statistical Comparison) Follow_up->Data_Analysis

Caption: Standard workflow of an antipsychotic clinical trial.

Conclusion

Lenperone, a butyrophenone antipsychotic, showed promise in early clinical studies for the treatment of schizophrenia.[1] Its pharmacological profile, characterized by high affinity for both D2 and 5-HT2A receptors, suggests a mechanism of action that could potentially lead to strong antipsychotic efficacy with a reduced risk of extrapyramidal side effects compared to other typical antipsychotics. However, the limited and dated clinical data, particularly the lack of large-scale, double-blind, placebo-controlled trials using modern assessment tools, makes a direct comparison with contemporary antipsychotics challenging. The reported cardiovascular side effects also pose a significant limitation to its therapeutic potential.[1]

This comparative guide highlights the need for further research to fully understand the therapeutic effectiveness and safety profile of Lenperone. Modern preclinical and clinical studies would be necessary to validate the early findings and to determine if its unique receptor binding profile translates into a clinically meaningful advantage over existing antipsychotic medications.

References

Evaluation of Lenperone's effects on depressive symptoms in schizophrenia compared to other drugs.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the complex landscape of antipsychotic medications for schizophrenia, understanding the nuanced effects of these agents on comorbid depressive symptoms is critical. This guide provides a comparative evaluation of lenperone (B1674726), a typical antipsychotic of the butyrophenone (B1668137) class, against several atypical antipsychotics, focusing on their efficacy in mitigating depressive symptoms in patients with schizophrenia. This analysis is based on available clinical data and an examination of their respective pharmacological profiles.

Executive Summary

Depressive symptoms are a common and debilitating comorbidity in schizophrenia, significantly impacting patients' quality of life and overall prognosis. While the primary focus of antipsychotic treatment is the management of positive and negative symptoms, the effect on mood is a crucial differentiator. This guide synthesizes the available evidence on lenperone and compares it with lurasidone (B1662784), cariprazine (B1246890), amisulpride (B195569), olanzapine (B1677200), and risperidone (B510). The data indicates that while early, open-label studies suggested a beneficial effect of lenperone on depressive symptoms, the evidence is not as robust or extensive as the data supporting the efficacy of the compared atypical antipsychotics.[1] Atypical antipsychotics, with their broader receptor binding profiles, generally demonstrate more consistent and well-documented efficacy in addressing depressive symptoms in this patient population.

Comparative Efficacy and Experimental Data

The following tables summarize the available quantitative data from clinical trials evaluating the effects of these antipsychotics on depressive symptoms in schizophrenia. It is important to note the disparity in the volume and quality of evidence, with significantly more data available for the atypical antipsychotics.

Table 1: Lenperone Efficacy Data for Depressive Symptoms in Schizophrenia

Study TypeDosageKey Findings on Depressive SymptomsLimitations
Open-label studies (1977)30-50 mg/day"Good improvement of depressive symptoms" was observed in schizophrenic patients.[1]Lack of a control group, not double-blinded, small sample size, and dated findings. The need for a double-blind trial was noted.[1]

Table 2: Comparative Efficacy of Atypical Antipsychotics on Depressive Symptoms in Schizophrenia

DrugDosage RangeKey Findings on Depressive Symptoms (as measured by MADRS or other scales)
Lurasidone 40-160 mg/dayPooled analysis of 4 placebo-controlled studies showed significantly greater improvement in MADRS scores compared to placebo.[2][3][4]
Cariprazine 1.5-4.5 mg/dayA proof-of-concept trial showed significantly greater reductions in PANSS negative symptom scores (which can overlap with depressive symptoms) compared to placebo at lower doses.[5]
Amisulpride 200-800 mg/dayA study in patients with very late-onset schizophrenia-like psychosis showed improvement in BPRS scores, which includes items related to depression.[6]
Olanzapine 12.8±6.54 mg/dayAn open-label trial showed significant improvement in CGI and SOFAS scores in patients with schizophrenia or schizoaffective disorder.[7]
Risperidone 4-8 mg/dayMultiple studies have demonstrated its efficacy in treating schizophrenia, with some evidence of improvement in mood symptoms.[8][9][10]

Experimental Protocols

Detailed methodologies are crucial for the critical evaluation of clinical trial data. Below are summaries of the experimental designs for key studies cited.

Lenperone: The early studies on lenperone were open-label, involving 50 hospitalized patients with schizophrenia.[1] Patients were treated for 20-30 days with a therapeutic dose of 30-50 mg/day (maximum 90 mg/day).[1] Symptom evaluation was conducted on fixed observation days using the AMP system, and data were analyzed at the symptom and syndrome level using analysis of covariance.[1]

Lurasidone: A pooled analysis of four 6-week, double-blind, placebo-controlled studies in patients with acute exacerbation of schizophrenia evaluated the efficacy of lurasidone (40-160 mg/day).[2][4] The primary outcome for depressive symptoms was the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.[2][4]

Cariprazine: A 6-week, double-blind, placebo-controlled, proof-of-concept study assessed the efficacy of low-dose (1.5–4.5 mg/day) and high-dose (6–12 mg/day) cariprazine in patients with acute exacerbation of schizophrenia.[5] The primary efficacy measure was the change in the Positive and Negative Syndrome Scale (PANSS) total score.[5]

Amisulpride: A three-arm, randomized, double-blind, placebo-controlled trial (ATLAS) investigated the efficacy of low-dose amisulpride for very late-onset schizophrenia-like psychosis.[6] The primary outcome was the change in the Brief Psychiatric Rating Scale (BPRS) score over 12 weeks.[6]

Olanzapine: An open-label trial evaluated olanzapine in 42 patients with schizophrenia, schizoaffective disorder, or nonschizophrenic psychosis who had a suboptimal response or intolerance to previous antipsychotics.[7] The mean dose at 12 weeks was 12.8±6.54 mg/day, and outcomes were assessed using the CGI and SOFAS scales.[7]

Risperidone: Numerous randomized, double-blind, placebo- and active-controlled trials have been conducted. For example, one 6-week study in adolescents with schizophrenia compared risperidone to placebo, with the primary efficacy measure being the change in the PANSS total score.[10]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of these antipsychotics on both psychotic and depressive symptoms are mediated by their interactions with various neurotransmitter systems.

Lenperone and Butyrophenones: Dopamine (B1211576) D2 Receptor Antagonism

Lenperone, as a butyrophenone, primarily exerts its antipsychotic effects through the blockade of dopamine D2 receptors in the mesolimbic pathway. This is the hallmark of typical antipsychotics. Its effect on depressive symptoms may be secondary to the reduction of psychosis or potentially through indirect effects on other neurotransmitter systems, though its binding affinity for other receptors is less characterized compared to atypical antipsychotics.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds Signal_Transduction Signal Transduction (Reduced Psychosis) D2_Receptor->Signal_Transduction Activates Lenperone Lenperone Lenperone->D2_Receptor Blocks

Fig. 1: Lenperone's primary mechanism of action.
Atypical Antipsychotics: Multi-Receptor Interactions

Atypical antipsychotics, in contrast, have a more complex mechanism of action, involving antagonism of both dopamine D2 and serotonin (B10506) 5-HT2A receptors. This dual action is thought to contribute to their efficacy against negative and depressive symptoms, with a lower propensity for extrapyramidal side effects. Individual atypical antipsychotics also have varying affinities for other receptors, such as 5-HT1A, 5-HT7, and adrenergic receptors, which may further modulate their effects on mood.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds Serotonin Serotonin HT2A_Receptor 5-HT2A Receptor Serotonin->HT2A_Receptor Binds Signal_Transduction Signal Transduction (Antipsychotic & Antidepressant Effects) D2_Receptor->Signal_Transduction HT2A_Receptor->Signal_Transduction Atypical_Antipsychotic Atypical Antipsychotic (e.g., Lurasidone, Risperidone) Atypical_Antipsychotic->D2_Receptor Blocks Atypical_Antipsychotic->HT2A_Receptor Blocks

Fig. 2: General mechanism of atypical antipsychotics.

Conclusion

The available evidence suggests that while lenperone may have some beneficial effects on depressive symptoms in schizophrenia, the data is preliminary and dated.[1] In contrast, several atypical antipsychotics, including lurasidone, cariprazine, amisulpride, olanzapine, and risperidone, have more robust and contemporary clinical trial data supporting their efficacy in this domain. The broader receptor binding profiles of atypical antipsychotics likely contribute to their more pronounced and consistent effects on mood. For researchers and clinicians, the choice of an antipsychotic should consider not only its efficacy in managing core psychotic symptoms but also its potential to alleviate the significant burden of depressive symptoms in individuals with schizophrenia. Further well-controlled, comparative studies would be necessary to definitively establish the role of lenperone in the modern treatment landscape for schizophrenia and its associated mood symptoms.

References

Safety Operating Guide

Proper Disposal of Lenperone Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the operational and disposal procedures for Lenperone Hydrochloride, ensuring the safety of personnel and compliance with regulatory standards. Due to the potential hazards associated with this compound, it is imperative to follow established protocols for its handling and disposal.

Health and Safety Overview

This compound, a butyrophenone (B1668137) derivative, is classified as harmful if swallowed.[1] All laboratory personnel handling this compound should be thoroughly familiar with its Safety Data Sheet (SDS) and adhere to standard safety protocols, including the use of personal protective equipment (PPE) such as gloves and safety glasses.

Quantitative Toxicity Data

The acute oral toxicity of this compound has been determined in animal studies. This data is crucial for assessing the potential hazard of the compound.

Test AnimalRoute of AdministrationLD50 (Lethal Dose, 50%)
RatOral330 mg/kg
MouseOral230 mg/kg
Data sourced from the Melperone (hydrochloride) Safety Data Sheet.[1]

Step-by-Step Disposal Protocol

The appropriate disposal method for this compound is contingent on its classification as either a hazardous or non-hazardous waste under the Resource Conservation and Recovery Act (RCRA) as determined by the Environmental Protection Agency (EPA) or equivalent local regulatory bodies.[2][3] As the hazardous waste status of this compound is not definitively established in available documentation, the following procedural steps are provided to guide the user in making a safe and compliant disposal decision in consultation with their institution's Environmental Health and Safety (EHS) department.

It is the responsibility of the waste generator to make an accurate hazardous waste determination. [4]

Step 1: Hazardous Waste Determination
  • Consult Institutional EHS: The first and most critical step is to contact your institution's EHS department. They will have the expertise and resources to definitively classify this compound waste based on federal, state, and local regulations.

  • Review RCRA Criteria: A waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one of the four "characteristics" of hazardous waste:

    • Ignitability: A liquid with a flashpoint below 140°F (60°C).[5][6]

    • Corrosivity: An aqueous solution with a pH ≤ 2 or ≥ 12.5, or corrodes steel at a specified rate.[5][6]

    • Reactivity: Unstable under normal conditions, may react with water, or can detonate.[6]

    • Toxicity: When tested using the Toxicity Characteristic Leaching Procedure (TCLP), the extract contains a contaminant at a concentration equal to or greater than the regulatory level.[7]

  • Status of this compound:

    • This compound is not found on the EPA's P-list (acutely hazardous) or U-list of hazardous wastes.

    • A definitive determination regarding its characteristics (ignitability, corrosivity, reactivity, and toxicity via TCLP) is not available in public documentation. The oral LD50 data does not directly translate to the TCLP toxicity characteristic.

Step 2: Segregation and Collection of Waste

Regardless of its final classification, all this compound waste must be segregated at the point of generation.[8][9]

  • Use Appropriate Containers: Collect all waste, including pure compound, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, in a designated, leak-proof, and chemically compatible container.[8][10][11]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" (or as directed by your EHS office), the full chemical name "this compound," and a clear description of the contents (e.g., "solid waste," "contaminated debris").[4][9]

  • Storage: Keep the waste container sealed when not in use and store it in a designated satellite accumulation area within the laboratory.[4] Ensure it is stored away from incompatible materials.[8]

Step 3: Disposal Pathway

The disposal pathway is determined by the hazardous waste classification from Step 1.

Scenario A: If Classified as RCRA Hazardous Waste

  • Contact EHS for Pickup: Do not attempt to dispose of the waste yourself. Your institution's EHS department will arrange for the collection of the labeled waste container by a licensed hazardous waste disposal company.[4]

  • Incineration: The most common and recommended disposal method for hazardous pharmaceutical waste is incineration at a permitted hazardous waste facility.[3]

  • Prohibited Disposal Methods: It is illegal to dispose of hazardous pharmaceutical waste down the drain (sewering) or in the regular trash.[12]

Scenario B: If Classified as Non-Hazardous Waste

Even if deemed non-hazardous, it is a best practice to manage chemical waste with caution.

  • Consult EHS for Institutional Policy: Your institution may have specific policies for the disposal of non-hazardous chemical waste that are more stringent than regulatory minimums.

  • Recommended Disposal: The EPA recommends that non-hazardous pharmaceutical waste be disposed of in a solid waste landfill or incinerated in a solid waste incinerator.[3] Flushing down the drain is strongly discouraged to prevent environmental contamination.[3]

  • Incineration as Best Practice: To minimize environmental impact, incineration is recommended as a best practice for all pharmaceutical waste.[7]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start: this compound Waste Generation cluster_1 Step 1: Hazardous Waste Determination cluster_2 Step 2: Segregation & Collection cluster_3 Step 3: Disposal Pathway start Generate Lenperone Hydrochloride Waste segregate Segregate Waste in Labeled, Compatible Container start->segregate Always segregate and label at point of generation consult_ehs Consult Institutional EHS for RCRA Classification hazardous RCRA Hazardous Waste consult_ehs->hazardous Determined to be Hazardous non_hazardous Non-Hazardous Waste consult_ehs->non_hazardous Determined to be Non-Hazardous segregate->consult_ehs ehs_pickup Arrange for EHS Pickup hazardous->ehs_pickup incineration_nonhaz Disposal via Solid Waste Incineration (Best Practice) non_hazardous->incineration_nonhaz landfill Disposal in Permitted Solid Waste Landfill non_hazardous->landfill Follow Institutional Policy incineration_haz Disposal via Permitted Hazardous Waste Incineration ehs_pickup->incineration_haz

Caption: Disposal Decision Workflow for this compound.

References

Personal protective equipment for handling Lenperone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Lenperone Hydrochloride

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure a safe laboratory environment and proper disposal of the substance.

While one Safety Data Sheet (SDS) classifies Lenperone as not a hazardous substance or mixture, it is prudent to adhere to standard good laboratory practices when handling any chemical compound, especially in a research setting where substances are often in a pure, concentrated form[1]. Another related compound, Melperone, is classified as harmful if swallowed, in contact with skin, or inhaled, and causes serious eye irritation[2][3]. Therefore, a cautious approach is recommended.

Personal Protective Equipment (PPE) Recommendations

The following table summarizes the recommended personal protective equipment for handling this compound, based on general guidelines for handling chemical substances in a laboratory setting.

Protection Type Recommended PPE Specification/Standard Purpose
Eye/Face Protection Safety glasses with side-shields or GogglesANSI Z87.1 certifiedProtects eyes from splashes and airborne particles.
Face shield (in addition to glasses/goggles)ANSI Z87.1 certifiedRecommended when there is a significant risk of splashing.[4]
Hand Protection Nitrile or Neoprene glovesASTM D6978 for chemotherapy gloves if handling as a hazardous drug.Provides a barrier against skin contact. Double gloving is recommended for handling potentially hazardous drugs.[4][5]
Body Protection Laboratory coat or Disposable gownGowns should be low-permeability with a solid front and cuffed sleeves.Protects skin and personal clothing from contamination.[4][5]
Respiratory Protection N95 Respirator or higherNIOSH-approvedUse when there is a risk of inhaling dust or aerosols, or when working outside of a ventilated enclosure.[2][6]

Operational Plan: Handling and Disposal

Follow these step-by-step procedures for the safe handling and disposal of this compound.

Experimental Protocols: Safe Handling Procedure
  • Preparation and Area Setup:

    • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder form to minimize inhalation risk[2].

    • Ensure an eyewash station and safety shower are readily accessible.

    • Gather all necessary PPE as outlined in the table above.

    • Cover the work surface with absorbent, disposable bench paper.

  • Donning PPE:

    • Put on a lab coat or gown.

    • Put on safety glasses or goggles.

    • Wash hands thoroughly before putting on gloves[5].

    • Don the first pair of gloves, ensuring the cuffs are tucked under the sleeves of the gown.

    • If double-gloving, put the second pair of gloves over the gown cuffs[5].

    • If required, don a respirator. Ensure it is properly fit-tested.

  • Handling this compound:

    • Carefully weigh and handle the compound to avoid generating dust.

    • If dissolving the compound, add the solvent slowly to the solid to prevent splashing.

    • Keep containers with this compound closed when not in use.

    • Avoid contact with skin, eyes, and clothing[2].

    • Do not eat, drink, or smoke in the work area[2][5].

  • Decontamination and Doffing PPE:

    • After handling is complete, wipe down the work surface with an appropriate cleaning agent.

    • Dispose of all contaminated disposable materials (e.g., bench paper, pipette tips) in a designated waste container.

    • Remove the outer pair of gloves (if double-gloving) and dispose of them.

    • Remove the gown, turning it inside out as you remove it.

    • Remove the inner pair of gloves and dispose of them.

    • Remove eye protection.

    • Wash hands thoroughly with soap and water[5].

Disposal Plan

Proper disposal is critical to prevent environmental contamination and accidental exposure.

Waste Type Disposal Method Key Considerations
Unused/Expired this compound Drug take-back program (preferred)[7][8].Contact your institution's Environmental Health and Safety (EHS) office for local procedures.
In-house disposal (if take-back is unavailable)Mix the compound with an undesirable substance like coffee grounds or cat litter, place it in a sealed container, and dispose of it in the trash[9][10].
Contaminated Labware (disposable) Segregated chemical waste container.Includes gloves, bench paper, pipette tips, etc.
Empty Containers Deface or remove the label to protect proprietary information and prevent misuse[7][10].Dispose of in accordance with institutional guidelines for chemical containers.

Note: Never flush unwanted chemicals down the drain unless specifically instructed to do so by your EHS office or the product's safety data sheet[7].

Emergency Procedures

In the event of accidental exposure, follow these first aid measures immediately and seek medical attention.

Type of Exposure Immediate Action
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do[1][2].
Skin Contact Remove contaminated clothing and shoes. Rinse the affected skin area thoroughly with plenty of soap and water[1][2].
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support[1][2].
Ingestion Wash out the mouth with water. Do NOT induce vomiting[1][2].

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for safely managing this compound in a laboratory setting.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling Procedure cluster_cleanup Post-Handling cluster_disposal Waste Management cluster_emergency Emergency Preparedness risk_assessment 1. Risk Assessment (Review SDS) gather_ppe 2. Gather Required PPE risk_assessment->gather_ppe prep_workspace 3. Prepare Ventilated Workspace gather_ppe->prep_workspace don_ppe 4. Don PPE Correctly prep_workspace->don_ppe handle_compound 5. Handle Compound Safely (Avoid dust/splashes) don_ppe->handle_compound decontaminate 6. Decontaminate Workspace handle_compound->decontaminate doff_ppe 7. Doff PPE Correctly decontaminate->doff_ppe wash_hands 8. Wash Hands Thoroughly doff_ppe->wash_hands segregate_waste 9. Segregate & Dispose of Waste wash_hands->segregate_waste emergency_procedures Know Emergency Procedures (Spill/Exposure) segregate_waste->emergency_procedures Be Prepared For

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lenperone Hydrochloride
Reactant of Route 2
Reactant of Route 2
Lenperone Hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.